molecular formula C5H5Br2N B1521883 4-Bromopyridine Hydrobromide CAS No. 74129-11-6

4-Bromopyridine Hydrobromide

Cat. No.: B1521883
CAS No.: 74129-11-6
M. Wt: 238.91 g/mol
InChI Key: SMSVBXDZZQOTGB-UHFFFAOYSA-N
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Description

4-Bromopyridine Hydrobromide is a useful research compound. Its molecular formula is C5H5Br2N and its molecular weight is 238.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.BrH/c6-5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVBXDZZQOTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659860
Record name 4-Bromopyridine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74129-11-6
Record name 4-Bromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyridine Hydrobromide
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the physicochemical properties of 4-Bromopyridine Hydrobromide (C₅H₅Br₂N), a pivotal reagent in synthetic organic chemistry and pharmaceutical development. As a senior application scientist, the following content is structured to provide not only foundational data but also field-proven insights into its practical application and characterization.

Introduction: Strategic Importance in Synthesis

This compound serves as a stabilized, solid form of 4-bromopyridine, enhancing its shelf-life and handling properties. The true synthetic value of this compound lies in the pyridine ring, a common scaffold in pharmaceuticals, and the reactive carbon-bromine bond at the 4-position. This C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an essential building block for the construction of complex, substituted pyridine derivatives.[1] A comprehensive understanding of its physicochemical characteristics is therefore not merely academic but a prerequisite for predictable and reproducible synthetic outcomes.

Core Physicochemical Data

The physical and chemical properties of a reagent dictate its behavior in a reaction, influencing everything from dissolution rates to reactivity. The data presented below has been consolidated from reliable chemical data sources.

PropertyValueSource(s)
Molecular Formula C₅H₅Br₂N[2]
Molecular Weight 238.91 g/mol [2][3]
CAS Number 74129-11-6[1][3]
Appearance White to off-white or light yellow crystalline powder[1][3]
Melting Point Approximately 270 °C (with decomposition)[4]
Solubility Soluble in water, DMSO, and Methanol.[4] Insoluble in many non-polar organic solvents.[5][4][5]
Hygroscopicity Hygroscopic; sensitive to moisture.[4]

Analytical Characterization: A Validating Workflow

Ensuring the identity and purity of this compound is critical before its use in synthesis. The following workflow represents a robust, self-validating system for quality control.

Standard Analytical Workflow Diagram

The choice of this sequential workflow is deliberate. It begins with simple, macroscopic observations and progresses to more complex spectroscopic methods that provide detailed structural and purity information. Each step provides a layer of validation for the next.

Caption: A logical workflow for the comprehensive characterization of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for confirming the precise arrangement of protons on the pyridine ring. The chemical shifts, splitting patterns, and integration values provide an unambiguous structural fingerprint. For this hydrobromide salt, using a polar deuterated solvent is necessary for dissolution.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a clean, dry NMR tube. The choice of D₂O is often preferred for hydrobromide salts due to excellent solubility.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~4 seconds.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw FID data.

    • Reference the spectrum. For D₂O, the residual HDO peak is typically at ~4.79 ppm.

    • Expected Spectrum: The pyridine ring protons will appear in the aromatic region (typically >7.0 ppm). Two distinct signals are expected, each integrating to 2 protons. The protons adjacent to the nitrogen (positions 2 and 6) will be downfield, and the protons adjacent to the bromine (positions 3 and 5) will be slightly more upfield. Both signals will appear as doublets due to coupling with their neighbors.[6]

Experimental Protocol: FT-IR Spectroscopy

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of key functional groups and the overall molecular structure by analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • This method is chosen for its clarity and lack of solvent interference.

    • Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Interpretation:

    • Analyze the resulting spectrum for characteristic peaks.

    • Expected Absorptions: Look for C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (typically in the 1600-1400 cm⁻¹ region), and C-Br stretching vibrations (usually below 1000 cm⁻¹).[2][7]

Safety and Handling: A Trustworthy Protocol

Adherence to safety protocols is non-negotiable. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][8][9]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[3][8]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[3][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

This guide has detailed the essential physicochemical characteristics, analytical validation workflows, and safe handling procedures for this compound. By integrating foundational data with the causality behind experimental choices, this document provides a comprehensive resource for scientists and developers. The protocols and data herein are designed to ensure the reliable and safe application of this versatile reagent in advancing chemical synthesis and drug discovery.

References

An In-depth Technical Guide on the Synthesis and Discovery of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyridine hydrobromide is a cornerstone intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1][2] Its strategic importance lies in the versatile reactivity of the bromine substituent, which serves as a linchpin for nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and handling of this compound, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.

Introduction: The Strategic Utility of this compound

4-Bromopyridine, in its more stable hydrobromide salt form, is an essential building block in modern organic synthesis. The presence of a bromine atom at the 4-position of the pyridine ring imparts unique reactivity, making it a valuable precursor for the construction of complex molecular architectures.[1] This compound is widely employed in the development of novel drugs, particularly those targeting neurological disorders, as well as in the formulation of effective pesticides and herbicides.[1][2] Furthermore, its applications extend to material science, including the production of specialized polymers and coatings.[1]

The hydrobromide salt is preferred over the free base due to its enhanced stability and ease of handling.[1] It is a white to off-white crystalline solid, and its solubility in various solvents facilitates its use in a wide range of reaction conditions.

Synthetic Methodologies: Pathways to this compound

Several synthetic routes to this compound have been established, with the choice of method often dictated by factors such as scale, availability of starting materials, and desired purity.

Synthesis from Pyridine-N-oxide

A common and efficient method for the synthesis of 4-halopyridines involves the use of pyridine-N-oxide as a starting material. This approach offers advantages in terms of regioselectivity and reaction conditions.

Conceptual Workflow:

G 4-Aminopyridine 4-Aminopyridine Diazonium Salt Diazonium Salt 4-Aminopyridine->Diazonium Salt NaNO2, HBr 4-Bromopyridine 4-Bromopyridine Diazonium Salt->4-Bromopyridine CuBr 4-Bromopyridine HBr 4-Bromopyridine HBr 4-Bromopyridine->4-Bromopyridine HBr HBr

References

Spectroscopic Data of 4-Bromopyridine Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromopyridine Hydrobromide (C₅H₅Br₂N), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction: The Chemical Identity of this compound

This compound is the hydrobromide salt of 4-bromopyridine. The protonation of the nitrogen atom in the pyridine ring significantly influences its chemical and physical properties, which is reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The protonation of the pyridine nitrogen has a significant deshielding effect on the ring protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the pyridine ring. The protonation of the nitrogen atom causes a downfield shift of the ring protons compared to the free base, 4-bromopyridine.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicity
H-2, H-6~8.5-8.8Doublet
H-3, H-5~7.8-8.1Doublet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The protons at the 2 and 6 positions (alpha to the nitrogen) are the most deshielded due to the electron-withdrawing effect of the protonated nitrogen. The protons at the 3 and 5 positions (beta to the nitrogen) appear slightly upfield in comparison. The observed splitting pattern is a doublet for each signal, arising from coupling to the adjacent proton.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C-4~130-135
C-2, C-6~150-155
C-3, C-5~125-130

Note: These are predicted values based on data for 4-bromopyridine and general trends for pyridinium salts.[2][3][4][5]

The carbon atom bearing the bromine (C-4) is expected to be significantly shielded compared to the other carbons. The C-2 and C-6 carbons, being closest to the positive charge on the nitrogen, will be the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within this compound. The spectrum is characterized by the presence of bands corresponding to the pyridinium ion and the C-Br bond.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
1640-1600C=C and C=N ring stretching
1500-1400Aromatic ring vibrations
1200-1000C-H in-plane bending
800-700C-H out-of-plane bending
600-500C-Br stretch

The formation of the hydrobromide salt introduces a broad absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretch of the pyridinium ion. The C=C and C=N stretching vibrations within the aromatic ring are also informative.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to primarily show the fragmentation pattern of the 4-bromopyridine cation after the loss of HBr upon ionization. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for bromine-containing fragments.

The mass spectrum of 4-bromopyridine shows a molecular ion peak (M⁺) at m/z 157 and an M+2 peak at m/z 159 of similar intensity.[2][6]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment
157/159[C₅H₄BrN]⁺ (Molecular ion of 4-bromopyridine)
78[C₅H₄N]⁺ (Loss of Br)
51[C₄H₃]⁺

The base peak in the mass spectrum of 4-bromopyridine is typically the m/z 78 fragment, corresponding to the loss of the bromine atom.[2] This indicates the relative lability of the C-Br bond.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Typical parameters: scan range of m/z 50-300.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion of 4-bromopyridine and its characteristic fragmentation pattern.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Bromopyridine Hydrobromide NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

4-Bromopyridine_Hydrobromide_Structure N N+ C2 CH N->C2 H_ion H N->H_ion C3 CH C2->C3 C4 C-Br C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->N Br_ion Br⁻

Caption: Structure of 4-Bromopyridinium Bromide.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H NMR confirms the protonation at the nitrogen and the substitution pattern, while IR spectroscopy identifies the key functional groups. Mass spectrometry, by analyzing the fragmentation of the parent molecule, further corroborates the structure. These analytical techniques, when used in concert, provide a robust method for ensuring the identity and purity of this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity and Stability Profile of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromopyridine Hydrobromide is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is derived from the strategic placement of a bromine atom on the pyridine ring, which serves as a versatile handle for a multitude of chemical transformations. However, its existence as a hydrobromide salt imparts a unique reactivity and stability profile that must be thoroughly understood to be exploited effectively. This guide provides an in-depth analysis of this compound, offering field-proven insights into its stability, handling, and critical role in key synthetic reactions. It is designed for researchers, chemists, and drug development professionals who seek to harness the full potential of this reagent while ensuring safety and experimental reproducibility.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white crystalline solid.[1][2] The defining feature of this compound is its salt structure. The basic nitrogen atom of the pyridine ring is protonated by hydrobromic acid, forming a pyridinium bromide salt. This ionic character significantly influences its physical properties compared to its free base, 4-bromopyridine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 74129-11-6[1][2][3][4]
Molecular Formula C₅H₄BrN · HBr (or C₅H₅Br₂N)[1][5]
Molecular Weight 238.91 g/mol [1][5]
Appearance White to orange to green powder to crystal[1][2]
Melting Point 313 - 315 °C (decomposes)[6]
Solubility Soluble in Water, Methanol, DMSO[7]

The protonation of the pyridine nitrogen renders the aromatic ring electron-deficient, which fundamentally alters its reactivity. Furthermore, its salt nature makes it more stable for storage than the often more volatile free base, but also necessitates specific handling and reaction activation steps.

Caption: Structure of this compound.

Stability, Storage, and Handling

A comprehensive understanding of the stability profile of this compound is critical for its safe handling and for ensuring the integrity of experimental outcomes.

Stability Profile

The compound is generally stable under normal, recommended storage conditions.[6][8] However, its primary vulnerability is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[6][8][9] This can lead to clumping of the solid and may introduce water into sensitive reactions where it can act as an unwanted nucleophile or poison a catalyst.

Incompatibilities and Degradation Pathways
  • Strong Bases: As a salt, it will react with strong bases to form the free base, 4-bromopyridine. This is often a desired transformation but must be controlled.[6][8]

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[6][8]

  • Moisture and Air: Prolonged exposure should be minimized to prevent hydrolysis and potential degradation.[6][8][10]

  • Thermal Decomposition: When heated to decomposition, it can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[6][8][10]

  • Dehalogenation: In the context of certain reactions, particularly palladium-catalyzed couplings, a potential side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[11][12] This is often a result of suboptimal reaction conditions.

Recommended Storage and Handling Protocol

Adherence to a strict storage and handling protocol is non-negotiable for safety and reagent integrity.

Protocol 1: Storage and Handling

  • Receiving: Upon receipt, inspect the container for damage.

  • Storage Environment: Store the container in a cool (recommended 2-8°C), dry, and well-ventilated area away from incompatible materials.[1][3]

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert gas like argon or nitrogen is best practice to mitigate moisture absorption.[3][6]

  • Container Integrity: Always keep the container tightly sealed when not in use.[3][13][14]

  • Handling: Weigh and handle the compound in a well-ventilated fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][13]

  • Dispensing: Use clean, dry spatulas and equipment. Avoid cross-contamination.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3][14]

Handling_Workflow Receive Receive & Inspect Container Store Store at 2-8°C (Inert Atmosphere) Receive->Store Prepare Move to Fume Hood (Don PPE) Store->Prepare For Use Dispense Weigh Reagent (Tightly Reseal) Prepare->Dispense Dispense->Store Return to Storage React Use in Reaction Dispense->React Dispose Dispose of Waste (Follow Regulations) React->Dispose

Caption: Recommended workflow for handling this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is vast, but its reactivity is fundamentally tied to its salt form. For most applications, particularly in metal-catalyzed cross-coupling, the reagent must first be converted to its free base, 4-bromopyridine.

The Critical Role of Neutralization

The protonated pyridinium nitrogen is electron-withdrawing, which deactivates the C-Br bond towards the oxidative addition step required in many catalytic cycles. Furthermore, the acidic proton can interfere with basic reagents or catalysts. Therefore, the addition of a base is a prerequisite for reaction. This can be done as a separate workup step to isolate the free base or, more commonly, by using a sufficient excess of base in situ.

Experimental Protocol: In-Situ Generation of 4-Bromopyridine

This protocol describes a common and efficient method for neutralizing the salt within the reaction vessel just before the main transformation.

Protocol 2: In-Situ Neutralization for Cross-Coupling

  • Setup: To a dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Base Addition: Add a suitable inorganic base. Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) is a common and effective choice.[9] The excess ensures both neutralization of the salt and provides the basic conditions required for the subsequent coupling reaction.

  • Solvent: Add the anhydrous reaction solvent (e.g., dioxane, toluene, or acetonitrile).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization before adding other reagents (e.g., boronic acid, catalyst). The formation of the free base, 4-bromopyridine, readies the molecule for reaction.

Key Reaction Class: Palladium-Catalyzed Cross-Coupling

The most prominent application of 4-bromopyridine is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form new C-C bonds.[9]

Experimental Protocol 3: Representative Suzuki-Miyaura Coupling This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromopyridine (generated in situ) with an arylboronic acid.

  • Reagent Preparation: In a dry flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 1-5 mol%.

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 2:1 ratio of an organic solvent to water (e.g., Dioxane:H₂O or Toluene:H₂O).[15] The water is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Choice of Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial. It performs two roles: neutralizing the hydrobromide salt and promoting the transmetalation step in the catalytic cycle.[12]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Therefore, degassing solvents and maintaining an inert atmosphere is essential for high yields.[15]

  • Ligand Choice: For challenging couplings or to minimize side reactions like dehalogenation, using catalysts with specialized ligands (e.g., bulky, electron-rich phosphines) instead of standard Pd(PPh₃)₄ can be beneficial.[12]

Suzuki_Coupling_Scheme cluster_start cluster_product start This compound freebase 4-Bromopyridine (Free Base) start->freebase + Base (e.g., K₂CO₃) (In-Situ Neutralization) product 4-Arylpyridine (Product) freebase->product  Pd(0) Catalyst, Base Solvent, Heat reagents Ar-B(OH)₂ (Arylboronic Acid)

Caption: General scheme for a Suzuki coupling reaction.

Safety Profile

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Acute Oral Toxicity Category 3H301: Toxic if swallowed[3][5]
Acute Dermal Toxicity Category 3H311: Toxic in contact with skin[3][5]
Acute Inhalation Toxicity Category 3H331: Toxic if inhaled[3]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2][3]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[2][3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis. Its successful application is contingent upon a deep appreciation of its dual nature as both a stable salt and a precursor to a reactive heterocyclic halide. By understanding its hygroscopic properties, adhering to strict handling and storage protocols, and recognizing the critical necessity of a neutralization step to unmask its reactivity, researchers can reliably integrate this compound into complex synthetic pathways. Mastery of its profile allows for the efficient construction of novel molecular architectures, driving innovation in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to the Solubility of 4-Bromopyridine Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-bromopyridine hydrobromide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the scarcity of consolidated quantitative solubility data, this document emphasizes the foundational chemical principles governing its solubility in organic media. It offers a predictive framework based on solvent-solute interactions and provides a detailed, self-validating experimental protocol for researchers to determine precise solubility values. This guide is intended for scientists and professionals in drug development and chemical synthesis who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound (C₅H₅Br₂N, CAS No: 74129-11-6) is a pyridinium salt widely used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the reactivity conferred by the bromine substituent, which facilitates critical reactions like nucleophilic substitutions and cross-coupling.[1] The solubility of this salt in organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. As a salt, it is comprised of the 4-bromopyridinium cation and a bromide anion.[3] This ionic nature fundamentally distinguishes its solubility profile from its free base, 4-bromopyridine. This guide will delve into the theoretical and practical aspects of its solubility to empower researchers in their experimental designs.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is a result of the competition between the lattice energy of the salt and the solvation energy of its constituent ions.

  • Lattice Energy: This is the energy required to separate the 4-bromopyridinium cations and bromide anions from the solid crystal lattice. For dissolution to occur, the energy released during solvation must be sufficient to overcome this barrier.

  • Solvation Energy: This is the energy released when the solvent molecules arrange themselves around the individual ions. The strength of these solvent-solute interactions is paramount.

The principle of "like dissolves like" provides a foundational, albeit simplified, guideline.[4][5] For an ionic salt, this means solvents capable of effectively stabilizing both the cation and the anion will be most effective.

Key Solvent Properties Influencing Solubility:

  • Polarity and Dielectric Constant: Polar solvents possess molecular dipoles that can interact favorably with ions through ion-dipole interactions.[6] A high dielectric constant reduces the electrostatic force between the cation and anion in solution, facilitating their separation and preventing re-precipitation.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, which is particularly effective for solvating the bromide anion. Aprotic polar solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and can effectively solvate the 4-bromopyridinium cation.

  • Molecular Size and Structure: The size and shape of solvent molecules can impact their ability to pack efficiently around the ions, influencing the overall solvation energy.[5][6]

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data is not widely published, a qualitative and predictive solubility profile can be constructed based on the principles above and data from analogous compounds like 4-bromopyridine hydrochloride.[2][7][8]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to Moderate These solvents have high polarity and are excellent hydrogen bond donors and acceptors, allowing them to effectively solvate both the pyridinium cation and the bromide anion. For the analogous hydrochloride salt, solubility is high in methanol and water.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents have high polarity and can solvate the cation well. However, their ability to solvate the small bromide anion is less effective than protic solvents, which may limit overall solubility. The analogous hydrochloride is soluble in DMSO.[2] Studies on other pyridinium salts show a wide range of solubilities in acetonitrile (0.3 M to 2.1 M), indicating high sensitivity to molecular structure.[9][10][11]
Low Polarity Dichloromethane (DCM), ChloroformVery Low to Insoluble The low polarity and inability to form strong ion-dipole interactions make it difficult for these solvents to overcome the crystal lattice energy of the salt.[12]
Nonpolar Toluene, Hexane, Diethyl EtherInsoluble These solvents lack the necessary polarity to interact with and stabilize the ions. The pyridinium salt will not overcome its lattice energy and will remain a solid.[8]

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published data, experimental determination is essential for obtaining reliable solubility values. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for measuring the thermodynamic solubility of a solid in a liquid.[13][14]

Principle of the Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the solute in the saturated supernatant is then measured, which represents the solubility.[15][16]

Materials and Equipment
  • This compound (solid, purity ≥98%)[1]

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram outlines the critical steps in the experimental determination of solubility.

G Diagram 1: Isothermal Equilibrium Solubility Workflow A 1. Preparation Add excess 4-bromopyridine HBr to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate mixture in a shaker at constant temperature (e.g., 25°C) for a set time (e.g., 24-72 hours). A->B C 3. Phase Separation Allow solids to settle. Withdraw supernatant using a syringe. B->C D 4. Filtration Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. C->D E 5. Dilution & Quantification Accurately dilute the filtrate. Analyze concentration using a calibrated method (e.g., HPLC-UV). D->E F 6. Data Analysis Calculate solubility (e.g., in mg/mL or mol/L) based on the concentration and dilution factor. E->F

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add a precisely measured volume of the desired organic solvent (e.g., 2.0 mL). Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium. A time of 24 to 72 hours is typical.[15][17] It is crucial to demonstrate that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.[18]

  • Sample Collection and Filtration: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (0.22 µm) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a validated method such as HPLC-UV. Prepare a calibration curve using standards of known concentration to ensure accuracy.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. This value is the solubility of the compound under the tested conditions. Perform all experiments in triplicate to ensure reproducibility.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and controlling them is key to obtaining trustworthy data.

  • Temperature: The solubility of solids in liquids is highly temperature-dependent. For most salts, solubility increases with temperature.[5][19] Therefore, precise temperature control is mandatory.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form used and to check the residual solid after the experiment to see if any phase transformation has occurred.[15]

  • Purity of Solute and Solvent: Impurities in either the compound or the solvent can alter the measured solubility.[14] Using high-purity materials is essential.

  • pH (in aqueous or protic solvents): While less of a factor in aprotic organic solvents, the acidity or basicity of protic solvents can influence the equilibrium and, therefore, solubility.

Safety and Handling

This compound is a hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.[20] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, protected from moisture.[20] The material is hygroscopic.[2]

Conclusion

References

Mastering the Molecule: A Technical Guide to the Safe Handling and Storage of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Reagent

4-Bromopyridine hydrobromide is a cornerstone reagent in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its utility lies in the inherent reactivity of the pyridine ring, further modulated by the bromo substituent, making it a valuable intermediate for creating complex molecular architectures through reactions like nucleophilic substitutions and coupling reactions.[1][2] However, the very properties that make it a powerful synthetic tool also necessitate a rigorous and informed approach to its handling and storage. This guide, grounded in established safety protocols and field-proven insights, provides a comprehensive framework for working with this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Proactive Approach to Safety

Before handling this compound, a thorough understanding of its chemical and physical properties is paramount. This proactive knowledge forms the basis of a robust risk assessment and dictates the necessary safety precautions.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₅H₅Br₂N[3]
Molecular Weight 238.91 g/mol [3][4]
Appearance White to yellow or orange crystalline powder.[1]
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.[5]
Solubility Soluble in DMSO and Methanol.

GHS Hazard Classification and Safety Overview

This compound is classified as acutely toxic and an irritant.[3][4] The primary routes of exposure are inhalation, ingestion, and skin contact.[3][4]

Hazard CategoryGHS ClassificationKey Precautionary StatementsSource(s)
Acute Toxicity (Oral) Category 3: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skinP280: Wear protective gloves/ protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
Acute Toxicity (Inhalation) Category 3: Toxic if inhaledP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3]
Skin Corrosion/Irritation Causes skin irritationP264: Wash skin thoroughly after handling.[4]
Serious Eye Damage/Irritation Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the toxicity of this compound, a multi-layered approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is essential.

2.1. The Primacy of Engineering Controls

The first line of defense is always to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of this compound solid, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]

2.2. Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory for all personnel handling this compound.

  • Hand Protection: Wear nitrile or neoprene gloves.[7][8] Latex gloves are not recommended due to their lower resistance to many organic chemicals.[7] Always inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[9]

  • Protective Clothing: A flame-resistant lab coat should be worn and fully fastened.[3] Ensure clothing covers all exposed skin.

  • Respiratory Protection: For situations with a higher risk of aerosol generation, such as cleaning up a large spill, a respirator may be necessary.[6] Consult your institution's environmental health and safety department for specific guidance on respirator selection and fit-testing.

Storage and Stability: Preserving Integrity and Preventing Hazards

Proper storage of this compound is crucial for maintaining its chemical integrity and preventing hazardous situations.

  • Hygroscopicity Management: Due to its hygroscopic nature, the compound must be stored in a tightly sealed container in a cool, dry place.[5] A desiccator cabinet is the ideal storage environment.[10] For larger containers that are accessed frequently, consider adding desiccant pouches to the headspace of the container to absorb moisture.[11]

  • Incompatible Materials: Store this compound away from strong oxidizing agents and strong bases.[12]

  • Segregation: Ensure it is stored separately from incompatible chemicals to prevent accidental mixing.

Step-by-Step Experimental Protocols: From Bottle to Reaction

The following protocols provide detailed, field-proven methodologies for common laboratory manipulations of this compound. The causality behind each step is explained to foster a deeper understanding of the safety and scientific principles at play.

4.1. Protocol for Weighing this compound

Objective: To accurately weigh a toxic and hygroscopic solid while minimizing exposure and moisture uptake.

Methodology:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a calibrated analytical balance inside the fume hood if possible, or as close to the hood as practical.[13]

  • Tare the Vessel: Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the balance and tare it.[14][15] Causality: Taring the vessel allows for the direct measurement of the added solid.

  • Transfer in Fume Hood: Move the tared, open container and the stock bottle of this compound into the chemical fume hood.[13]

  • Dispense Solid: Carefully dispense the desired amount of the solid into the tared container using a clean spatula.[16] Keep the stock bottle open for the minimum time necessary to prevent moisture absorption.

  • Seal and Re-weigh: Immediately seal the container with the weighed solid.[14] If the balance is outside the fume hood, carefully transport the sealed container to the balance and re-weigh it to determine the exact mass of the solid.[13][15] Causality: Sealing the container prevents both exposure during transport and moisture uptake from the atmosphere.

  • Cleanup: Decontaminate the spatula and any surfaces that may have come into contact with the powder. Dispose of any contaminated weigh paper or other disposable items in a designated hazardous waste container.

4.2. Protocol for Preparing a Stock Solution

Objective: To safely prepare a solution of known concentration for use in reactions.

Methodology:

  • Weigh the Solid: Follow the protocol outlined in section 4.1 to accurately weigh the required amount of this compound into a sealable container.

  • Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the weighed solid.[17] Add the solvent slowly and with gentle swirling to dissolve the solid.

  • Complete Dissolution: Ensure the solid is completely dissolved before sealing the container.

  • Labeling: Clearly label the container with the name of the compound, the concentration, the solvent used, the date of preparation, and your initials.[17]

4.3. Protocol for Adding the Solid to a Reaction Mixture

Objective: To safely introduce the solid reagent into a reaction vessel.

Methodology:

  • Direct Addition (for non-sensitive reactions): If the reaction is not sensitive to brief air exposure, the weighed solid can be added directly to the reaction flask through a powder funnel under a positive flow of inert gas.[18][19] Causality: The powder funnel prevents the solid from adhering to the ground glass joint of the flask, and the inert gas flow minimizes the entry of atmospheric moisture and oxygen.

  • Addition as a Solution (for sensitive reactions): For air- or moisture-sensitive reactions, it is best to add the reagent as a solution.[18][20] Prepare a stock solution as described in section 4.2 and add it to the reaction mixture via a syringe. Causality: This method prevents the introduction of air and moisture into the reaction vessel.

Spill and Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared with clear emergency procedures is a critical component of laboratory safety.

  • Minor Spill: For a small spill of the solid, decontaminate the area by carefully wiping with a damp cloth (to avoid creating dust) and then washing the area with soap and water. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert your supervisor and the institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing Safe Handling: A Decision-Making Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Manipulation cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures start Start: Need to use This compound review_sds Review Safety Data Sheet (SDS) - Hazards - PPE Requirements - Storage Conditions start->review_sds gather_ppe Gather Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat review_sds->gather_ppe setup_hood Set up work area in Chemical Fume Hood gather_ppe->setup_hood weighing Weighing Protocol (Tare Method in Hood) setup_hood->weighing dissolution Solution Preparation (in Hood) weighing->dissolution If preparing a solution addition Addition to Reaction weighing->addition Direct solid addition spill Spill Occurs? weighing->spill exposure Exposure Occurs? weighing->exposure dissolution->addition dissolution->spill dissolution->exposure store Store in a cool, dry place (Desiccator recommended) addition->store After use dispose Dispose of waste in labeled hazardous waste container addition->dispose Waste generated minor_spill Minor Spill: - Decontaminate with damp cloth - Dispose of waste spill->minor_spill Yes (Minor) major_spill Major Spill: - Evacuate - Notify EHS spill->major_spill Yes (Major) skin_contact Skin Contact: - Flush with water (15 min) - Seek medical attention exposure->skin_contact Yes (Skin) eye_contact Eye Contact: - Flush with water (15 min) - Seek immediate medical attention exposure->eye_contact Yes (Eye)

Caption: Decision workflow for handling this compound.

Conclusion: A Culture of Safety and Scientific Excellence

This compound is an indispensable tool in the modern synthetic laboratory. By embracing a culture of safety grounded in a thorough understanding of its properties and adhering to rigorous handling and storage protocols, researchers can confidently and responsibly harness its synthetic potential. This guide serves as a foundational resource, empowering scientists to conduct their work with the highest standards of both scientific integrity and personal safety.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromopyridine Hydrobromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Bromopyridine Hydrobromide, a versatile building block in pharmaceutical and agrochemical synthesis.[1] As a senior application scientist, my objective is to present this information with technical accuracy and practical, field-proven insights to ensure the safety of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed to be self-validating systems, grounded in established safety standards.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility in drug discovery is notable, particularly in the development of novel therapeutic agents.[1] The presence of the bromine substituent enhances its reactivity, making it a valuable component in nucleophilic substitution and coupling reactions.[1] However, the same reactivity that makes it a valuable synthetic tool also necessitates stringent safety protocols to mitigate potential hazards. This guide will detail the known hazards and provide a robust framework for its safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. This compound is classified as acutely toxic and an irritant.[2]

GHS Classification:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2][3][4][5][6][7]

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[2][4][5][6][7]

  • Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[4][5][6][7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][5][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][5][6][7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5][6][7]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[9] The hygroscopic nature of this compound means it can readily absorb moisture from the air, which can affect its physical state and reactivity.[5][6]

Physicochemical and Toxicological Data Summary

For ease of reference, the key properties of this compound are summarized in the table below. Understanding these properties is crucial for making informed decisions about its handling and storage.

PropertyValueSource
Molecular Formula C₅H₄BrN·HBr[1][10][11]
Molecular Weight 238.91 g/mol [1][2][10][11]
Appearance White to orange to green powder to crystal[1][10][11]
Purity >98.0%[10][11]
CAS Number 74129-11-6[1][4][10][12]
Melting Point 313 - 315 °C[6]
Solubility Soluble in water[5]
Stability Stable under normal conditions. Hygroscopic.[4][6]

Standard Operating Procedures for Safe Handling

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous solids like this compound is through engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical in case of accidental exposure.[4]

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are paramount, appropriate PPE is essential as a final barrier to exposure.[9]

  • Gloves: Wear chemically resistant, powder-free gloves.[9] Given that this compound can be harmful upon skin contact, double gloving is recommended, especially during weighing and transfer operations.[5][6][7] Gloves should be inspected before use and changed frequently, at least every 30-60 minutes, or immediately if contaminated.[9]

  • Eye Protection: Chemical safety goggles are mandatory.[13] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[9]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent the transfer of contaminants outside the laboratory.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for the concentration and form of the chemical should be used.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for this compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers inside a chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • Handle the solid carefully to minimize dust formation.

    • Close the container tightly immediately after use.[3][4][10][14]

  • Housekeeping:

    • Clean any spills immediately following the procedures outlined in Section 6.

    • Do not eat, drink, or smoke in the laboratory.[3][5][10][13][14][15]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4][5][10][13][14][15]

    • Decontaminate all surfaces and equipment after use.

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][10][14]

    • Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[5][6]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

    • The storage area should be secure and accessible only to authorized personnel.[3][4][10][14][15]

  • Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations.[3][5][10][15]

    • Contaminated materials, including empty containers, should be treated as hazardous waste.[4][5][15]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a calm and methodical response is crucial. The following procedures are designed to mitigate harm effectively.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[3][4][5][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][5][14]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][5][14][15] Seek immediate medical attention.[4][15]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[3][5][14][15] Remove contact lenses if present and easy to do.[3][5][15] Seek immediate medical attention.[3][5][14][15]

  • Ingestion: If swallowed, do NOT induce vomiting.[3][14] Rinse the mouth with water.[3][4][10][14] Never give anything by mouth to an unconscious person.[3][14] Seek immediate medical attention.[3][4][10][14][15]

Accidental Release Measures

For minor spills, trained personnel equipped with appropriate PPE can follow these steps. For major spills, evacuate the area and contact emergency services.[14][16]

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3][4] Eliminate all ignition sources.[3][14]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3][14] Avoid dust formation.[3][4][5][14]

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4][5][14]

    • Use a HEPA-filtered vacuum for larger quantities of dust if available.

    • Avoid dry sweeping which can generate dust.

    • Once the bulk material is removed, decontaminate the area with a suitable solvent or detergent and water.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[3]

Visualization of Emergency Spill Response Workflow

The following diagram illustrates the logical flow for responding to an accidental spill of this compound.

Spill_Response_Workflow Workflow for Accidental Spill of this compound Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess Evacuate_Major Evacuate Area & Contact Emergency Services Assess->Evacuate_Major Major Spill Alert_Minor Alert Nearby Personnel Assess->Alert_Minor Minor Spill End End of Procedure Evacuate_Major->End Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert_Minor->Don_PPE Contain Contain Spill & Prevent Dust Generation Don_PPE->Contain Cleanup Clean Up Spill (Sweep/Scoop into container) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Package & Label Waste for Hazardous Disposal Decontaminate->Dispose Report Complete Incident Report Dispose->Report Report->End

Caption: Workflow for responding to an accidental spill.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe handling is non-negotiable. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide provides the foundational knowledge and protocols to achieve that goal. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Bromopyridine Hydrobromide in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 4-arylpyridines is a cornerstone of modern medicinal chemistry, as this scaffold is a privileged structure in a multitude of pharmacologically active agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the requisite C-C bond.[3] This guide provides an in-depth examination of the use of 4-bromopyridine hydrobromide as a starting material for this critical transformation. We will explore the mechanistic nuances, strategic advantages of using the salt form, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Pyridyl Couplings

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds.[4] However, the use of heteroaryl halides, particularly pyridines, presents unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which ultimately results in low conversion and inconsistent yields.[5][6]

Using 4-bromopyridine as its hydrobromide salt is a strategic choice to circumvent this issue. The protonated pyridinium nitrogen is significantly less Lewis basic, minimizing its propensity to poison the palladium catalyst. Furthermore, the salt form often improves the compound's stability and handling characteristics compared to the free base. This guide focuses on leveraging these advantages to achieve efficient and reproducible Suzuki-Miyaura couplings.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridine. This is often the rate-limiting step and results in a Pd(II) complex.[9]

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][10]

  • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the desired 4-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Br(L)₂ (Pyridyl Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diorgano_pd Ar-Pd(II)-Ar'(L)₂ (Diorgano Complex) transmetal->diorgano_pd red_elim Reductive Elimination diorgano_pd->red_elim red_elim->pd0 Catalyst Regeneration product 4-Arylpyridine red_elim->product aryl_halide 4-Bromopyridine aryl_halide->ox_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal boronate [R-B(OH)₃]⁻ boronate->transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameter: The Role of the Base

When using this compound, the choice and stoichiometry of the base are paramount. The base must perform two distinct functions:

  • Neutralization : An initial equivalent of the base is consumed to neutralize the hydrobromide salt, generating the 4-bromopyridine free base in situ.

  • Activation : Subsequent equivalents of the base are required to react with the boronic acid, forming the reactive boronate complex necessary for the transmetalation step.[4][8]

Therefore, a minimum of three equivalents of base relative to the this compound is often required for optimal results—one for neutralization and two for boronate formation. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed.[11][12]

Protocol Development: A General Procedure

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction.

Experimental Workflow Overview

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Flask, Inert Atmosphere) start->setup reagents Add Reagents: 1. 4-Bromopyridine HBr 2. Boronic Acid 3. Base (e.g., K₃PO₄) 4. Pd Catalyst & Ligand setup->reagents solvent Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End: Pure Product analysis->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol

This procedure is a general guideline and may require optimization for specific substrates.[7]

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand if required.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[13] The active Pd(0) catalyst is sensitive to oxygen.[5]

  • Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, to a total volume of 5-10 mL) via syringe.[13]

  • Reaction : Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80–100 °C.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature.[7] Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[7]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimization Data

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes typical results from an optimization screen for the coupling of this compound with phenylboronic acid.

EntryCatalyst (mol%)LigandBase (3 equiv)Solvent (v/v)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)10075
2Pd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O (4:1)10088
3Pd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O (10:1)10092
4Pd(OAc)₂ (3)XPhos (6)K₃PO₄Dioxane/H₂O (4:1)10095
5Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF8085
6Pd(dppf)Cl₂ (3)-K₃PO₄EtOH/H₂O (3:1)8091

Yields are representative and based on isolated product after purification. Conditions should be optimized for each specific substrate combination.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0)).- Insufficient base.- Poor quality or wet reagents/solvents.[5]- Ensure a strictly inert atmosphere; degas solvents thoroughly.[13]- Use ≥3 equivalents of a strong, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).- Use fresh, pure boronic acid and anhydrous solvents.
Homocoupling of Boronic Acid - Presence of oxygen oxidizing Pd(0) to Pd(II).[5]- Reaction temperature is too high.- Rigorously exclude oxygen from the reaction.[5]- Optimize temperature; start at 80 °C and increase if necessary.
Dehalogenation of Starting Material - The catalyst reacts with hydride sources (e.g., solvent, base impurities).[13]- Use high-purity, anhydrous reagents and solvents.- Screen alternative solvents less prone to acting as hydride donors (e.g., dioxane, toluene).
Protodeboronation - The boronic acid reacts with water/protons instead of transmetalating.[12]- Ensure the base is added and mixed before prolonged heating.- Use a boronate ester (e.g., pinacol ester) which can be more stable.[14][15]

Conclusion

This compound is an excellent and practical substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of valuable 4-arylpyridine derivatives. The key to success lies in understanding its unique requirements, particularly the dual role of the base in neutralizing the salt and activating the boronic acid. By employing a sufficient quantity of a suitable base, selecting an appropriate palladium catalyst/ligand system, and maintaining a strictly inert atmosphere, researchers can overcome the common challenges associated with pyridyl couplings and achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for further exploration and application in drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira coupling, a palladium and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] This reaction is highly valued for its typically mild reaction conditions and tolerance of a wide array of functional groups.[2][5]

The alkynylation of pyridine rings is of particular interest to medicinal chemists and drug development professionals. The resulting alkynylpyridines are key structural motifs in numerous biologically active molecules. However, the use of pyridine-based substrates, such as 4-bromopyridine, can present unique challenges due to the potential for the nitrogen atom to coordinate with and deactivate the palladium catalyst.[6][7] Furthermore, the common availability of 4-bromopyridine as its hydrobromide salt introduces an additional layer of complexity that requires careful consideration in the experimental design.

This application note provides a comprehensive guide to the Sonogashira coupling of 4-bromopyridine hydrobromide. It will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and address common troubleshooting scenarios to empower researchers to successfully employ this powerful transformation.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] A simplified representation of this intricate process is provided below.

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-bromopyridine), forming a Pd(II) complex.[1][9]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][9][10]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the Pd(0) catalyst.[1][11]

The Copper Cycle
  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates with the terminal alkyne. The presence of a base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[8][10] This step is crucial for activating the alkyne for the subsequent transmetalation.

The base plays a multifaceted role in the Sonogashira coupling. Primarily, it neutralizes the hydrogen halide byproduct generated during the reaction.[10][12] It also facilitates the formation of the key copper acetylide intermediate.[10][12]

Visualizing the Catalytic Cycle

To further elucidate the reaction mechanism, the following diagram illustrates the key steps in the Sonogashira coupling.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR Product H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Deprotonation (Base, CuI) CuX CuX Cu-C≡CR->CuX To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.

Critical Consideration: The Hydrobromide Salt

4-Bromopyridine is often supplied as its hydrobromide salt to improve its stability and handling. However, the acidic proton of the hydrobromide will react with the base required for the catalytic cycle. Therefore, it is imperative to use at least one additional equivalent of base to neutralize the hydrobromide and liberate the free pyridine before the reaction can proceed. Failure to account for this will result in incomplete or no reaction, as the base will be consumed in an acid-base neutralization rather than participating in the catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Reagents and Equipment
  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)

  • Schlenk flask or round-bottom flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Reaction Parameters
ParameterRecommended RangeRationale
4-Bromopyridine HBr 1.0 equivalentLimiting reagent.
Terminal Alkyne 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst 1 - 5 mol%Lower loadings are desirable for cost and ease of purification. Higher loadings may be needed for less reactive substrates.
Copper(I) Iodide 2 - 10 mol%Co-catalyst to facilitate the formation of the copper acetylide.[1][10]
Base 2.5 - 4.0 equivalentsAt least one equivalent is needed to neutralize the HBr salt. The remainder facilitates the catalytic cycle.[10][12]
Solvent Anhydrous & DegassedOxygen can lead to undesired alkyne homocoupling (Glaser coupling).[13]
Temperature Room Temp. to 100 °CAryl bromides are less reactive than iodides and often require heating.[13] The optimal temperature depends on the specific substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until completion.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (5 mol%).

    • Add a magnetic stir bar.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., THF).

    • Add the base (e.g., triethylamine, 3.0 eq.) via syringe. Stir the mixture for 10-15 minutes at room temperature to ensure the in-situ neutralization of the hydrobromide salt.

    • Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove the palladium and copper salts.[14][15] Wash the celite pad with additional organic solvent.

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient base to neutralize the hydrobromide salt and drive the reaction.- Inactive catalyst.- Reaction temperature is too low.- Increase the equivalents of base.- Use a fresh batch of palladium and copper catalysts.- Increase the reaction temperature. Aryl bromides often require heating.[13][16]
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen in the reaction mixture.- Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[13]- Consider a copper-free Sonogashira protocol.[8][13]
Formation of Palladium Black - Catalyst decomposition.- Use high-purity reagents and solvents.- Some solvents, like THF, may promote the formation of palladium black under certain conditions.[17] Consider switching to a different solvent like DMF or toluene.
Difficulty in Product Purification - Residual metal catalysts or salts.- Ensure thorough filtration through celite after the reaction.- Perform an aqueous workup to remove water-soluble byproducts.

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of valuable alkynylpyridine building blocks. By understanding the mechanistic nuances, particularly the critical role of the base in neutralizing the hydrobromide salt, and by following a well-defined protocol, researchers can confidently and efficiently execute this important transformation. The insights and procedures detailed in this application note are intended to serve as a valuable resource for scientists in academic and industrial settings, facilitating the advancement of their research and development endeavors.

References

Application Notes and Protocols for the Heck Coupling of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Pyridyl Heck Couplings

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] Its application in pharmaceutical and materials science is vast, particularly in the synthesis of substituted alkenes which are prevalent structural motifs in biologically active molecules.[3] This guide focuses on a specific, yet highly relevant, substrate: 4-bromopyridine, particularly in its hydrobromide salt form. This substrate is a valuable building block for accessing a wide range of 4-substituted pyridines, which are key components in numerous blockbuster drugs and advanced materials.

However, the path to a successful Heck coupling with pyridyl halides is not without its challenges. The lone pair of electrons on the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and hampering the catalytic cycle—a phenomenon often referred to as the "pyridyl problem."[4] The use of 4-bromopyridine as a hydrobromide salt is a strategic choice to mitigate this issue. By protonating the nitrogen, its coordinating ability is significantly diminished, thereby protecting the palladium catalyst. This, however, introduces a new set of considerations, primarily the need for a sufficient amount of base to both neutralize the hydrobromide and facilitate the Heck reaction itself.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Heck coupling reactions with 4-bromopyridine hydrobromide. We will delve into the mechanistic intricacies, provide detailed, field-proven protocols, and offer insights into overcoming common challenges, ensuring a high rate of success in your synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] Understanding this cycle is paramount to troubleshooting and optimizing your reaction conditions.

The cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, inserts into the carbon-bromine bond of 4-bromopyridine. This step forms a square planar Pd(II) complex. The use of electron-rich and bulky phosphine ligands can facilitate this step.

  • Olefin Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a new Pd(II)-alkyl intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, there must be a hydrogen atom on the carbon adjacent to the palladium-bearing carbon. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a palladium-hydride species and releasing the final product. This step generally dictates the regioselectivity and stereoselectivity of the reaction, with a strong preference for the trans-isomer.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt with the abstracted proton and the halide from the oxidative addition step. The base is crucial for this final step, and in the case of this compound, an additional equivalent of base is required to neutralize the pyridinium salt at the outset.

Diagram of the Heck Catalytic Cycle

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_aryl Ar-Pd(II)BrL₂ pd0->pd_aryl Ar-Br reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_alkene Ar-Pd(II)Br(alkene)L pd_aryl->pd_alkene Alkene alkene_coordination Alkene Coordination pd_alkyl R-CH₂-CH(Ar)-Pd(II)BrL pd_alkene->pd_alkyl migratory_insertion Migratory Insertion pd_hydride H-Pd(II)BrL₂ pd_alkyl->pd_hydride Product beta_hydride β-Hydride Elimination pd_hydride->pd0 Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Critical Parameters and Optimization

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters.

The Base: More Than Just a Proton Scavenger

As previously mentioned, the choice and amount of base are critical. At least two equivalents of base are required: one to neutralize the hydrobromide salt and free the 4-bromopyridine, and another to participate in the catalytic cycle by regenerating the Pd(0) catalyst. In practice, it is common to use a slight excess (2.5-3.0 equivalents) to ensure the reaction goes to completion.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used.[1] K₂CO₃ is a cost-effective and often effective choice. Cs₂CO₃ is more soluble and basic, which can be beneficial for less reactive substrates.

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also frequently employed.[1] They can also act as solvents in some cases. However, they can sometimes lead to side reactions.

The Catalyst and Ligand System: A Synergistic Partnership

The combination of the palladium precursor and the ligand is the heart of the catalytic system.

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and air-stable precatalysts that are reduced in situ to the active Pd(0) species.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[1]

  • Ligands: The ligand stabilizes the palladium catalyst, prevents its agglomeration into inactive palladium black, and modulates its reactivity. For electron-deficient substrates like 4-bromopyridine, electron-rich and bulky ligands are often preferred.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, versatile ligand.[1] For more challenging couplings, bulkier phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos) can be highly effective.[4]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating ability and thermal stability, making them excellent choices for Heck reactions, especially with less reactive aryl chlorides.[6]

Solvent Selection: A Matter of Solubility and Stability

The solvent must be able to dissolve the reactants, particularly the this compound and the base, and be stable at the reaction temperature.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent solvents for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates.[5] A mixture of DMF and water can also be effective.[7]

  • Green Solvents: In an effort to develop more environmentally friendly protocols, ethanol has been shown to be a viable solvent, particularly in combination with microwave heating.[8]

Reaction Temperature: Finding the Sweet Spot

Heck reactions are typically run at elevated temperatures, often between 80 °C and 140 °C.[6] The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst system. Microwave irradiation can significantly shorten reaction times.[8]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Diagram of a General Experimental Workflow

Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup heating Heating and Stirring (Conventional or Microwave) setup->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical workflow for a Heck coupling reaction.

Protocol 1: General Procedure for the Heck Coupling of this compound with Styrene

This protocol is adapted from general procedures for the Heck coupling of aryl bromides.[9]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) and styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (E)-4-styrylpyridine.

Protocol 2: Microwave-Assisted Heck Coupling with an Acrylate

This protocol is based on green chemistry principles for Heck reactions.[8]

Materials:

  • This compound

  • n-Butyl acrylate

  • Pd EnCat® 40 (or another supported palladium catalyst)

  • Sodium acetate (NaOAc)

  • Tetraethylammonium chloride (Et₄NCl)

  • Ethanol (EtOH)

Procedure:

  • In a 10 mL microwave vial, add this compound (1.0 mmol, 1.0 equiv), sodium acetate (2.5 mmol, 2.5 equiv), tetraethylammonium chloride (3.0 mmol, 3.0 equiv), and Pd EnCat® 40 (0.01 mmol, 1 mol%).

  • Add ethanol (4 mL) and n-butyl acrylate (1.2 mmol, 1.2 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 30-60 minutes with stirring.

  • After cooling, filter the reaction mixture to recover the catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography as described in Protocol 1.

Data Presentation: Representative Examples

The following table summarizes typical conditions and yields for the Heck coupling of 4-bromopyridine with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)DMF12012~85Adapted from[9]
2n-Butyl AcrylatePd EnCat® 40 (1)-NaOAc (2.5)EtOH140 (MW)0.5~90Adapted from[8]
3EthylenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2.5)DMF10024~75General Conditions
4Allyl AlcoholPd(OAc)₂ (2)-NaHCO₃ (2)DMF806~70Jeffery Conditions

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient base to neutralize HBr and drive the reaction.- Catalyst deactivation (formation of palladium black).- Impure reagents or solvent (presence of water or oxygen).- Low reaction temperature.- Increase the equivalents of base to 3.0 or switch to a stronger base like Cs₂CO₃.- Increase ligand to palladium ratio or switch to a bulkier, more electron-rich ligand (e.g., XPhos).- Use anhydrous solvents and rigorously degas the reaction mixture.- Increase the reaction temperature in 10 °C increments.
Formation of Side Products - Homocoupling of the alkene.- Isomerization of the product alkene.- Ensure slow addition of the alkene or use a slight excess.- Use of silver salts can sometimes minimize alkene isomerization.
Difficulty in Product Isolation - Product is a salt or highly polar.- After workup, if the product is in the aqueous layer, basify the solution and re-extract with an organic solvent.- Use a more polar eluent system for column chromatography.

Conclusion

The Heck coupling of this compound is a powerful and versatile method for the synthesis of 4-substituted pyridines. By understanding the underlying mechanism and the critical role of the base in both neutralizing the substrate and facilitating catalysis, researchers can confidently approach this reaction. The use of modern catalyst systems, including those with bulky phosphine ligands or supported palladium nanoparticles, along with optimized reaction conditions, allows for high yields and selectivity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important transformation in academic and industrial research.

References

Synthesis of Pharmaceutical Intermediates with 4-Bromopyridine Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of therapeutic agents across diverse disease areas, including neurology, oncology, and infectious diseases.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for medicinal chemists. 4-Bromopyridine Hydrobromide serves as a critical and versatile building block for the synthesis of complex pharmaceutical intermediates, offering a reactive handle for the strategic introduction of molecular complexity.[2][3] The bromo substituent at the 4-position provides an excellent site for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Physicochemical Properties and Safety Considerations

This compound is a white to off-white crystalline solid.[5] The hydrobromide salt form enhances its stability and solubility, simplifying handling and its use in various medicinal chemistry applications.[2] However, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7]

Safety Precautions:

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood.[8] Avoid breathing dust.[6] Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6] It should be stored under an inert atmosphere as it is air-sensitive.[7]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water.[7] If inhaled, move the person to fresh air.[7] If swallowed, rinse the mouth and seek immediate medical attention.[6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-bromine bond in 4-bromopyridine makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of biaryl, aryl-alkyne, and aryl-amine moieties, which are prevalent in many pharmaceutical compounds.

Suzuki-Miyaura Coupling: Formation of 4-Arylpyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10] It is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[9]

Reaction Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 4-bromopyridine.[9]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.[9]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the 4-arylpyridine product and regenerating the Pd(0) catalyst.[9]

Suzuki_Miyaura_Coupling 4-Bromopyridine 4-Bromopyridine Reaction_Vessel Reaction Mixture 4-Bromopyridine->Reaction_Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Vessel Base Base Base->Reaction_Vessel Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Vessel 4-Arylpyridine Product 4-Arylpyridine Product Reaction_Vessel->4-Arylpyridine Product Heat

Figure 1: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-Phenylpyridine

This protocol is a representative example and may require optimization for different arylboronic acids.[9][11][12]

Reagent/MaterialMolar Equiv.AmountPurpose
This compound1.0(as needed)Starting Material
Phenylboronic Acid1.2(as needed)Coupling Partner
Pd(dppf)Cl₂0.03(as needed)Palladium Catalyst
K₂CO₃2.0(as needed)Base
1,4-Dioxane/Water (4:1)-(as needed)Solvent

Procedure:

  • Preparation of 4-Bromopyridine (free base): In a flask, dissolve this compound in water. Add a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-bromopyridine as an oil.[1]

  • Reaction Setup: To a dry Schlenk flask, add 4-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[11][12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[11]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[11]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[11]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[11]

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][13]

Sonogashira Coupling: Synthesis of 4-Alkynylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14]

Reaction Principle: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-Br Pd(0)->Oxidative_Addition 4-Bromopyridine Transmetalation Ar-Pd(II)-Alkyne Oxidative_Addition->Transmetalation Cu(I)-Alkyne Reductive_Elimination 4-Alkynylpyridine Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Cu(I) Cu(I) Alkyne_Coordination Cu(I)-Alkyne Cu(I)->Alkyne_Coordination Terminal Alkyne + Base Alkyne_Coordination->Transmetalation

Figure 2: Simplified catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)pyridine

This is a general protocol and may need optimization for different alkynes.[4][16]

Reagent/MaterialMolar Equiv.AmountPurpose
4-Bromopyridine1.0(as needed)Starting Material
Phenylacetylene1.1(as needed)Coupling Partner
Pd(PPh₃)₄0.05(as needed)Palladium Catalyst
Copper(I) iodide (CuI)0.1(as needed)Co-catalyst
Triethylamine (Et₃N)-(as needed)Base and Solvent
Tetrahydrofuran (THF)-(as needed)Co-solvent

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed THF and Et₃N via syringe. Stir the mixture at room temperature for 10 minutes. Then, add phenylacetylene (1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is typically complete within 1.5-3 hours.[16]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and quench with 2 M HCl.[16] Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by filtration through a short pad of silica gel or by column chromatography.[16]

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[17]

Buchwald-Hartwig Amination: Formation of 4-Aminopyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[8][18][19]

Reaction Principle: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[20]

Buchwald_Hartwig_Workflow Start Start Combine Combine Reactants: 4-Bromopyridine, Amine, Base, Pd-Catalyst, Ligand Start->Combine Inert Establish Inert Atmosphere Combine->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product 4-Aminopyridine Derivative Purify->Product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a 4-(Cyclohexylamino)pyridine Derivative

This protocol is a general representation and will require optimization based on the specific amine used.[8][20]

Reagent/MaterialMolar Equiv.AmountPurpose
4-Bromopyridine1.0(as needed)Starting Material
Amine (e.g., Cyclohexylamine)1.5(as needed)Nucleophile
Pd(OAc)₂0.05(as needed)Palladium Precursor
BINAP0.08(as needed)Ligand
Cs₂CO₃2.0(as needed)Base
Toluene-(as needed)Solvent

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromopyridine (1.0 equiv), the amine (1.5 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv) in a Schlenk tube.[8]

  • Solvent Addition: Add anhydrous and degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 4-8 hours.[8][20]

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash with brine.[20]

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8][20]

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Advanced Intermediates: 2-Amino-4-bromopyridine

In many synthetic strategies, further functionalization of the pyridine ring is desirable. 2-Amino-4-bromopyridine is a valuable intermediate that can be synthesized from this compound.[5]

Synthetic Route Overview: This is a multi-step synthesis involving esterification, amination, and a Hofmann degradation.[5]

Detailed Protocol:

Step 1: Esterification [5]

  • Dissolve this compound in water, adjust to pH 8 with sodium bicarbonate, and extract with dichloromethane to obtain the free base.[1]

  • In a separate flask, cool ethyl acetate to 0 °C and slowly add hydrogen peroxide.

  • In a reactor, combine the 4-bromopyridine solution in dichloromethane, ferrous sulfate, and sulfuric acid. Cool to -10 °C.

  • Slowly add the peroxide solution, maintaining the temperature between -10 °C and 0 °C.

  • After the reaction is complete (monitored by TLC), quench with water and separate the organic layer. Concentrate to obtain crude ethyl 4-bromopyridine-2-carboxylate.

Step 2: Amination [5]

  • Add the crude ester from Step 1 in batches to an ammonia solution.

  • Stir the mixture overnight.

  • Collect the solid product by centrifugation and wash with ethyl acetate to yield 4-bromopyridine-2-carboxamide.

Step 3: Hofmann Degradation [5]

  • In a reactor, prepare a solution of sodium hydroxide in water and cool to 0 °C.

  • Slowly add bromine, then cool the mixture to -10 °C.

  • Add the 4-bromopyridine-2-carboxamide from Step 2 in batches.

  • Heat the mixture to 80 °C for one hour.

  • After completion (monitored by TLC), cool to room temperature and collect the crude product by centrifugation.

  • Purify by recrystallization from toluene to obtain 2-amino-4-bromopyridine.

Conclusion

This compound is an indispensable reagent in the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides medicinal chemists with reliable and versatile methods for constructing complex molecular architectures. The protocols detailed in this guide serve as a practical starting point for the synthesis of a wide range of 4-substituted pyridine derivatives. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively leverage the reactivity of this compound to accelerate the discovery and development of new therapeutic agents.

References

Application Notes & Protocols: Leveraging 4-Bromopyridine Hydrobromide for the Synthesis of Advanced Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This guide provides an in-depth exploration of 4-bromopyridine hydrobromide, a versatile and highly stable precursor for the synthesis of diverse 4-substituted pyridine derivatives.[5][6] We will detail not just the protocols for key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions—but also the fundamental principles guiding the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this crucial building block.

Introduction: The Strategic Importance of this compound

Pyridine derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][4] Their function is intrinsically linked to their structure, making the ability to precisely functionalize the pyridine ring a critical task in chemical synthesis. This compound serves as an ideal starting material for this purpose.[6]

The hydrobromide salt form enhances the compound's stability, making it less prone to degradation and easier to handle and store compared to its free base.[6] The bromine atom at the 4-position provides a reactive handle for a multitude of cross-coupling reactions, while the pyridine nitrogen activates the C4 position for nucleophilic aromatic substitution.[5][7][8] Before its use in most coupling reactions, the hydrobromide salt is typically neutralized in situ or in a preliminary step to liberate the more reactive free base, 4-bromopyridine.[5][9][10]

Safety, Handling, and Preliminary Preparations

Critical Safety & Handling Protocols

As a toxic substance, all handling of this compound must be conducted with appropriate safety measures.[11][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[13][14]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[11][13]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[11][12] Wash hands thoroughly after handling.[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and moisture.[13][15][16] Recommended storage temperature is often between 2 - 8 °C.[17]

Protocol for Liberation of 4-Bromopyridine (Free Base)

For many synthetic applications, the free base of 4-bromopyridine is the required reactant. This can be achieved through a simple acid-base extraction.[9][10]

Materials:

  • This compound

  • 5M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Separatory funnel, Round-bottom flask, Beakers

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound in deionized water in a round-bottom flask or beaker.

  • Basification: While stirring at room temperature, slowly add a 5M NaOH solution. The formation of a second, often yellowish, layer indicates the formation of the free base. Continue adding base until the aqueous layer is pH > 10.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x volumes).

  • Drying: Combine the organic layers and dry over an anhydrous drying agent such as MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo to yield 4-bromopyridine as a liquid or low-melting solid.[9] The product is often used without further purification.[5]

G cluster_prep Free Base Liberation Workflow dissolve 1. Dissolve HBr Salt in Water basify 2. Add Base (e.g., NaOH) to pH > 10 dissolve->basify Stir at RT extract 3. Extract with Organic Solvent basify->extract Transfer to Sep. Funnel dry 4. Dry Combined Organic Layers extract->dry Combine Layers isolate 5. Filter & Concentrate in vacuo dry->isolate Gravity Filter product Pure 4-Bromopyridine isolate->product

Caption: Workflow for generating the 4-bromopyridine free base.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Bromopyridine is an excellent substrate for these transformations.[5][18]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids to form biaryl compounds, which are prevalent motifs in pharmaceuticals.[19][20]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is common, but more advanced catalysts like Pd(dppf)Cl₂ are also widely used for their stability and efficiency.[21]

  • Base: A base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to facilitate the transfer of the organic group to the palladium center.[19][20]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, MeCN) and water is typically used. Water is crucial for dissolving the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[21][22]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine 4-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).[22]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[22]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80–100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2–18 hours).[22][23]

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[19][22]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[22]

G cluster_workflow General Cross-Coupling Workflow setup 1. Combine Reactants & Base inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Pd Catalyst & Solvent inert->catalyst react 4. Heat & Stir catalyst->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Purify (Chromatography) workup->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[24]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. Sterically hindered, electron-rich ligands (e.g., BINAP, XPhos) are crucial for promoting the reductive elimination step that forms the C-N bond.[24][25]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice. It facilitates the deprotonation of the amine, allowing it to coordinate to the palladium center.[25][26]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.[25][27]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (1–5 mol%), the phosphine ligand (1.2–6 mol%), and the base (e.g., NaOtBu, 1.4–2.0 equiv.).[25][27]

  • Reactant Addition: Add 4-bromopyridine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[25]

  • Reaction: Seal the tube and heat with vigorous stirring (typically 80–110 °C). Monitor the reaction by TLC or LC-MS.[26][27]

  • Workup: After cooling, quench the reaction by carefully adding water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting N-arylpyridine derivative by column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes. It is unique in its use of a dual-catalyst system.[28]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[28][29] The palladium complex facilitates the main catalytic cycle, while the copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[28]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[29][30]

  • Solvent: Anhydrous THF or DMF can be used, though often the amine base itself serves as the solvent.[29][31]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromopyridine (1.0 equiv.), the palladium catalyst (1–5 mol%), and copper(I) iodide (2–10 mol%).[28][29]

  • Solvent/Base Addition: Add the anhydrous solvent (if used) and the amine base (e.g., Et₃N, 2.0–3.0 equiv.) via syringe.[28]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.[28][30]

  • Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts. Separate the organic layer, dry, and concentrate.[28]

  • Purification: Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group like bromine is present.[7][8] This allows for direct substitution of the bromine atom by strong nucleophiles.

Mechanistic Rationale: Attack of a nucleophile at the C4 position of 4-bromopyridine generates a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom.[7][8] This stabilization provides the driving force for the reaction.

General Protocol for SNAr:

  • Reaction Setup: Dissolve 4-bromopyridine in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, an amine) (1.1–2.0 equiv.).

  • Reaction: Heat the reaction mixture (temperatures can range widely from room temperature to >100 °C depending on the nucleophile's reactivity). Monitor by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification: Purify via column chromatography or recrystallization.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the key transformations discussed.

ReactionCatalyst SystemBaseSolvent(s)Typical Temp.Bond Formed
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O80-100 °CC(sp²)-C(sp²)
Buchwald-Hartwig Pd₂(dba)₃ / LigandNaOtBu, K₃PO₄Toluene, Dioxane80-110 °CC(sp²)-N
Sonogashira Pd(PPh₃)₄ / CuIEt₃N, i-Pr₂NHTHF, DMF, Et₃N25-60 °CC(sp²)-C(sp)
SNAr (None)(Nucleophile acts as base)DMSO, DMF, NMP25-150 °CC(sp²)-Nu

Conclusion

This compound is a robust, stable, and synthetically valuable precursor for accessing a wide range of 4-substituted pyridine derivatives. Its utility in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings makes it an indispensable tool for professionals in drug discovery and materials science.[5][17][18] The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile building block in research and development.

References

Application Notes & Protocols: Leveraging 4-Bromopyridine Hydrobromide in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine heterocycle is a cornerstone of modern agrochemical design, forming the structural backbone of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3] 4-Bromopyridine hydrobromide has emerged as a critical and versatile building block for the synthesis of these complex active ingredients.[4][5] Its utility stems from the strategic placement of a reactive bromo group on the pyridine ring, which serves as a versatile handle for constructing key carbon-carbon and carbon-heteroatom bonds.[5][6] The hydrobromide salt form enhances the compound's stability and handling properties, making it an ideal precursor for industrial and laboratory-scale synthesis.[5] This guide provides an in-depth analysis of the core chemical principles, field-proven protocols, and expert insights for effectively utilizing this compound in the development of next-generation crop protection agents.

Core Concepts: Physicochemical Properties and Safe Handling

This compound is a stable, crystalline solid that serves as a convenient source of the reactive 4-bromopyridine moiety.[4][7] Understanding its properties and handling requirements is paramount for safe and successful synthesis.

Compound Specifications
PropertyValueSource(s)
CAS Number 74129-11-6[4][8]
Molecular Formula C₅H₄BrN·HBr[4]
Molecular Weight 238.91 g/mol [4]
Appearance White to off-white crystalline powder[4][9]
Purity Typically ≥98-99%[4][7]
Storage Conditions Store at 2-8 °C in a dry, well-ventilated place under an inert atmosphere. Protect from moisture.[4][8][10]
The Rationale for the Hydrobromide Salt

The free base, 4-bromopyridine, is a liquid that can be less stable and more challenging to handle. The hydrobromide salt form offers significant advantages:

  • Enhanced Stability: The salt is a solid with a higher melting point and is less susceptible to degradation during storage.[5]

  • Improved Handling: As a crystalline powder, it is easier to weigh and dispense accurately compared to a liquid free base.[5]

  • Increased Solubility: The salt form can exhibit improved solubility in certain polar solvents, although for most organic reactions, it must be converted to the free base in situ.[5]

Critical Safety Protocols

Hazard Profile: this compound is classified as toxic.[8][11] Acute toxicity is a primary concern through oral, dermal, and inhalation routes.[8][9]

Mandatory Handling Procedures:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust.[8][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields at all times.[8][9]

  • Dispensing: Use caution when transferring the powder to prevent creating airborne dust.[8]

  • Waste Disposal: Dispose of contaminated materials and reaction waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[8]

Foundational Synthetic Principles

The synthetic power of 4-bromopyridine lies in the reactivity of the C4-bromo substituent. This position is amenable to a variety of powerful cross-coupling reactions that are fundamental to modern organic synthesis.

Reagent Activation: In Situ Free Base Generation

For most cross-coupling reactions, the active nucleophilic partner is the free 4-bromopyridine, not its protonated salt. Therefore, the first step in a typical reaction sequence is the neutralization of the hydrobromide salt with a suitable base.[12][13] This is a critical step; incomplete neutralization will result in low or no conversion.

Causality: Palladium-catalyzed cross-coupling cycles typically begin with the oxidative addition of the catalyst into the carbon-halogen bond of the neutral aryl halide. The presence of the protonated pyridinium salt form can inhibit this elementary step and interfere with the catalytic cycle.

cluster_0 Activation Step Start 4-Bromopyridine HBr (Stable Salt) Product 4-Bromopyridine (Reactive Free Base) Start->Product Neutralization in reaction solvent Base Base (e.g., K₂CO₃, Na₂CO₃, Et₃N) Base->Product Byproduct Salt Byproducts + H₂O Product->Byproduct Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product 4-Arylpyridine (Product) RedElim->Product ArBr 4-Bromopyridine ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII AlkyneComplex Alkyne Complexation PdII->AlkyneComplex PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) AlkyneComplex->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product 4-Alkynylpyridine (Product) RedElim->Product ArBr 4-Bromopyridine ArBr->OxAdd Alkyne R-C≡C-H + Base + Cu(I) co-catalyst Alkyne->AlkyneComplex cluster_workflow Experimental Workflow: Suzuki Coupling start 1. Reagent Setup step2 Charge flask with 4-Bromopyridine HBr, (4-methoxyphenyl)boronic acid, and Na₂CO₃. start->step2 step3 2. Degassing step2->step3 step4 Add solvent (e.g., Dioxane/H₂O). Evacuate and backfill with N₂/Ar (3x). step3->step4 step5 3. Catalyst Addition step4->step5 step6 Add Pd(PPh₃)₄ catalyst under positive N₂/Ar pressure. step5->step6 step7 4. Reaction step6->step7 step8 Heat mixture to 80-90 °C. Monitor by TLC/LC-MS. step7->step8 step9 5. Workup & Extraction step8->step9 step10 Cool, filter solids. Dilute with water and extract with Ethyl Acetate (3x). step9->step10 step11 6. Purification step10->step11 step12 Dry organic layer (Na₂SO₄), concentrate. Purify by column chromatography. step11->step12 end_node Final Product: 4-(4-methoxyphenyl)pyridine step12->end_node

References

Application Notes and Protocols: 4-Bromopyridine Hydrobromide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Bromopyridine Hydrobromide

In the landscape of materials science, the selection of foundational building blocks is paramount to designing materials with bespoke properties. This compound stands out as a critical reagent, valued not for its direct application but for its role as a versatile and stable precursor.[1][2][3] It is typically supplied as a hydrobromide or hydrochloride salt, which confers greater stability and ease of handling compared to its free base, 4-bromopyridine.[2][4] For researchers in materials synthesis, this salt is the practical starting point for accessing the reactive 4-bromopyridine molecule.

The utility of this compound is anchored in two key structural features:

  • The Pyridine Nitrogen: This nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, making it a fundamental component in the architecture of supramolecular structures and metal-organic frameworks (MOFs).[4][5][6]

  • The C4-Bromine Atom: The carbon-bromine bond is a highly versatile functional handle. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, a prime substrate for palladium-catalyzed cross-coupling reactions.[4][7] This reactivity allows for the precise installation of a vast array of functional groups, enabling the construction of complex polymers, functional dyes, and advanced electronic materials.[1][3]

This guide provides an in-depth exploration of this compound's applications, complete with validated protocols and the scientific rationale behind methodological choices, aimed at enabling researchers to leverage this powerful building block in their work.

Section 1: Foundational Chemistry - Accessing the Reactive Free Base

The first and most crucial step in almost any application is the in situ generation of the 4-bromopyridine free base from its hydrobromide salt. The salt form is bench-stable, but the free base is required for most subsequent reactions.[4] This is achieved through a simple acid-base neutralization.

Protocol 1.1: In Situ Neutralization of this compound

This protocol describes the liberation of 4-bromopyridine from its salt form, making it available for direct use in a subsequent reaction without isolation.

Rationale: Using a mild inorganic base like potassium carbonate in an anhydrous aprotic solvent is ideal. It is strong enough to deprotonate the pyridinium salt but generally unreactive towards the C-Br bond and many cross-coupling reagents. The reaction is clean, and the resulting inorganic salts can often be left in the mixture or easily filtered.[4]

Materials:

  • This compound (1.0 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or Toluene)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen and moisture.

  • Solvent Addition: Add the desired anhydrous solvent via syringe. The volume should be sufficient to create a stirrable slurry.

  • Neutralization: Stir the mixture at room temperature for 30-60 minutes. The deprotonation is typically rapid.

  • Readiness for Next Step: The resulting mixture, containing the free 4-bromopyridine and inorganic salts, is now ready for the addition of subsequent reagents (e.g., a catalyst, coupling partner) for the main reaction.

G cluster_workflow Workflow: Free Base Generation start Start: 4-Bromopyridine HBr + K₂CO₃ in Flask inert Establish Inert Atmosphere (N₂/Ar) start->inert 1. Combine Reagents solvent Add Anhydrous Solvent inert->solvent 2. Ensure Anhydrous stir Stir at Room Temp (30-60 min) solvent->stir 3. Initiate Reaction product Product: 4-Bromopyridine (free base) in situ stir->product 4. Ready for Use G cluster_cycle Generalized Cross-Coupling Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product R¹-R² pd2_trans->product reagents1 R¹-X (e.g., 4-Bromopyridine) reagents1->pd2_complex reagents2 R²-M (e.g., Ar-B(OH)₂) reagents2->pd2_complex G cluster_mof_workflow MOF Synthesis Workflow start 4-Bromopyridine HBr ligand Protocol 3.1: Synthesize Ditopic Ligand (e.g., via Sonogashira) start->ligand mof_synth Protocol 3.2: Solvothermal Reaction (Ligand + Metal Salt) ligand->mof_synth product Final MOF Crystal mof_synth->product psm Post-Synthetic Modification (PSM) (via unused bromo-groups if applicable) product->psm Optional Functionalization G

References

Application Notes & Protocols: The Versatility of 4-Bromopyridine Hydrobromide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

4-Bromopyridine hydrobromide is a stable, crystalline solid that serves as a pivotal reagent in contemporary organic synthesis. While formally a salt, its true value is realized upon in-situ neutralization to 4-bromopyridine, a highly versatile heterocyclic building block. The hydrobromide formulation enhances stability and simplifies handling compared to the free base. Its synthetic utility is anchored in the chemical properties of the pyridine ring and the carbon-bromine bond. The electron-deficient nature of the pyridine ring activates it for specific transformations, while the C4-Br bond provides a reactive handle for a multitude of bond-forming reactions.

This guide moves beyond a simple catalog of reactions. It is designed for researchers and drug development professionals, offering a deep dive into the causality behind experimental choices and providing robust, validated protocols for key applications. We will explore its primary role as a superior substrate in palladium-catalyzed cross-coupling, its utility in nucleophilic aromatic substitution, and its emerging applications in the field of photoredox catalysis.

Section 1: The Workhorse Application: Palladium-Catalyzed Cross-Coupling Reactions

4-Bromopyridine is an exceptional substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds.[1] Its utility stems from the C(sp²)-Br bond, which is sufficiently reactive to undergo oxidative addition to a Pd(0) center, initiating the catalytic cycle.[2] The pyridine core is a ubiquitous motif in pharmaceuticals, making these coupling reactions essential for drug discovery and development.[3]

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for its mild conditions and the commercial availability and low toxicity of its organoboron reagents.[4] this compound is an ideal coupling partner for synthesizing 4-arylpyridines, a privileged scaffold in medicinal chemistry.

Causality of Experimental Design:

  • The Reagent: this compound is used as a stable precursor. A base is required in the reaction, not only to drive the catalytic cycle but also to neutralize the hydrobromide salt, liberating the active 4-bromopyridine reagent.

  • The Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided as a complex like Pd(PPh₃)₄. Phosphine ligands (e.g., PPh₃, PCy₃) are crucial for stabilizing the palladium center and modulating its reactivity.[2][5]

  • The Base: A base such as K₂CO₃ or K₃PO₄ is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the key transmetalation step.[6]

  • The Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base.[7]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 4-Arylpyridine (Ar-Ar') trans_complex->product aryl_halide 4-Bromopyridine (Ar-Br) aryl_halide->oa_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methodologies for coupling aryl bromides with phenylboronic acid.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Potassium Carbonate [K₂CO₃] (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic Acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 v/v ratio) to the flask via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to addition to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours, indicated by the consumption of the 4-bromopyridine starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-phenylpyridine product.

Data Summary: Suzuki-Miyaura Coupling Conditions & Yields
Arylboronic Acid PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10095[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O9089[7]
3-Chlorophenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (3.0)DioxaneRT92[9]
2-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O8085[3]

Section 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions. A halogen at the C4 position, as in 4-bromopyridine, acts as an excellent leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of SNAr Reactivity:

The key to this reaction is the stability of the intermediate formed upon nucleophilic attack. When a nucleophile attacks the C4 position of 4-bromopyridine, a negatively charged intermediate, known as a Meisenheimer complex, is formed. This complex is significantly stabilized by resonance, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom.[10][11] This stabilization lowers the activation energy for the reaction, allowing the substitution to proceed.[10]

Visualizing the Mechanism: SNAr on 4-Bromopyridine

Caption: General mechanism for SNAr on 4-bromopyridine.

Protocol 2: General Procedure for SNAr with an Alkoxide

This protocol outlines a general method for the synthesis of 4-alkoxypyridines.

Materials:

  • This compound (1.0 equiv)

  • Sodium metal (2.5 equiv)

  • Anhydrous Alcohol (e.g., Methanol, Ethanol) (solvent)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF) (optional, co-solvent)

Step-by-Step Procedure:

  • Alkoxide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, carefully add sodium metal to the anhydrous alcohol at 0 °C. Allow the mixture to stir until all the sodium has dissolved, forming the sodium alkoxide in situ.

  • Reagent Addition: Dissolve the this compound in a minimal amount of the same alcohol or an anhydrous polar aprotic co-solvent like DMSO. Add this solution dropwise to the freshly prepared sodium alkoxide solution at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir. The use of a polar aprotic solvent can often accelerate the reaction.

  • Monitoring: Follow the disappearance of the starting material by TLC. Reactions are often complete within 4-12 hours.

  • Workup: After cooling, carefully quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography or distillation.

Section 3: Emerging Frontiers: Pyridinium Salts in Photoredox Catalysis

The field of photoredox catalysis has opened new avenues for radical chemistry under mild conditions.[12] Pyridinium salts, including 4-bromopyridine, can serve as precursors to pyridyl radicals through single-electron reduction.[13][14] This transformation allows for novel C-C and C-X bond formations that are complementary to traditional methods.

Causality of Radical Generation:

In a typical photoredox cycle, a photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and becomes a potent single-electron reductant in its excited state.[15] This excited-state catalyst can donate an electron to 4-bromopyridine. The resulting radical anion is unstable and rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired 4-pyridyl radical.[16] This highly reactive radical can then be trapped by various partners, such as alkenes, to form new bonds.

Visualizing the Mechanism: Photoredox Generation of a Pyridyl Radical

Photoredox_Cycle cluster_photo Photoredox Catalysis Workflow PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC⁺ PC_excited->PC_oxidized SET PyBr_radical [4-Bromopyridine]⁻˙ PC_excited->PyBr_radical e⁻ transfer PC_oxidized->PC Reductive Quenching PyBr 4-Bromopyridine Py_radical 4-Pyridyl Radical (Py•) PyBr_radical->Py_radical - Br⁻ Product_step Radical Addition to Alkene Py_radical->Product_step Final_Product Functionalized Pyridine Product_step->Final_Product

References

Application Note & Protocol: Neutralization of 4-Bromopyridine Hydrobromide for Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromopyridine is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials, valued for its utility in cross-coupling and substitution reactions.[1][2] It is frequently supplied and stored as its hydrobromide or hydrochloride salt to enhance stability and reduce volatility. However, for use in most organic reactions, liberation of the free pyridine base is a mandatory prerequisite. This document provides a comprehensive guide to the principles and practices of neutralizing 4-bromopyridine hydrobromide, offering detailed, field-proven protocols for researchers, chemists, and drug development professionals. We will explore the underlying acid-base chemistry, guide the selection of appropriate reagents and solvents, and present step-by-step procedures for both aqueous and non-aqueous neutralization workflows.

Introduction: The "Why" of Neutralization

This compound is an ammonium salt formed by the reaction of the weakly basic nitrogen atom of the pyridine ring with hydrobromic acid. This protonation renders the nitrogen lone pair unavailable for nucleophilic or catalytic activity, which is often its desired role in a reaction. Furthermore, the salt form possesses significantly different physical properties, such as high solubility in water and low solubility in nonpolar organic solvents, compared to its free base counterpart.[3][4]

The neutralization process, therefore, is a critical acid-base reaction designed to deprotonate the pyridinium ion, regenerating the neutral, organic-soluble, and reactive 4-bromopyridine free base.

Key Objectives of Neutralization:

  • Regenerate the nucleophilic nitrogen center.

  • Enable solubility in common organic reaction solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate).

  • Remove the hydrobromide salt, as the bromide ion could potentially interfere with subsequent reaction steps.

Chemical Principles & Reagent Selection

The core of the process is a simple acid-base equilibrium. The 4-bromopyridinium ion, the conjugate acid of 4-bromopyridine, has a predicted pKa of approximately 3.35.[1] To effectively deprotonate it and drive the equilibrium towards the free base, a base with a conjugate acid pKa significantly higher than 3.35 must be chosen.

4-Br-Py-H⁺ + Base ⇌ 4-Br-Py + [H-Base]⁺

Table 1: Comparison of Common Bases for Neutralization
BaseFormulaTypepKa of Conjugate AcidKey Considerations & Use Cases
Sodium Bicarbonate NaHCO₃Weak, Inorganic6.3Recommended for most applications. Mild, inexpensive, and the CO₂ byproduct is easily removed. Ideal for products sensitive to strong bases.
Sodium Carbonate Na₂CO₃Moderate, Inorganic10.3Stronger than bicarbonate; useful if neutralization is sluggish. Can be used as an aqueous solution or a solid.[5]
Sodium Hydroxide NaOHStrong, Inorganic~14Use with caution. Very effective but can promote side reactions with sensitive functional groups. Generates significant heat upon dissolution.[6][7]
Triethylamine (TEA) Et₃NModerate, Organic10.7Excellent for reactions requiring anhydrous conditions. The resulting triethylammonium bromide salt has some solubility in organic solvents, which may require careful removal.[8][9]

Solvent Selection: The choice of solvent is dictated by the workup procedure. For aqueous protocols, a water-immiscible organic solvent like Dichloromethane (DCM), Diethyl Ether (Et₂O), or Ethyl Acetate (EtOAc) is required for extraction. For non-aqueous methods with triethylamine, a dry, inert solvent like THF or DCM is appropriate.

Experimental Protocols

Protocol A: Aqueous Neutralization using Sodium Bicarbonate

This is the most common and robust method, suitable for generating a solution of 4-bromopyridine for subsequent use or for isolating the pure free base.

Materials:

  • This compound (C₅H₅Br₂N, MW: 238.91 g/mol )[10]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask or Erlenmeyer flask, dissolve this compound in a minimal amount of deionized water. The salt is readily soluble in water.[3][4]

  • Basification: Cool the aqueous solution in an ice bath. Slowly add saturated sodium bicarbonate solution portion-wise with stirring. You will observe effervescence (CO₂ evolution). Continue adding the base until the gas evolution ceases and the pH of the aqueous layer is >8 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM, 3 x 50 mL for a 10g scale reaction). The free 4-bromopyridine is soluble in organic solvents but not water.[1]

  • Combine & Wash: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with brine (saturated NaCl solution) to break any emulsions and remove residual water.[11]

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate. Stir for 15-20 minutes until the drying agent is no longer clumped.[11]

  • Isolation: Filter off the drying agent. The resulting solution contains the free 4-bromopyridine and can be used directly in a reaction. To isolate the pure compound, the solvent can be removed under reduced pressure using a rotary evaporator.

Protocol B: Anhydrous Neutralization using Triethylamine (TEA)

This method is ideal when the subsequent reaction is moisture-sensitive.

Materials:

  • This compound

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Syringes and cannulation equipment

Procedure:

  • Setup: Under an inert atmosphere, add this compound to an oven-dried flask equipped with a magnetic stir bar.

  • Suspension: Add anhydrous solvent (e.g., DCM) to create a suspension.

  • Base Addition: Slowly add a slight excess (1.1 to 1.2 equivalents) of triethylamine via syringe.

  • Reaction: Stir the mixture at room temperature. The solid this compound will be consumed and a new precipitate, triethylammonium bromide, will form. The reaction can be monitored by TLC or by observing the dissolution of the starting material.

  • Filtration: Once the reaction is complete (typically 1-2 hours), filter the mixture under an inert atmosphere to remove the triethylammonium bromide salt.

  • Product Solution: The resulting filtrate is a solution of 4-bromopyridine in the anhydrous solvent, ready for use in subsequent moisture-sensitive reactions.

Visualization of Workflow

Diagram 1: Aqueous Neutralization & Extraction Workflow

This diagram illustrates the step-by-step process for liberating 4-bromopyridine using an aqueous workup, which is the most common laboratory procedure.

G cluster_start Preparation cluster_reaction Neutralization cluster_workup Workup & Isolation start Start: 4-Bromopyridine HBr Salt dissolve Dissolve in Water start->dissolve cool Cool in Ice Bath dissolve->cool add_base Add Sat. NaHCO₃ (aq) (until pH > 8) cool->add_base extract Extract with Organic Solvent (e.g., DCM, EtOAc) add_base->extract add_base->extract Liberates free base wash Wash with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter Filter Drying Agent dry->filter evaporate Remove Solvent in Vacuo filter->evaporate product Product: Pure 4-Bromopyridine (Free Base) filter->product If used directly in solution evaporate->product

Caption: Workflow for Aqueous Neutralization of 4-Bromopyridine HBr.

Safety & Handling

  • This compound/Hydrochloride: Harmful if swallowed and causes skin and serious eye irritation.[10][12] It is hygroscopic and should be stored in a dry, cool place.[3][4]

  • 4-Bromopyridine (Free Base): Toxic if swallowed and fatal in contact with skin. Causes skin and eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Neutralization Insufficient base added.Check the pH of the aqueous layer. If not basic (pH > 8), add more base until effervescence stops and the desired pH is reached.
Emulsion during Extraction Vigorous shaking; presence of surfactants.Let the separatory funnel stand for a longer period. Gently swirl instead of shaking. Add a small amount of brine to help break the emulsion.
Low Yield of Isolated Product Incomplete extraction; product loss during transfers.Perform additional extractions (e.g., 4-5 times) with the organic solvent. Ensure all glassware is rinsed to recover residual product.
Product is an oil, not a solid Presence of residual water or solvent.Ensure the organic layer was thoroughly dried. Co-evaporate the product with a high-boiling, non-polar solvent like toluene to azeotropically remove water.[14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-bromopyridine hydrobromide. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, empowering you to overcome common challenges and optimize your synthetic outcomes.

Introduction: The Unique Challenges of this compound in Suzuki Coupling

4-Bromopyridine is a valuable building block in medicinal chemistry and materials science. However, its use in Suzuki-Miyaura coupling reactions is not always straightforward. Several inherent properties of this substrate can lead to complications, including low yields and the formation of unwanted byproducts.[1][2] The primary challenges stem from:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and hindering the catalytic cycle.[1][3]

  • Electron-Deficient Nature: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the C-Br bond and make the substrate more susceptible to certain side reactions.[4]

  • The Hydrobromide Salt: The presence of the hydrobromide salt necessitates careful consideration of the base used in the reaction, as it must be sufficient to both neutralize the salt and facilitate the catalytic cycle.

This guide will address these challenges in a practical, question-and-answer format, providing you with the expertise to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

Q1: I am observing very low to no conversion of my this compound. What are the likely causes and how can I fix this?

Low conversion is a frequent issue and can be traced back to several factors. A systematic approach to troubleshooting is key.

Potential Cause 1: Catalyst Deactivation or Inappropriate Choice

The palladium catalyst is the heart of the reaction, and its performance is paramount.

  • Explanation: The pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1][3] Additionally, using a suboptimal catalyst system for this electron-deficient substrate can lead to poor results.

  • Solutions:

    • Catalyst Selection: For electron-deficient substrates like 4-bromopyridine, catalysts with bulky, electron-rich phosphine ligands are often more effective.[5][6] Consider screening catalysts such as Pd(PPh₃)₄, or catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos, RuPhos).[6][7] Buchwald-type palladacycle precatalysts are also excellent options.[6]

    • Catalyst Loading: If you suspect catalyst deactivation, incrementally increasing the catalyst loading (e.g., from 1-2 mol% up to 5 mol%) can sometimes improve conversion.[6]

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1][2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[1][6] This can be achieved by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.[6]

Potential Cause 2: Ineffective Base

The choice and amount of base are critical, especially with the hydrobromide salt.

  • Explanation: The base has two primary roles in this reaction: to neutralize the hydrobromide salt of the starting material and to activate the boronic acid for transmetalation.[8][9] Insufficient or inappropriate base will stall the reaction.

  • Solutions:

    • Base Screening: A variety of inorganic bases can be effective. Potassium phosphate (K₃PO₄) is often a good starting point for nitrogen-containing heterocycles.[2][6] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also commonly used.[6][10]

    • Stoichiometry: You must use enough base to neutralize the HBr salt and have excess to drive the catalytic cycle. A minimum of 3 equivalents of base is recommended (1 equivalent for the salt, and 2 for the reaction).

Potential Cause 3: Unsuitable Solvent System

The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.

  • Explanation: A common solvent system for Suzuki couplings is a mixture of an organic solvent and water.[1] The water is essential for dissolving the inorganic base and activating the boronic acid.[6]

  • Solutions:

    • Solvent Mixtures: Common and effective solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[6] The ratio may need to be optimized to ensure all components are soluble.[1]

    • Degassing: As mentioned earlier, always use degassed solvents to prevent catalyst oxidation.[1][6]

Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Assess Base Conditions Check_Catalyst->Check_Base If no improvement Catalyst_Sol1 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Check_Catalyst->Catalyst_Sol1 Catalyst_Sol2 Increase catalyst loading (e.g., to 5 mol%) Check_Catalyst->Catalyst_Sol2 Catalyst_Sol3 Ensure strict inert atmosphere and degassed solvents Check_Catalyst->Catalyst_Sol3 Check_Solvent Review Solvent System Check_Base->Check_Solvent If no improvement Base_Sol1 Use at least 3 equivalents of base Check_Base->Base_Sol1 Base_Sol2 Screen different bases (K3PO4, Cs2CO3) Check_Base->Base_Sol2 Check_Temp Optimize Temperature Check_Solvent->Check_Temp If no improvement Solvent_Sol1 Use a mixture of organic solvent and water (e.g., dioxane/H2O) Check_Solvent->Solvent_Sol1 Solvent_Sol2 Ensure thorough degassing Check_Solvent->Solvent_Sol2 Temp_Sol1 Gradually increase temperature (e.g., 80-110 °C) Check_Temp->Temp_Sol1 Success Improved Yield Catalyst_Sol3->Success Base_Sol2->Success Solvent_Sol1->Success Temp_Sol1->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Q2: My reaction is producing a significant amount of debrominated starting material (pyridine). What causes this and how can I prevent it?

The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings, particularly with electron-deficient substrates.[4][11]

  • Explanation: This side reaction, known as hydrodehalogenation, occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[2][4][12] Potential hydride sources include the solvent (like alcohols), impurities in the reagents, or the boronic acid itself.[2][12]

  • Solutions:

    • Choice of Base: Avoid using strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2]

    • Solvent System: Using a mixed solvent system with water can sometimes suppress this side reaction.[2]

    • Reagent Purity: Ensure all reagents, particularly the boronic acid, are of high purity and stored correctly to prevent degradation that could introduce hydride impurities.[2]

    • Temperature Control: While heating is often necessary, excessively high temperatures can promote side reactions like dehalogenation and catalyst decomposition.[13][14] A typical temperature range to explore is 80-110°C.[2]

Frequently Asked Questions (FAQs)

Q3: What is the best palladium catalyst to use for the Suzuki coupling of 4-bromopyridine?

There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid partner. However, for challenging substrates like 4-bromopyridine, systems with bulky, electron-rich phosphine ligands are generally recommended.[5][6]

Catalyst SystemLigand TypeAdvantagesConsiderations
Pd(PPh₃)₄ TriphenylphosphineCommercially available, often effective for routine couplings of aryl bromides.[5]May not be active enough for more challenging couplings.
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Highly active for electron-deficient substrates, can improve yields and reaction rates.[6][15]Ligands can be expensive.
Buchwald Precatalysts (e.g., XPhos Pd G3) PalladacycleAir- and moisture-stable, highly active, allows for lower catalyst loadings.[6]Higher initial cost.
Q4: How does the hydrobromide salt of 4-bromopyridine affect the reaction conditions?

The hydrobromide salt means you are starting with pyridinium bromide. The acidic proton must be neutralized by the base before the 4-bromopyridine can effectively participate in the catalytic cycle. This has a direct impact on the amount of base required. You must add at least one equivalent of base just to neutralize the salt, in addition to the 1.5-2 equivalents needed for the Suzuki reaction itself. Therefore, using at least 3 equivalents of base is a good starting point.

Q5: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

Understanding the catalytic cycle can help in troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR [R-B(OH)₃]⁻ ArPdR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R (Product) ArX 4-Bromopyridine (Ar-X) Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate Base Base Base (e.g., K₃PO₄) Base->Borate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridine to form a Pd(II) intermediate.[8]

  • Transmetalation: The organic group from the boronic acid (which is activated by the base to form a borate complex) is transferred to the palladium center, displacing the halide.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[8]

Experimental Protocol: A General Starting Point

This protocol is a robust starting point for the Suzuki coupling of this compound. Optimization may be required for your specific boronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]

References

Technical Support Center: Purification of Products from 4-Bromopyridine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving 4-Bromopyridine Hydrobromide. Our focus is on providing practical, field-proven insights to overcome common challenges in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that arise when working with 4-bromopyridine and its derivatives.

Q1: Do I need to neutralize this compound before my reaction?

A: Yes, in almost all cases. This compound is a salt. For most organic reactions, particularly palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the reactive species required is the free base, 4-bromopyridine.[1][2] The hydrobromide salt is typically neutralized either in a separate step before the reaction or in situ.

  • Separate Neutralization: You can dissolve the salt in water and add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The resulting 4-bromopyridine free base can then be extracted with an organic solvent (like diethyl ether or ethyl acetate), dried, and used.[3]

  • In Situ Neutralization: More commonly, an excess of the base used for the coupling reaction itself (e.g., K₂CO₃, Cs₂CO₃) is added to the reaction mixture to neutralize the hydrobromide and facilitate the catalytic cycle.[1]

Q2: My pyridine-containing product is streaking badly on my silica gel TLC plate. What's happening and how can I fix it?

A: This is a classic issue. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes tailing or streaking, leading to poor separation.

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[4][5] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel up the plate more cleanly.

  • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel for your column chromatography.[5] Alumina is less acidic and often gives better results for basic compounds.

  • Pre-treat the Silica: You can deactivate the silica gel by pre-treating it with a solvent system containing a basic modifier before packing your column.[5]

Q3: What is the most effective general method for purifying a substituted pyridine product?

A: The best strategy depends on the specific properties of your product, but a combination of acid-base extraction followed by either chromatography or crystallization is a powerful and very common approach.

  • Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen.[4] By washing your organic reaction mixture with a dilute acid (e.g., 1M HCl), your basic product becomes a protonated, water-soluble salt and moves to the aqueous layer. Non-basic impurities remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH), and re-extract your purified product back into a fresh organic solvent.[6]

  • Chromatography: Flash column chromatography is excellent for separating complex mixtures.[4] As discussed in Q2, be prepared to use a basic modifier in your eluent.

  • Crystallization: If your final product is a solid, crystallization can be an extremely effective final purification step to achieve high purity.[4][7]

The decision of which primary technique to use can be guided by the nature of the impurities and the product's physical state.

Purification Decision Workflow

This diagram outlines a logical decision-making process for selecting a primary purification strategy after the initial reaction work-up.

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction Yes chromatography Column Chromatography (with basic modifier) is_solid->chromatography No / Oil check_purity_solid Check Purity (TLC, NMR) extraction->check_purity_solid crystallize Crystallization / Washing check_purity_solid->crystallize High Purity check_purity_solid->chromatography Low Purity/ Complex Mixture final_product Pure Product crystallize->final_product check_purity_oil Check Purity (TLC, NMR) chromatography->check_purity_oil check_purity_oil->crystallize Solidifies & Needs Further Purity check_purity_oil->final_product Sufficiently Pure

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guides

This section tackles specific issues you may encounter during the work-up and purification of products from common cross-coupling reactions.

General Work-up & Extraction Issues
ProblemProbable Cause(s)Solution(s)
Persistent Emulsion during Aqueous Extraction - Amphiphilic Byproducts: Phosphine oxides (from Buchwald-Hartwig) or other reagents can act as surfactants. - High Concentration: The reaction mixture may be too concentrated.- Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps to break emulsions. - Filter: Pass the entire mixture through a pad of Celite or filter paper. - Dilute: Add more of both the organic and aqueous solvents. - Centrifuge: If available, centrifuging the mixture is a highly effective way to separate the layers.
Product is Partially or Fully Lost into the Aqueous Layer - Protonation of Pyridine: If the aqueous wash is acidic (pH < ~4), your basic product will be protonated and become water-soluble. The pKa of the 4-bromopyridinium ion is ~3.35.[8] - Highly Polar Product: The product itself may have high water solubility due to other polar functional groups.- Control pH: Ensure your aqueous washes are neutral or slightly basic (pH 7-8) to keep your product in its free base form. A wash with saturated sodium bicarbonate (NaHCO₃) solution is recommended.[5] - Back-Extraction: If you suspect product loss to the aqueous layer, basify the aqueous layer with NaOH and re-extract it several times with an organic solvent (e.g., ethyl acetate or dichloromethane). - Use a Salt: When extracting, use brine for the final wash to "salt out" the organic product, reducing its solubility in the aqueous phase.[5]
Purification of Suzuki Coupling Products
ProblemProbable Cause(s)Solution(s)
Difficulty Separating Product from Boronic Acid Impurities - Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. - Protodeboronation: The boronic acid can decompose to the corresponding arene. - Excess Reagent: Unreacted boronic acid remains.- Aqueous Wash: Many boronic acids and their byproducts can be removed with a basic aqueous wash (e.g., 1M NaOH). - Optimized Chromatography: These impurities are often more polar than the desired product. Careful column chromatography, potentially with a shallow gradient, can effectively separate them.[9] - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure full conversion of the 4-bromopyridine, but avoid a large excess.
Purification of Buchwald-Hartwig Amination Products
ProblemProbable Cause(s)Solution(s)
Phosphine Ligand/Oxide Impurities Co-elute with the Product - Nonpolar Nature: Many common phosphine ligands (e.g., from XPhos, SPhos) and their corresponding oxides are greasy, nonpolar compounds.[10]- Solvent Precipitation: After the reaction, concentrating the mixture and triturating with a nonpolar solvent like hexanes can often precipitate the more polar product, leaving the ligand impurities dissolved. - Acid Extraction: As your product is basic, perform an acid-base extraction (see Q3). The phosphine impurities are not basic and will remain in the initial organic layer.[11] - Polar Chromatography: If the product is sufficiently polar, running a column on a more polar eluent system can help separate it from nonpolar ligand grease.
Purification of Sonogashira Coupling Products
ProblemProbable Cause(s)Solution(s)
Presence of Alkyne Homocoupling (Glaser) Byproduct - Oxygen in the Reaction: The copper(I) co-catalyst promotes the oxidative dimerization of the terminal alkyne in the presence of oxygen.[12][13]- Strictly Anaerobic Conditions: Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[12] - Chromatography: The homocoupled dimer is typically much less polar than the desired cross-coupled product and can usually be separated by column chromatography.
Palladium Black Formation / Catalyst Removal - Catalyst Decomposition: The Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, especially at high temperatures or if impurities are present.[12]- Post-Reaction Scavenging: After the reaction, stir the crude mixture with a scavenger like activated carbon or a thiol-functionalized silica gel to adsorb residual palladium. Filter through Celite before concentrating. - Optimize Conditions: To prevent formation, use the mildest possible temperature and ensure high-purity reagents and solvents.[12]

Key Purification Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed to separate a basic pyridine product from non-basic organic impurities.

G cluster_0 Step 1: Acidification & Separation cluster_1 Step 2: Basification & Re-extraction cluster_2 Step 3: Drying & Concentration a Dissolve crude mixture in organic solvent (e.g., EtOAc) b Extract with 1M HCl (aq) (2-3 times) a->b c Combine Aqueous Layers (Contains protonated product) b->c d Set Aside Organic Layer (Contains non-basic impurities) b->d e Cool aqueous layer in ice bath f Add 2M NaOH (aq) dropwise until pH > 10 e->f g Extract with fresh organic solvent (e.g., EtOAc, 3 times) f->g h Combine new Organic Layers (Contains purified product) g->h i Wash combined organic layers with Brine j Dry over anhydrous MgSO₄ or Na₂SO₄ i->j k Filter and concentrate under reduced pressure j->k l Purified Product k->l

Caption: Workflow for acid-base extraction purification.

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer to a separatory funnel and extract three times with an equal volume of 1M hydrochloric acid (HCl). Your basic product will move into the aqueous layer.

  • Separate: Combine the aqueous layers. The original organic layer, containing neutral and acidic impurities, can be discarded.

  • Basify: Cool the combined aqueous layers in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 10).

  • Re-extract: Extract the now basic aqueous solution three times with a fresh organic solvent (EtOAc or DCM). Your deprotonated, neutral product will move back into the organic layer.

  • Dry and Concentrate: Combine the new organic layers, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Select Eluent: Using TLC, determine a suitable eluent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of ~0.3.

  • Add Modifier: To the chosen eluent system, add 0.5-1% triethylamine (Et₃N) by volume.

  • Pack Column: Pack a silica gel column using the modified eluent system.

  • Load Sample: Dissolve your crude product in a minimal amount of solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Carefully add the powder to the top of the packed column.

  • Elute: Run the column with the modified eluent, collecting fractions and monitoring by TLC to isolate the pure product.[5]

Quantitative Data Summary

ParameterCompoundValueSource
pKa (Conjugate Acid) Pyridine5.25[14]
4-Bromopyridine3.35 (Predicted)[8]
4-Aminopyridine9.11[15]
Physical Properties 4-BromopyridineMelting Point: 53-56 °C[8]
4-Bromopyridine HBrWhite to off-white crystalline solid[1]

References

Technical Support Center: Navigating the Stability of 4-Bromopyridine Hydrobromide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth insights and practical troubleshooting advice for the stability issues commonly encountered with 4-Bromopyridine Hydrobromide in solution. As a key reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, understanding its behavior in solution is critical for reproducible and successful outcomes.[1]

Section 1: Understanding the Inherent Instability of 4-Bromopyridine

FAQ 1: Why is this compound used instead of the free base?

4-Bromopyridine free base is an unstable compound that is prone to self-oligomerization.[2] This reactivity makes the free base difficult to store and handle over time. The hydrobromide salt is a more stable, crystalline solid that can be stored for longer periods, though it has its own handling requirements. For use in many organic reactions, the hydrobromide salt must be neutralized to generate the reactive free base in situ or in a preliminary step.

FAQ 2: What is the primary degradation pathway for 4-Bromopyridine in its free base form?

The primary degradation pathway for 4-bromopyridine free base is a self-condensation or oligomerization reaction. The pyridine nitrogen of one molecule acts as a nucleophile, attacking the carbon atom bearing the bromine on another molecule. This displacement of the bromide ion leads to the formation of N-(4-pyridyl)-4'-bromopyridinium bromide. This process can continue, leading to the formation of poly(4-pyridylpyridinium) salts. A similar mechanism has been observed for 4-chloropyridine.[3]

Diagram: Proposed Self-Oligomerization of 4-Bromopyridine

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Chain Propagation 4-BP_1 4-Bromopyridine (Molecule 1) (Nucleophile) 4-BP_2 4-Bromopyridine (Molecule 2) (Electrophile) 4-BP_1->4-BP_2 N attacks C-Br Intermediate N-(4-pyridyl)-4'-bromopyridinium bromide (Dimer) 4-BP_2->Intermediate Forms C-N bond Br_ion Br⁻ 4-BP_2->Br_ion Br⁻ displaced 4-BP_3 4-Bromopyridine (Monomer) Intermediate->4-BP_3 Dimer attacks another monomer Oligomer Growing Oligomer Chain 4-BP_3->Oligomer

Caption: Proposed mechanism for the self-oligomerization of 4-bromopyridine free base.

Section 2: Handling, Storage, and Solution Preparation

FAQ 3: What are the ideal storage conditions for this compound?

To ensure the longevity and purity of this compound, it is crucial to adhere to the following storage conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.[4]

  • Container: Keep the container tightly sealed.

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is often recommended.[4]

  • Light: Protect from light by using an amber or opaque container.[4]

FAQ 4: I need to use the free base in my reaction. What is the recommended procedure for neutralizing the hydrobromide salt?

Generating the free base must be done with care, and the resulting solution should be used immediately to avoid degradation.

Protocol: Generation of 4-Bromopyridine Free Base

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent, such as water or a biphasic mixture (e.g., water/dichloromethane).

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the solution of the hydrobromide salt.[2] You will observe fizzing as CO₂ is released. Continue adding the base until the effervescence ceases, indicating that the acid has been neutralized.

  • Extraction: If using a biphasic system, separate the organic layer. If the salt was dissolved in water, extract the aqueous layer with an organic solvent like dichloromethane (DCM) or diethyl ether (3x).[5]

  • Drying: Dry the combined organic layers over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration (Use with Caution): Filter off the drying agent. It is recommended to use the solution directly. If the solvent must be removed, do so carefully under reduced pressure, avoiding excessive heat. Over-concentration can lead to the formation of a pink or dark-colored residue, indicating decomposition.[2] It is best to concentrate to a small volume and immediately proceed with the next step of your reaction.[2]

Diagram: Workflow for Generating 4-Bromopyridine Free Base

G start Start: 4-Bromopyridine HBr dissolve Dissolve in Water/DCM start->dissolve neutralize Slowly add sat. NaHCO₃(aq) until fizzing stops dissolve->neutralize extract Extract with DCM (3x) neutralize->extract dry Dry organic layer (e.g., MgSO₄) extract->dry filter Filter dry->filter use_immediately Use solution directly (Recommended) filter->use_immediately end End: Reaction Setup use_immediately->end

Caption: Recommended workflow for the fresh preparation of 4-bromopyridine free base solution.

Section 3: Troubleshooting Common Reactions

The use of 4-bromopyridine in cross-coupling reactions can be challenging due to the Lewis basicity of the pyridine nitrogen, which can coordinate to and deactivate the metal catalyst.[6] This is often referred to as the "2-pyridyl problem," but it can also affect reactions at the 4-position.

FAQ 5: My Sonogashira coupling with 4-Bromopyridine is failing or giving low yields. What should I check?

Low yields in Sonogashira couplings involving 4-bromopyridine are a common issue. Here’s a systematic approach to troubleshooting:

Potential Issue Explanation Recommended Solution
Reagent Quality The 4-Bromopyridine HBr may have degraded due to improper storage (exposure to air/moisture).[2]Use a fresh bottle of the reagent or one that has been properly stored. Consider purifying the starting material if its quality is suspect.[2]
Incomplete Neutralization Residual hydrobromide salt can interfere with the reaction. The salt is often insoluble in common organic solvents like THF.[2]Ensure complete neutralization of the salt to the free base before adding the catalyst. If running a one-pot reaction, use a sufficient excess of a suitable base (e.g., triethylamine, diisopropylethylamine).
Catalyst Poisoning The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.Consider using a higher catalyst loading. Employ bulky, electron-rich phosphine ligands that can help stabilize the active catalyst and promote reductive elimination.
Reaction Conditions The temperature may be too low for the oxidative addition of the aryl bromide.For aryl bromides, temperatures of 80-100 °C may be necessary. Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
FAQ 6: I'm having trouble with a Buchwald-Hartwig amination using 4-Bromopyridine. What are the key parameters to optimize?

Success in Buchwald-Hartwig aminations with heteroaryl halides like 4-bromopyridine is highly dependent on the careful selection of the catalytic system.

Parameter Considerations & Recommendations
Catalyst/Ligand The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often effective for challenging heteroaryl substrates.[7] Consider using a palladium pre-catalyst for more consistent generation of the active Pd(0) species.[7]
Base The strength and solubility of the base are key. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[7][8] Ensure the base is anhydrous.[7]
Solvent Anhydrous, non-protic solvents such as toluene or dioxane are typical choices.[7][9] The solvent must be thoroughly degassed to remove oxygen, which can oxidize both the ligand and the active catalyst.[7]
Temperature Higher temperatures are often required to overcome the activation energy for oxidative addition and reductive elimination. A typical range is 80-110 °C. Monitor for potential decomposition at elevated temperatures.

Diagram: Troubleshooting Decision Tree for Cross-Coupling Reactions

G start Low/No Conversion in Cross-Coupling Reaction check_reagent Is the 4-Bromopyridine HBr old or improperly stored? start->check_reagent yes_reagent Use fresh, properly stored reagent check_reagent->yes_reagent Yes no_reagent No check_reagent->no_reagent end Re-run optimized reaction yes_reagent->end check_neutralization Was the HBr salt fully neutralized? no_reagent->check_neutralization yes_neutralization Yes check_neutralization->yes_neutralization no_neutralization Ensure complete neutralization with sufficient base check_neutralization->no_neutralization check_catalyst Is catalyst poisoning suspected? yes_neutralization->check_catalyst no_neutralization->end yes_catalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase catalyst loading. check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst yes_catalyst->end check_conditions Are reaction conditions (temp, solvent) optimal? no_catalyst->check_conditions yes_conditions Yes check_conditions->yes_conditions no_conditions Increase temperature. Ensure anhydrous, degassed solvent. check_conditions->no_conditions yes_conditions->end no_conditions->end

References

Technical Support Center: Overcoming Low Yields in Cross-Coupling with 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the common challenge of low yields in cross-coupling reactions involving 4-bromopyridine hydrobromide. The inherent properties of this reagent, while making it a valuable building block, can introduce specific obstacles in popular transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This center will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guide

This section addresses specific problems you might be encountering in your experiments. The answers provide not just solutions, but also the underlying chemical reasoning to help you make informed decisions in your future work.

Question: Why are my cross-coupling reaction yields consistently low when using this compound?

Answer:

Low yields with this compound are a frequent issue and can typically be traced back to one or more of the following factors:

  • Incomplete Neutralization: The primary culprit is often the acidic proton on the pyridine nitrogen. In its hydrobromide salt form, the pyridine nitrogen is protonated, rendering it inactive for many cross-coupling reactions. The palladium catalyst can also be deactivated by coordination with the pyridine nitrogen lone pair, a problem exacerbated by the salt form.[1][2] If the base is not strong enough or used in insufficient quantity, a significant portion of your starting material will remain as the unreactive pyridinium salt.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen itself, once deprotonated, is a Lewis base and can coordinate to the palladium center, potentially forming inactive catalyst species.[2] Furthermore, impurities in reagents or solvents, especially oxygen, can lead to the deactivation of the active Pd(0) catalyst.[1]

  • Poor Solubility: this compound is a salt and often exhibits poor solubility in common organic solvents used for cross-coupling reactions like toluene or dioxane.[3] This can lead to a heterogeneous reaction mixture and consequently, slow and incomplete conversion.

  • Side Reactions: The electron-deficient nature of the pyridine ring can make it susceptible to side reactions. One common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1][4] This is often promoted by certain bases and impurities that can act as hydride sources.

Question: How does the hydrobromide salt specifically impact my reaction, and what's the best way to counteract it?

Answer:

The hydrobromide salt has two main detrimental effects: it deactivates the nucleophilic character of the pyridine and can interfere with the catalyst. The protonated pyridinium nitrogen withdraws electron density from the ring, making the C-Br bond less susceptible to oxidative addition by the palladium catalyst.

The most effective way to counteract this is through proper base selection and stoichiometry . You need a base strong enough to deprotonate the pyridinium ion (pKa ~5.2 for pyridinium) and at least one extra equivalent of base to neutralize the hydrobromic acid.

Here is a decision-making workflow for addressing the hydrobromide issue:

G start Low Yield with 4-Bromopyridine HBr in_situ Option 1: In-situ Neutralization start->in_situ  Recommended Start freebase Option 2: Prepare Freebase start->freebase base_choice Select Appropriate Base (e.g., K2CO3, K3PO4, Cs2CO3) in_situ->base_choice protocol_freebase Follow Freebasing Protocol (e.g., NaHCO3 wash, extract) freebase->protocol_freebase equivalents Use ≥ 2 Equivalents of Base (1 for HBr, 1 for reaction) base_choice->equivalents use_immediately Use Freebase Immediately (Instability issues) protocol_freebase->use_immediately

Caption: Troubleshooting workflow for 4-bromopyridine HBr.

Question: I'm observing a significant amount of my starting material being converted back to pyridine (debromination). What causes this and how can I prevent it?

Answer:

The formation of pyridine from 4-bromopyridine is a side reaction known as hydrodehalogenation .[1][4] This occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of your desired coupling partner.

Potential Hydride Sources & Prevention Strategies:

Hydride SourcePrevention Strategy
Solvents Ensure you are using high-purity, anhydrous solvents. Some solvents, if not properly stored, can contain impurities that act as hydride donors.
Bases Certain bases, particularly strong ones like sodium tert-butoxide (NaOtBu), can sometimes promote this side reaction.[1] Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Reagents Impurities in your boronic acid or other coupling partners can be a source of hydrides. Ensure the purity of all your reagents.

Switching to a different, well-defined catalyst system can also minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for a Suzuki-Miyaura coupling with this compound?

For Suzuki-Miyaura couplings, weaker inorganic bases are often preferred to minimize side reactions like hydrodehalogenation.[1] A good starting point is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) .[5][6]

Key Considerations:

  • Stoichiometry: You will need at least 3 equivalents of base: one to neutralize the HBr, and two for the catalytic cycle itself.

  • Solubility: K₃PO₄ is often more soluble in the aqueous/organic solvent mixtures typically used for Suzuki reactions, which can be advantageous.

Q2: Should I prepare the 4-bromopyridine freebase beforehand, or is in-situ neutralization sufficient?

Both approaches are valid, but they have different advantages and disadvantages.

  • In-situ Neutralization: This is often more convenient as it avoids an extra synthetic step. By adding a sufficient excess of a suitable base directly to the reaction mixture, you can generate the freebase in the reaction flask. This is the most common approach.

  • Preparing the Freebase: This can be beneficial if you are having persistent issues with low yields or if your reaction is sensitive to the salts formed during in-situ neutralization. However, freebase 4-bromopyridine is known to be unstable and can self-oligomerize, and it is also a lachrymator.[3] If you choose to prepare the freebase, it is crucial to use it immediately.

Q3: What are some recommended catalyst and ligand combinations for coupling with 4-bromopyridine?

The choice of catalyst and ligand is critical for success. The electron-deficient nature of the pyridine ring means that electron-rich and bulky phosphine ligands are often beneficial.[2]

Coupling ReactionRecommended Catalyst/Ligand SystemKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)Good starting points for routine couplings.[7] For more challenging substrates, consider Buchwald-type ligands like XPhos or SPhos.[8]
Buchwald-Hartwig Amination Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or BINAP.[6][9]These ligands are crucial for facilitating the reductive elimination step.
Heck Reaction Pd(OAc)₂ with P(o-tol)₃ or PPh₃.Temperature control is critical to avoid catalyst decomposition (formation of palladium black).[10]
Q4: Can I use 4-chloropyridine or 4-iodopyridine instead?

Yes, and the choice of halide can significantly impact reactivity. The general reactivity trend for the carbon-halogen bond in oxidative addition is I > Br > Cl .[11][12]

  • 4-Iodopyridine: Will be more reactive and may allow for milder reaction conditions (lower temperatures, lower catalyst loading).

  • 4-Chloropyridine: Will be significantly less reactive and will likely require a more specialized catalyst system, often one with a bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligand, to achieve good yields.[7]

Experimental Protocols

Protocol 1: In-situ Neutralization and Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G reagents 1. Combine Solids: 4-Bromopyridine HBr Arylboronic Acid, K2CO3 inert 2. Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert catalyst 3. Add Catalyst: Pd(PPh3)4 inert->catalyst solvent 4. Add Solvents: Dioxane/Water (4:1) catalyst->solvent heat 5. Heat Reaction: 80-100 °C solvent->heat monitor 6. Monitor Progress: TLC or LC-MS heat->monitor workup 7. Workup: Cool, Extract, Wash monitor->workup purify 8. Purify: Column Chromatography workup->purify

References

Technical Support Center: 4-Bromopyridine Hydrobromide Reagent Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromopyridine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile but sensitive reagent. Here, we address common challenges related to its degradation and provide field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a pink or brownish tint. Is it still usable?

A change in color from the typical white or off-white to pink, brown, or even green is a visual indicator of degradation.[1] This discoloration is often attributed to the formation of oligomeric or polymeric species through the self-condensation of the 4-bromopyridine free base.[2] While the hydrobromide salt is more stable, exposure to atmospheric moisture can lead to the liberation of small amounts of the free base, which is highly susceptible to this degradation pathway. For reactions sensitive to impurities, it is strongly recommended to use a fresh, pure supply of the reagent. If this is not feasible, purification by recrystallization may be possible, but the efficacy of the reagent should be re-validated.

Q2: Why is this compound sold as a salt and not as a free base?

4-Bromopyridine as a free base is known to be unstable and can readily undergo self-reaction or polymerization.[2][3] The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing bromo group, makes the 4-position susceptible to nucleophilic attack by the nitrogen atom of another 4-bromopyridine molecule. This leads to the formation of N-(4-pyridyl)pyridinium bromide oligomers.[4] Converting 4-bromopyridine to its hydrobromide salt protonates the basic nitrogen atom, preventing it from acting as a nucleophile and significantly enhancing the compound's shelf life and stability.[5]

Q3: What are the ideal storage conditions for this compound?

To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The compound is hygroscopic and sensitive to moisture and air.[6] Optimal storage involves keeping it in a tightly sealed container, in a cool, dry, and dark place.[7] For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended.[1]

ParameterRecommended ConditionRationale
Temperature 2-8 °C[1]Slows down potential degradation processes.
Atmosphere Inert gas (Argon, Nitrogen)Prevents exposure to moisture and oxygen.
Container Tightly sealed, opaqueProtects from atmospheric moisture and light.[7]
Location Cool, dry, well-ventilated areaEnsures stability and safety.

Q4: What are the primary degradation products of this compound?

The main degradation pathways for this compound are self-condensation and hydrolysis.

  • Self-Condensation: As mentioned, the free base can form N-(4-pyridyl)pyridinium oligomers.[4]

  • Hydrolysis: In the presence of water, the C-Br bond can undergo hydrolysis, particularly under forcing conditions, to yield 4-hydroxypyridine hydrobromide. This is a common degradation pathway for halopyridines.

Upon combustion or thermal decomposition, it can release hazardous substances like carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[8]

Degradation Pathways Visualized

The following diagrams illustrate the key degradation mechanisms of 4-bromopyridine.

G cluster_0 Self-Condensation of 4-Bromopyridine (Free Base) 4-BP_1 4-Bromopyridine (Nucleophile) Intermediate N-(4-pyridyl)-4-bromopyridinium bromide 4-BP_1->Intermediate Nucleophilic Attack 4-BP_2 4-Bromopyridine (Electrophile) 4-BP_2->Intermediate Polymer Oligomer/Polymer (Colored Impurity) Intermediate->Polymer Further Reaction

Caption: Self-condensation of 4-bromopyridine free base.

G cluster_1 Hydrolysis of 4-Bromopyridine 4-BP 4-Bromopyridine Product 4-Hydroxypyridine 4-BP->Product Nucleophilic Substitution H2O Water (H₂O) H2O->Product HBr HBr

Caption: Hydrolysis of 4-bromopyridine to 4-hydroxypyridine.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during reactions involving this compound, particularly in cross-coupling applications.

Issue 1: Poor Solubility and Low Reactivity in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

  • Causality: this compound has poor solubility in many common organic solvents used for cross-coupling reactions, such as THF, dioxane, and toluene.[2] The protonated pyridinium nitrogen also deactivates the ring towards oxidative addition to the palladium(0) catalyst, which is a crucial step in the catalytic cycle.[9]

  • Solution: The hydrobromide salt must be neutralized to the free base either before the reaction or in situ. Adding an extra equivalent of a suitable base is often required to both neutralize the salt and participate in the catalytic cycle.

    Experimental Protocol: In Situ Neutralization for Cross-Coupling

    • To your reaction vessel, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, 1.1-1.5 eq.), and the palladium catalyst and ligand.

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add the anhydrous, degassed solvent.

    • Add the base. For a Suzuki coupling, a base like K₂CO₃ or Cs₂CO₃ is common. You will need enough base to neutralize the hydrobromide (1.0 eq.) plus the amount required for the reaction itself (typically 2-3 eq.), so a total of 3-4 equivalents may be necessary. For a Sonogashira coupling, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, which can also serve as a solvent. An excess is typically used.[2]

    • Proceed with the reaction at the desired temperature.

Issue 2: Reaction Failure and Observation of a Pink/Red Color

  • Causality: The appearance of a pink or red color during the workup or isolation of the free base is a strong indication of the self-condensation reaction occurring.[10] This happens when the free base is concentrated or allowed to stand for extended periods, especially if not perfectly anhydrous.

  • Prevention: The free base of 4-bromopyridine is notoriously unstable.[2] If you must isolate it, do so quickly and use it immediately.

    Experimental Protocol: Neutralization and Rapid Use

    • Dissolve the this compound in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]

    • Extract the aqueous layer promptly with a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solution under reduced pressure, being careful not to remove all the solvent. It is best to leave the product in a small amount of solvent.

    • Use the resulting solution of 4-bromopyridine free base immediately in the subsequent reaction step. Do not attempt to store the isolated free base.

Issue 3: Formation of Palladium Black in Cross-Coupling Reactions

  • Causality: The formation of a black precipitate (palladium black) indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.[8] This can be caused by several factors, including the presence of oxygen, high temperatures, or catalyst inhibition by the pyridine nitrogen.[11] The lone pair on the nitrogen of 4-bromopyridine can coordinate to the palladium center, leading to the formation of inactive complexes.[11]

  • Prevention & Troubleshooting:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a strict inert atmosphere.[8]

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the Pd(0) center and prevent aggregation.[9][12] For Suzuki couplings, ligands like dppf can also be effective.[13]

    • Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.

    • Catalyst Precursor: Using a pre-formed palladium-ligand complex can sometimes be more effective than generating the active catalyst in situ.

G cluster_0 Troubleshooting Cross-Coupling Reactions Start Reaction Issue Observed (Low Yield, Discoloration) Check_Solubility Is the Reagent Dissolved? Start->Check_Solubility Check_Color Is the Reaction Turning Pink/Red? Start->Check_Color Check_Pd_Black Is Palladium Black Forming? Start->Check_Pd_Black Solution_Solubility In Situ Neutralization: Add extra base (3-4 eq.) Check_Solubility->Solution_Solubility No Solution_Color Free Base Instability: Neutralize and use immediately Check_Color->Solution_Color Yes Solution_Pd_Black Catalyst Deactivation: - Rigorous Degassing - Use Bulky Ligands - Control Temperature Check_Pd_Black->Solution_Pd_Black Yes Success Successful Reaction Solution_Solubility->Success Solution_Color->Success Solution_Pd_Black->Success

Caption: Decision tree for troubleshooting common experimental issues.

Purity Assessment

Regularly assessing the purity of your this compound stock is good laboratory practice.

Recommended Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is highly effective for quantitative purity analysis of this non-volatile compound.[14]

  • Gas Chromatography (GC): GC can be used if derivatization is performed or for analyzing volatile impurities. However, the hydrobromide salt itself is not volatile.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure and identifying proton-containing impurities.[14]

By understanding the inherent instability of 4-bromopyridine and the protective role of its hydrobromide salt, and by implementing the handling and troubleshooting strategies outlined in this guide, researchers can significantly improve the reliability and success of their synthetic endeavors.

References

Technical Support Center: In-Situ Generation and Use of 4-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-bromopyridine hydrobromide (or hydrochloride) salts. This resource is designed for researchers, chemists, and drug development professionals who utilize 4-bromopyridine as a key intermediate. Due to the inherent instability of the 4-bromopyridine free base, it is most commonly supplied and stored as a more stable acid salt.[1] This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions regarding the liberation of the active free base from its salt form for subsequent reactions.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the in-situ generation of 4-bromopyridine.

Q1: Why is 4-bromopyridine sold as a hydrobromide or hydrochloride salt?

A1: The 4-bromopyridine free base is an unstable compound prone to self-oligomerization and degradation, which can manifest as a pink or dark coloration upon decomposition.[2][3] Commercially, it is converted into a more stable, solid hydrobromide or hydrochloride salt, which has a significantly longer shelf life and is easier to handle.[1] The salt form protects the reactive pyridine nitrogen from participating in degradation pathways.

Q2: What does "in-situ generation" mean in this context?

A2: In-situ generation refers to the process of creating the reactive 4-bromopyridine free base directly within the reaction vessel where it will be consumed by other reagents.[4] This is achieved by adding a suitable base to the reaction mixture containing the 4-bromopyridine salt. This technique avoids the need to isolate the unstable free base, which is a key advantage.[1][4]

Q3: What are the primary advantages of in-situ generation over isolating the free base first?

A3: The advantages are significant:

  • Minimizes Degradation: The unstable free base is generated and consumed within a short timeframe, drastically reducing the chance of decomposition.[1]

  • Improves Efficiency: It eliminates a separate workup and isolation step (extraction, drying, solvent removal), saving considerable time and resources.[4]

  • Increases Yield: By preventing degradation, subsequent reactions often proceed with higher and more consistent yields.[1]

  • Reduces Waste: A one-pot procedure generates less solvent and material waste compared to a multi-step process.[4]

Q4: What kind of base should I use to neutralize the salt?

A4: The choice of base is critical and depends on the requirements of your subsequent reaction.

  • Inorganic Bases: Aqueous solutions of sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are commonly used when a separate aqueous extraction is performed to isolate the free base.[2][3][5] For direct in-situ use in anhydrous conditions, a solid inorganic base like anhydrous potassium carbonate can be employed, though reaction times may be longer.[6]

  • Organic Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used for in-situ generation directly in an organic solvent. They are soluble in common reaction solvents and the resulting ammonium salt byproduct may or may not interfere with the subsequent reaction.

Q5: How do I choose the right solvent for the neutralization?

A5: The solvent choice is dictated by two factors: the solubility of the salt and the conditions of the next reaction. 4-bromopyridine hydrohalide salts are soluble in polar solvents like water, methanol, and DMSO, but generally have poor solubility in common organic solvents like THF, DCM, or toluene.[2][7][8]

  • For isolation , a biphasic system is ideal. Dissolve the salt in water or a saturated aqueous base solution, then extract the liberated free base into an organic solvent like dichloromethane (DCM) or diethyl ether.[2][3][5]

  • For in-situ generation , if your reaction solvent is non-polar (e.g., THF), you may observe the salt as an insoluble solid.[2] The neutralization will occur at the solid-liquid interface, requiring vigorous stirring. The use of a co-solvent like DMF might be necessary to improve solubility.

Experimental Protocols

Protocol 1: Isolation of 4-Bromopyridine Free Base via Aqueous Workup

This protocol is recommended when the subsequent reaction is highly sensitive to water or salt byproducts.

Step-by-Step Methodology:

  • Dissolution: In a separatory funnel, dissolve this compound (1.0 eq) in a minimal amount of deionized water or, preferably, directly in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Neutralization: If using water, slowly add the saturated NaHCO₃ solution to the dissolved salt. You will observe effervescence (CO₂ gas evolution) as the acid is neutralized.[2][3] Continue adding base until the fizzing ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3 x volumes of the aqueous layer). Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure (rotary evaporator). Crucially, do not over-dry. Excessive concentration can lead to decomposition.[2][3] It is best to leave the product as a concentrated solution in 1-2 mL of solvent.

  • Immediate Use: Use the resulting solution of 4-bromopyridine free base immediately in your next reaction.[2][3] A pink or brown color indicates decomposition has occurred.[3]

Protocol 2: Direct In-Situ Generation for a Subsequent Reaction (e.g., Suzuki Coupling)

This protocol is ideal for one-pot syntheses where the base and its salt byproduct do not interfere with the desired transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound salt (1.0 eq), your coupling partner (e.g., a boronic acid, 1.1 eq), and the palladium catalyst and ligand.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., THF, Dioxane, or DMF).

  • Base Addition: Add the base required for both the neutralization and the coupling reaction. A common choice is an inorganic base like K₂CO₃ or Cs₂CO₃ (typically 3.0 eq to ensure full neutralization and catalytic turnover). Alternatively, an organic base like triethylamine (at least 1.1 eq for neutralization plus any required for the main reaction) can be used.[2]

  • Reaction: Stir the heterogeneous mixture vigorously and proceed with the reaction conditions (e.g., heating) as required for the coupling reaction.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Reaction is sluggish or stalls; solid starting salt is still visible. 1. Incomplete Neutralization: The base is not strong enough or has been added in insufficient quantity. 2. Poor Solubility: The salt is insoluble in the organic solvent, and the solid-liquid reaction is slow.[2]1. Increase Base Equivalents: Add an additional 0.2-0.5 equivalents of base. 2. Change Base: Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or NaOH). 3. Improve Agitation: Ensure rapid, vigorous stirring to maximize surface area contact. 4. Add a Co-Solvent: Add a small amount of a polar aprotic solvent like DMF to help solubilize the salt.
The reaction mixture turns pink, red, or dark brown. 1. Decomposition of Free Base: The generated 4-bromopyridine free base is unstable and degrading over time.[2][3] 2. Reagent Quality: The starting salt may be old or of poor quality.[2]1. Use Immediately: If isolating, use the free base solution without delay.[3] 2. Lower Temperature: Run the neutralization and subsequent reaction at a lower temperature if possible. 3. Ensure Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation. 4. Verify Reagent Quality: Purchase fresh 4-bromopyridine salt and check the certificate of analysis.[2]
Low yield of the final product. 1. Incomplete Free Base Generation: See "Reaction is sluggish" above. 2. Competitive Degradation: The rate of free base decomposition is competing with the rate of your desired reaction. 3. Interference from Byproducts: The ammonium salt formed from an organic base (e.g., triethylammonium bromide) may be interfering with your catalyst or reagents.1. Optimize Base & Conditions: Re-evaluate your choice of base and solvent to ensure rapid and complete neutralization. 2. Increase Reagent Concentration: Once the free base is generated, ensure the other reactants are present to consume it quickly. 3. Switch to an Inorganic Base: If using an organic base, try switching to K₂CO₃, which is often less likely to interfere in cross-coupling reactions.
Formation of an emulsion during aqueous workup. 1. Surfactant-like Properties: Pyridine derivatives can sometimes act as surfactants, stabilizing emulsions between aqueous and organic layers.1. Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion. 2. Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers. 3. Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes resolve the layers.

Visualization of Workflows

Decision Workflow: Isolation vs. In-Situ Generation

G start Start: Need 4-Bromopyridine for Reaction q1 Is the subsequent reaction sensitive to water or salt byproducts (e.g., R3N·HBr)? start->q1 isolate Protocol 1: Isolate Free Base via Aqueous Workup q1->isolate  Yes insitu Protocol 2: Use Direct In-Situ Generation q1->insitu No   use_immediately Use Freshly Prepared Solution Immediately isolate->use_immediately

Caption: Decision tree for choosing the appropriate experimental protocol.

General Neutralization Scheme

Caption: The fundamental acid-base reaction for generating the free base.

Key Physicochemical Data

PropertyValue (4-Bromopyridine Hydrochloride)Value (this compound)
Molecular Formula C₅H₄BrN · HClC₅H₅Br₂N[9]
Molecular Weight 194.46 g/mol [7]238.91 g/mol [9]
Appearance White to off-white crystalline solid[6][7]White to off-white crystalline solid[9]
Melting Point ~270 °C (decomposition)[7]Data not consistently available
Solubility Soluble in Water, Methanol, DMSO[7]Soluble in polar solvents like water and alcohols[9]

Reaction Monitoring

Confirming the complete conversion of the salt to the free base before proceeding is crucial for reproducible results.

  • Thin-Layer Chromatography (TLC): This is the simplest method. The salt is highly polar and will remain at the baseline (Rf ≈ 0) on a silica plate. The free base is less polar and will move up the plate (Rf > 0). Spot the reaction mixture alongside the starting salt. The disappearance of the baseline spot indicates complete neutralization.

  • pH Measurement: In an aqueous workup, the aqueous layer should be basic (pH > 8) after adding the base, confirming that all the hydrohalic acid has been neutralized.

  • NMR Spectroscopy: For rigorous analysis, Nuclear Magnetic Resonance (NMR) can be used. The proton signals of the pyridine ring will shift upon deprotonation. Benchtop NMR spectrometers can even be used for real-time, in-situ reaction monitoring to track the conversion.[10][11]

References

Managing hygroscopic nature of 4-Bromopyridine Hydrobromide in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Hygroscopic Reagent

4-Bromopyridine Hydrobromide is a versatile and essential building block in modern organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility in forming C-C, C-N, and C-O bonds through various coupling reactions makes it invaluable to researchers.[1][2] However, its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge that can compromise reaction outcomes.[2][3][4]

This guide provides in-depth technical support for managing the hygroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, ensure experimental reproducibility, and maximize reaction success.

Frequently Asked Questions (FAQs)

Q1: What exactly makes this compound hygroscopic?

The hygroscopic nature of this compound stems from its salt structure. As the hydrobromide salt of a pyridine derivative, it is an ionic compound. The bromide and pyridinium ions have a strong affinity for polar water molecules, readily forming hydrates upon exposure to ambient air.[2][4] This process, known as deliquescence, can cause the crystalline solid to become sticky or even dissolve in the absorbed water.

Q2: My bottle of this compound looks clumpy and wet. Can I still use it?

Using the reagent in this state is highly discouraged, especially for moisture-sensitive reactions. The presence of water can lead to several undesirable outcomes:

  • Reaction with Sensitive Reagents: Water can quench organometallic reagents (e.g., Grignard or organolithium reagents), deactivate catalysts, or hydrolyze starting materials and products.[5][6]

  • Inaccurate Stoichiometry: Weighing a "wet" reagent means you are also weighing an unknown amount of water. This leads to an under-dosing of the actual this compound, resulting in incomplete conversion and lower yields.

  • Side Reactions: The presence of water can promote unwanted side reactions, such as hydrodehalogenation in palladium-catalyzed couplings, where the bromo-substituent is replaced by hydrogen.[7]

Q3: How should I properly store this compound to prevent moisture absorption?

Proper storage is the first line of defense. Based on safety data sheets and best practices, the following conditions are mandatory:

  • Keep Container Tightly Closed: The original manufacturer's container is designed to minimize moisture ingress.[8][9][10]

  • Store in a Dry, Cool, Well-Ventilated Place: A desiccator containing a drying agent (e.g., Drierite® or silica gel) is the ideal storage environment.[3][9][10]

  • Store Under an Inert Atmosphere: For maximum protection, especially after the bottle has been opened, storing the reagent inside a nitrogen or argon-filled glovebox is the gold standard.[8][11] Some suppliers recommend storing the material under inert gas.[8]

Q4: My reaction requires strictly anhydrous conditions. Do I need to dry the reagent even if it looks like a free-flowing powder?

Yes. Even if the material appears dry to the naked eye, it can have a significant amount of adsorbed moisture on the crystal surface, which is detrimental to sensitive reactions.[6] For any reaction that is sensitive to water (e.g., involving strong bases, palladium catalysts, or organometallics), pre-drying the reagent is a critical step for reproducibility and success.[7][12]

Q5: My Suzuki/Sonogashira coupling reaction with this compound has a very low yield. Could moisture be the culprit?

Absolutely. Low yield is a classic symptom of moisture contamination in palladium-catalyzed cross-coupling reactions. Moisture can interfere in several ways:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxidation, and moisture can facilitate its degradation.[7]

  • Base Neutralization: The inorganic bases often used in these reactions (e.g., K₂CO₃, Cs₂CO₃) can be partially neutralized or hydrated, reducing their efficacy.

  • Competing Hydrolysis: If using a boronic acid, water can promote its decomposition (protodeboronation).

  • Neutralization of Free Pyridine: this compound must be neutralized in situ by a base to generate the reactive free 4-bromopyridine.[2][13] If water consumes the base, less of the active nucleophile is available to participate in the catalytic cycle.

Troubleshooting Guides & Protocols

Guide 1: Assessing and Drying the Reagent

This guide helps you decide if drying is necessary and provides a reliable protocol.

G start Receive / Open 4-Bromopyridine HBr check_appearance Visual Inspection: Is the solid clumpy, sticky, or discolored? start->check_appearance check_rxn_sensitivity Is the planned reaction highly moisture-sensitive? (e.g., Pd-coupling, Grignard) check_appearance->check_rxn_sensitivity No (Free-flowing solid) dry_reagent Action: Dry the reagent before use check_appearance->dry_reagent Yes use_directly Outcome: Use directly from bottle (with caution) check_rxn_sensitivity->use_directly No check_rxn_sensitivity->dry_reagent Yes

Caption: Decision tree for handling 4-Bromopyridine HBr.

This protocol should be performed in a fume hood.

  • Preparation: Place the required amount of this compound into a clean, dry Schlenk flask or round-bottom flask.

  • Drying Method Selection: Choose a method based on the equipment available and the required level of dryness.

Drying MethodProcedureTimeEfficacy & Notes
High Vacuum Oven Place the solid in a vacuum oven at 40-50°C.4-12 hoursHighly Effective. Removes most adsorbed and some hydrated water. Do not exceed the melting point (~270°C dec.).[4]
Vacuum Desiccator Place the flask in a desiccator containing P₂O₅ or activated molecular sieves. Apply vacuum.12-24 hoursGood. Effective for removing surface moisture. P₂O₅ is a very strong desiccant but must be handled with care.
Azeotropic Distillation For advanced users. Suspend in anhydrous toluene and distill off the toluene-water azeotrope.2-4 hoursVery Effective but Complex. Ensures anhydrous conditions but requires careful execution and is not suitable for all scales.
  • Post-Drying Handling: Once dried, bring the flask back to room temperature under a positive pressure of inert gas (argon or nitrogen). The reagent is now ready for use and should be handled exclusively under an inert atmosphere.[11][14]

Guide 2: Handling and Dispensing the Dried Reagent

Incorrect handling can re-introduce moisture in seconds. Use one of the following inert atmosphere techniques.[5][15]

G cluster_prep Glassware Preparation cluster_addition Reagent Addition cluster_reaction Reaction Execution p1 1. Assemble & Grease Reaction Glassware p2 2. Flame-Dry under High Vacuum p1->p2 p3 3. Cool under Inert Gas (Ar/N2) p2->p3 a1 4. Weigh Dried Reagent in Glovebox p3->a1 a2 5. Add to Flask (inside glovebox) a1->a2 r1 6. Add Anhydrous Solvent via Syringe a2->r1 a3 OR: Use Positive Pressure Technique at the Bench a3->r1 r2 7. Add Other Reagents (e.g., base, catalyst) r1->r2 r3 8. Commence Reaction (Heating/Stirring) r2->r3

Caption: Workflow for a moisture-sensitive reaction.

  • Glassware Preparation: Ensure all glassware is rigorously dried, either in an oven overnight (>125°C) or by flame-drying under vacuum.[6][14] Assemble the apparatus while still warm and immediately place it under a positive pressure of inert gas.

  • Weighing (Glovebox Method - Preferred):

    • Take the flask of dried this compound into a nitrogen or argon-filled glovebox.[11]

    • Weigh the desired amount directly into the reaction flask.

    • Seal the flask before removing it from the glovebox.

  • Weighing (Positive Pressure Method - Alternative):

    • Maintain a gentle positive flow of inert gas into your reaction flask.

    • Quickly weigh the reagent on a weighing paper and add it to the flask through a side arm, against the outflow of inert gas. This minimizes the entry of ambient air.

  • Solvent and Reagent Addition: Add anhydrous solvents and other liquid reagents using dry syringes or cannulas.[5][16] Ensure all other solid reagents are also dry.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromopyridine Hydrobromide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. We will move beyond simple protocols to explore the underlying principles governing its reactivity, with a special focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions essential for successfully using this compound in your experimental work.

Q1: What is this compound, and why is it supplied as a salt?

This compound is the hydrogen bromide (HBr) salt of 4-bromopyridine. While the free base is a liquid, it is often supplied as a more stable, crystalline solid salt.[1] This form offers several advantages:

  • Enhanced Stability: The salt is less prone to degradation and oligomerization, which can be an issue with the free base.[2]

  • Ease of Handling: As a solid, it is easier to weigh and handle accurately compared to the potentially volatile and lachrymatory free base.[2]

  • Improved Shelf Life: The salt form protects the reactive pyridine nitrogen from participating in undesired side reactions during storage.

Q2: Is it necessary to neutralize the hydrobromide salt before my reaction?

Yes, in almost all cases involving nucleophilic substitution, neutralization is a critical first step. The nitrogen atom in the pyridinium ring of the salt is protonated, carrying a positive charge. This positive charge makes the entire ring highly electron-deficient, which deactivates it for the desired nucleophilic aromatic substitution (SNAr) reaction pathway. To initiate the reaction, you must first deprotonate the pyridinium ion to generate the neutral, and therefore reactive, 4-bromopyridine free base.[1]

Q3: What are the primary reaction types for 4-bromopyridine, and why is the 4-position reactive?

4-Bromopyridine is a valuable intermediate primarily used in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki, Stille, Heck).[1][3] The reactivity at the 4-position (para to the nitrogen) is electronically favored. During an SNAr reaction, the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. When the attack occurs at the 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization for the intermediate.[4][5] This stabilization lowers the activation energy of the reaction, making the 2- and 4-positions the most reactive sites for nucleophilic attack on the pyridine ring.[4]

Q4: How does the choice between a polar protic and a polar aprotic solvent affect my reaction?

The choice of solvent is arguably one of the most critical parameters for reactions involving 4-bromopyridine and a nucleophile.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[6][7] They can form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and thereby reducing its energy and nucleophilicity.[8][9] This effect significantly slows down SNAr reactions, which depend on a highly reactive nucleophile.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds.[6][7] They can solvate cations well but do not form strong hydrogen bonds with anionic nucleophiles. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of SNAr reactions.[3][10] For this reason, polar aprotic solvents are almost always the preferred choice for SNAr reactions with 4-bromopyridine.[3]

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured, cause-and-effect approach to resolving common problems encountered during experiments with this compound.

Problem 1: The starting material (this compound) will not dissolve in my reaction solvent.
  • Underlying Cause: You are likely using a nonpolar or moderately polar aprotic solvent such as THF, Dichloromethane (DCM), or Toluene. As an ionic salt, this compound has high lattice energy and exhibits poor solubility in these solvents.[2] Its solubility is generally limited to highly polar solvents like water, methanol, or DMSO.[11][12]

  • Recommended Solutions:

    • Isolate the Free Base First (Recommended): The most reliable solution is to perform a separate neutralization and extraction step before the main reaction. Neutralizing the salt with an aqueous base (like NaHCO₃) and extracting the resulting 4-bromopyridine free base into an organic solvent (like DCM or Et₂O) will yield a product that is readily soluble in a wide range of common organic solvents.[2][13] See Protocol 1 for a detailed procedure.

    • In-Situ Neutralization in a Biphasic System: If isolating the free base is not desirable, you can attempt the reaction in a two-phase system with a phase-transfer catalyst (PTC). The PTC helps shuttle the nucleophile between the aqueous and organic phases to react with the substrate.

    • Use a Highly Polar Aprotic Solvent: Solvents like DMSO or DMF can often dissolve the hydrobromide salt directly, allowing for an in-situ neutralization with a base like K₂CO₃.[3] However, be aware that the presence of residual water and salt can still affect the reaction.

Problem 2: The reaction is extremely slow, or no product is forming.

This is a common issue that can almost always be traced back to one of three factors: incomplete neutralization, incorrect solvent choice, or reagent degradation.

  • Workflow for Diagnosis:

G start Low/No Conversion q1 Did you neutralize the HBr salt before adding the nucleophile? start->q1 a1_no Problem: Pyridinium ion is unreactive. Solution: Neutralize the salt first. See Protocol 1. q1->a1_no No q2 What type of solvent are you using? q1->q2 Yes a2_protic Problem: Protic solvent is deactivating the nucleophile via H-bonding. Solution: Switch to a polar aprotic solvent (DMF, DMSO, MeCN). q2->a2_protic Polar Protic (MeOH, EtOH, H2O) q3 What is the appearance of your 4-bromopyridine free base? q2->q3 Polar Aprotic (DMF, DMSO) a3_discolored Problem: Reagent may have decomposed or oligomerized. Solution: Use freshly prepared free base. Ensure HBr salt is stored properly. q3->a3_discolored Pink / Brown / Tarry end Reaction Optimized q3->end Clear / Colorless

Caption: Troubleshooting workflow for low reactivity.

Problem 3: The reaction is messy, with multiple side products observed by TLC/LC-MS.
  • Underlying Cause 1: Reagent Purity and Stability. The free base of 4-bromopyridine can self-oligomerize if left to stand, especially if impure or exposed to light and air.[2] This creates a complex mixture before your reaction even begins.

    • Solution: Always use freshly prepared and isolated 4-bromopyridine free base for the best results.[13] If you suspect the quality of your hydrobromide salt, consider purifying it or purchasing from a reputable supplier.

  • Underlying Cause 2: Reaction Temperature is Too High. While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of starting materials, intermediates, or products, particularly with sensitive functional groups.[3]

    • Solution: Optimize the temperature. Begin at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely. Only increase the temperature if the reaction rate is insufficient and you have confirmed that the components are stable at higher temperatures.

  • Underlying Cause 3: Inappropriate Base. Using a nucleophilic base (e.g., certain amines) can lead to competitive substitution on the 4-bromopyridine.

    • Solution: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA).

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[14][15]

Protocol 1: Neutralization of this compound to its Free Base

This protocol describes the liberation of 4-bromopyridine from its HBr salt, a critical prerequisite for most subsequent reactions.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Procedure:

  • In a separatory funnel, dissolve the this compound (1.0 eq) in a minimal amount of deionized water.

  • Slowly add saturated aqueous NaHCO₃ solution to the funnel. You will observe effervescence (CO₂ gas evolution) as the acid is neutralized.[2][13] Continue adding the NaHCO₃ solution until the fizzing ceases, indicating complete neutralization.

  • Extract the aqueous layer with DCM or Et₂O (3 x volume of the aqueous layer). Combine the organic extracts.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator. Caution: 4-bromopyridine free base is volatile. Do not use excessive heat or a very high vacuum.

  • The resulting colorless to pale yellow liquid is the 4-bromopyridine free base. It is recommended to use this material immediately in the subsequent reaction.[13]

Protocol 2: General Procedure for SNAr Reaction with a Thiol Nucleophile

This protocol provides a general method for the substitution of the bromide with a sulfur nucleophile, a common transformation.

Materials:

  • Freshly prepared 4-Bromopyridine (1.0 eq)

  • Thiol of choice (e.g., thiophenol) (1.1 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), add the anhydrous K₂CO₃.

  • Add anhydrous DMF or DMSO to the flask, followed by the thiol nucleophile. Stir the suspension for 10-15 minutes at room temperature.

  • Add the freshly prepared 4-bromopyridine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring it into a beaker of cold water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-thio-substituted pyridine.

Reference Data

The choice of solvent is critical, and its properties directly correlate with reaction outcomes. The following table summarizes key solvents and their typical influence on SNAr reactions of 4-bromopyridine.

SolventTypeDielectric Constant (ε)Suitability for SNAr of 4-BromopyridineRationale
Water (H₂O) Polar Protic~80PoorStrongly solvates and deactivates nucleophiles through hydrogen bonding.[6]
Methanol (MeOH) Polar Protic~33PoorSimilar to water, it reduces nucleophilicity via hydrogen bonding.[8]
Ethanol (EtOH) Polar Protic~25PoorReduces nucleophilicity; generally not recommended.[16]
Acetonitrile (MeCN) Polar Aprotic~37GoodDoes not hydrogen bond with the nucleophile, allowing for good reactivity.[3]
DMF Polar Aprotic~37ExcellentHighly polar, effectively dissolves reagents, and strongly accelerates SNAr rates.[3]
DMSO Polar Aprotic~47ExcellentOne of the best solvents for SNAr; its high polarity enhances reaction rates significantly.[3]
THF "Borderline" Aprotic~7.5ModerateLess polar; may result in slower reactions and solubility issues with ionic reagents.[2]
Toluene Nonpolar~2.4PoorGenerally unsuitable due to poor solubility of reagents and inability to stabilize charged intermediates.[17]
Visualizing the Solvent Effect on the Nucleophile

The diagram below illustrates the mechanistic difference between solvent types in an SNAr reaction.

Caption: Solvent caging effect on a nucleophile.

References

Validation & Comparative

A Comparative Guide to 1H NMR Analysis of 4-Bromopyridine Hydrobromide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 4-Bromopyridine and the Power of 1H NMR

4-Bromopyridine serves as a versatile building block in the synthesis of a diverse array of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The strategic placement of the bromine atom at the 4-position allows for a variety of cross-coupling and nucleophilic substitution reactions. Accurate and efficient analysis of the resulting product mixtures is paramount for reaction optimization and the isolation of pure compounds. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed structural information based on the chemical environment of protons within a molecule.

This guide focuses on two of the most powerful and widely used synthetic transformations of 4-bromopyridine: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the characteristic 1H NMR signatures of the starting material and the expected products from these reactions, providing a robust framework for their identification and differentiation.

1H NMR Analysis of the Starting Material: 4-Bromopyridine Hydrobromide

Understanding the 1H NMR spectrum of the starting material is the critical first step in analyzing any reaction mixture. 4-Bromopyridine is often supplied as its hydrobromide salt to improve its stability and handling. The protonation of the pyridine nitrogen has a significant impact on the electronic environment of the ring protons.

In this compound, the electron-withdrawing effect of both the bromine atom and the protonated nitrogen deshields the aromatic protons, shifting their signals downfield compared to pyridine itself. The molecule possesses a plane of symmetry, resulting in two distinct sets of proton signals.

Expected 1H NMR Spectrum of this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6~8.6 - 8.8Doublet~6-72H
H-3, H-5~7.9 - 8.1Doublet~6-72H

The protons ortho to the nitrogen (H-2 and H-6) are the most deshielded due to the strong inductive effect of the adjacent positively charged nitrogen atom. The protons meta to the nitrogen (H-3 and H-5) appear slightly upfield. The characteristic doublet-of-doublets pattern arises from the coupling between adjacent protons on the pyridine ring.

Comparative 1H NMR Analysis of Reaction Products

The true power of 1H NMR lies in its ability to distinguish between different reaction products. Below, we compare the expected 1H NMR spectra of products from Suzuki-Miyaura and Buchwald-Hartwig reactions of 4-bromopyridine.

Suzuki-Miyaura Coupling Products: 4-Arylpyridines

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, forming a new carbon-carbon bond[1]. The reaction of 4-bromopyridine with an arylboronic acid yields a 4-arylpyridine.

Let's consider the product of a reaction with phenylboronic acid, which is 4-phenylpyridine.

Expected 1H NMR Spectrum of 4-Phenylpyridine:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-2, H-6~8.7Doublet2H
Pyridine H-3, H-5~7.6Doublet2H
Phenyl H-2', H-6'~7.7Multiplet2H
Phenyl H-3', H-4', H-5'~7.4 - 7.5Multiplet3H

Key Spectral Changes and Interpretation:

  • Upfield Shift of Pyridine Protons: The replacement of the electron-withdrawing bromine atom with a phenyl group results in a slight upfield shift of the pyridine protons.

  • Appearance of Phenyl Protons: New signals corresponding to the protons of the newly introduced phenyl ring will appear in the aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern of the phenyl ring.

  • Simplified Pyridine Signals: The pyridine protons will still exhibit a doublet-of-doublets pattern due to symmetry.

Buchwald-Hartwig Amination Products: 4-Aminopyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds[2]. The reaction of 4-bromopyridine with an amine can lead to a variety of 4-aminopyridine derivatives.

The product of the reaction with ammonia is 4-aminopyridine.

Expected 1H NMR Spectrum of 4-Aminopyridine:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-2, H-6~8.1 - 8.2Doublet2H
Pyridine H-3, H-5~6.6 - 6.7Doublet2H
-NH₂~5.8Broad Singlet2H

Key Spectral Changes and Interpretation:

  • Significant Upfield Shift: The strongly electron-donating amino group causes a significant upfield shift of all pyridine protons, particularly those ortho and para to the amino group (H-3 and H-5).

  • Appearance of -NH₂ Signal: A broad singlet corresponding to the amino protons will appear. Its chemical shift can be variable and is often affected by solvent and concentration.

Let's consider the product of a reaction with aniline, which is N-phenyl-4-aminopyridine.

Expected 1H NMR Spectrum of N-Phenyl-4-aminopyridine:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-2, H-6~8.3Doublet2H
Pyridine H-3, H-5~7.0Doublet2H
Phenyl H-2', H-6'~7.4Multiplet2H
Phenyl H-3', H-5'~7.2Multiplet2H
Phenyl H-4'~7.0Multiplet1H
-NH-~8.5Broad Singlet1H

Key Spectral Changes and Interpretation:

  • Distinct Aromatic Regions: The spectrum will show distinct sets of signals for the pyridine and phenyl rings.

  • -NH- Signal: A broad singlet for the N-H proton will be present, typically at a downfield position.

  • Complex Phenyl Signals: The multiplicity of the phenyl protons will depend on the substitution pattern of the aniline used.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and laboratory conditions.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established literature procedures for the Suzuki-Miyaura coupling of bromopyridines[3][4].

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 4-bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is based on established procedures for the Buchwald-Hartwig amination of bromopyridines[5][6].

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 4-bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Analysis of Impurities

In addition to the desired product, reaction mixtures may contain unreacted starting materials, byproducts, and impurities. 1H NMR is an excellent tool for identifying these species.

  • Unreacted this compound: The characteristic signals of the starting material will be present in the spectrum.

  • Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom, leading to the formation of pyridine hydrobromide. This will result in a simplified spectrum with signals corresponding to pyridine.

  • Homocoupling: Dimerization of the starting materials can occur, leading to the formation of 4,4'-bipyridine from 4-bromopyridine or biaryl compounds from the boronic acid in Suzuki couplings. These symmetrical products will have distinct and often simpler 1H NMR spectra.

  • Ligand-derived Impurities: In some cases, signals from the phosphine ligands or their oxidation products may be observed in the 1H NMR spectrum.

Careful analysis of the integration of the signals can provide a quantitative measure of the conversion of the starting material and the relative amounts of the different species in the product mixture.

Conclusion

1H NMR spectroscopy is a powerful and indispensable technique for the analysis of reaction products from this compound. By understanding the characteristic spectral features of the starting material and the expected products of common synthetic transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, researchers can rapidly and accurately assess reaction outcomes. This guide provides a comparative framework and practical protocols to aid in the efficient and successful synthesis and characterization of novel pyridine derivatives.

References

A Senior Application Scientist's Guide to Mass Spectrometry for the Confirmation of 4-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromopyridine and its derivatives are crucial heterocyclic building blocks in the pharmaceutical and agrochemical industries. Their presence, whether as the active pharmaceutical ingredient (API), an intermediate, or a low-level impurity, requires unambiguous structural confirmation.[1][2] The stringent requirements of regulatory bodies for impurity profiling—identifying and quantifying unwanted chemicals that can impact product efficacy and patient safety—necessitate analytical methods that are not just sensitive, but definitive.[3][4][5]

Mass spectrometry (MS) has emerged as the indispensable tool for this task.[5][6] Its unparalleled sensitivity and specificity allow for confident identification, even at trace levels. This guide provides a comparative analysis of mass spectrometry workflows for the confirmation of 4-bromopyridine derivatives. We will move beyond simple protocols to explain the causality behind instrumental choices, empowering researchers to develop robust, self-validating methods for their specific analytical challenges.

The Unmistakable Signature: Bromine's Isotopic Pattern

The cornerstone of confirming any brominated compound with mass spectrometry lies in a gift from nature: the isotopic distribution of bromine. Bromine exists as two stable isotopes, 79Br and 81Br, in almost equal abundance (approximately a 1:1 ratio).[7][8]

This results in a highly characteristic "doublet" peak in the mass spectrum for the molecular ion, where one peak corresponds to the molecule containing 79Br (M) and a second peak of nearly equal intensity appears two mass units higher, corresponding to the molecule with 81Br (M+2).[7][9][10] This M/M+2 pattern is a definitive fingerprint.

Causality: The presence of this 1:1 doublet is a primary piece of evidence. Crucially, any fragment ion produced in the mass spectrometer that retains the bromine atom will also exhibit this same M/M+2 pattern.[8][9] This provides an internal, self-validating check at every stage of fragmentation analysis, dramatically increasing confidence in structural assignments.

Table 1: Theoretical Isotopic Distribution for a Molecule Containing One Bromine Atom (e.g., 4-Bromopyridine, C₅H₄BrN)
IonIsotope CompositionCalculated Mass (Da)Relative Abundance (%)
[M] C₅H₄79BrN156.9527100.0
[M+1] ¹³CC₄H₄79BrN157.95615.5
[M+2] C₅H₄81BrN158.950798.0
[M+3] ¹³CC₄H₄81BrN159.95405.4

Choosing the Right Tool: A Comparative Analysis of MS Techniques

The optimal MS strategy depends entirely on the physicochemical properties of the specific 4-bromopyridine derivative . The primary decision point is the choice of sample introduction and ionization method, which dictates whether Gas Chromatography (GC) or Liquid Chromatography (LC) is more appropriate.

Workflow: Selecting the Optimal MS Approach

The following diagram outlines the decision-making process for selecting the appropriate analytical workflow.

workflow cluster_input 1. Analyte Properties cluster_decision 2. Key Decision Point cluster_pathways 3. Analytical Pathways cluster_analyzer 4. Confirmation Level Analyte 4-Bromopyridine Derivative Volatility Volatile & Thermally Stable? Analyte->Volatility GCMS GC-MS (Electron Ionization) Volatility->GCMS  Yes LCMS LC-MS (Electrospray Ionization) Volatility->LCMS No   HRMS_GC High-Resolution MS (TOF, Orbitrap) Confirms Elemental Composition GCMS->HRMS_GC LRMS_GC Low-Resolution MS (Quadrupole) Screening & Quantitation GCMS->LRMS_GC HRMS_LC High-Resolution MS/MS (Q-TOF, Orbitrap) Confirms Structure & Composition LCMS->HRMS_LC LRMS_LC Low-Resolution MS (Quadrupole) Detects Molecular Weight LCMS->LRMS_LC

Caption: Decision tree for selecting the appropriate MS technique.

Ionization Method Showdown: EI vs. ESI
Gas Chromatography-MS (GC-MS) with Electron Ionization (EI)
  • Principle: In the GC-MS source, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and, critically, to fragment in a predictable and repeatable manner.[7]

  • Best For: Volatile and thermally stable derivatives that can be vaporized without decomposition.[11][12]

  • Expertise & Causality: EI is a "hard" ionization technique. The high energy input breaks covalent bonds, creating a rich fragmentation pattern that serves as a structural fingerprint. This is exceptionally useful for structural elucidation and allows for matching against established spectral libraries like the NIST database for confident identification.[4][13] The drawback is that the molecular ion, which confirms the molecular weight, can sometimes be of low abundance or absent altogether.

Liquid Chromatography-MS (LC-MS) with Electrospray Ionization (ESI)
  • Principle: ESI is a "soft" ionization technique that generates ions from analytes in a liquid solution.[14] A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]+) are ejected into the gas phase.

  • Best For: A wide range of polar, non-volatile, and thermally labile derivatives common in drug development.[11]

  • Expertise & Causality: The gentle nature of ESI means the molecular ion is almost always observed with high intensity, making it ideal for confirming molecular weight.[14] However, standard ESI produces little to no fragmentation, which is insufficient for full structural confirmation.[14] Therefore, ESI is almost always paired with tandem mass spectrometry (MS/MS) to induce fragmentation and gain structural information. The efficiency of ionization in ESI can vary significantly based on the analyte's pKa and molecular size.[15]

Mass Analyzer Performance: High vs. Low Resolution

The mass analyzer is the heart of the instrument, separating ions based on their mass-to-charge ratio (m/z). The choice between a low-resolution and high-resolution analyzer dictates the level of confidence in the final result.

Table 2: Comparison of Mass Analyzer Technologies
FeatureLow Resolution (Quadrupole)High Resolution (TOF, Orbitrap)Rationale for 4-Bromopyridine Confirmation
Mass Accuracy Unit mass resolution (e.g., m/z 157)High accuracy (< 5 ppm) (e.g., m/z 156.9527)Critical for unknowns. HRMS allows for the calculation of the elemental formula, distinguishing the analyte from other compounds with the same nominal mass.[3][16]
Resolving Power Low (cannot separate close m/z)High (can separate isobaric interferences)Essential in complex matrices (e.g., pharmaceutical formulations) to ensure the measured signal is purely from the target analyte.[6]
Primary Use Case Targeted quantitation, routine screeningStructure elucidation, unknown identification, impurity profilingUse quadrupole for known targets in a clean matrix. Use HRMS for confirmation, characterization of impurities, and definitive structural work.[3][5]

High-Resolution Mass Spectrometry (HRMS) provides a decisive advantage by measuring mass with extreme precision.[4][6] This allows for the determination of an unambiguous molecular formula, a powerful tool for confirming a proposed structure or identifying an unknown impurity.[5][16]

Tandem Mass Spectrometry (MS/MS): The Ultimate Confirmation

For unequivocal confirmation, tandem mass spectrometry (MS/MS) is the gold standard.

  • Principle: In an MS/MS experiment, the molecular ion (e.g., the [M+H]+ ion at m/z 158.9608 for 4-bromopyridine) is selected in the first stage of the mass spectrometer. It is then passed into a collision cell, where it collides with an inert gas (like nitrogen or argon), causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.[5]

  • Authoritative Grounding: This process establishes a direct parent-daughter relationship between the molecular ion and its fragments. This fragmentation pattern is a unique and highly specific fingerprint of the molecule's structure.[17] Describing a compound by its retention time, accurate mass molecular ion, and its unique MS/MS fragmentation spectrum constitutes a fully validated identity.

Characteristic Fragmentation of the 4-Bromopyridine Core

The following diagram illustrates a plausible fragmentation pathway for the 4-bromopyridine molecular ion under EI conditions.

fragmentation M [C₅H₄BrN]⁺˙ m/z 157/159 Frag1 [C₅H₄N]⁺ m/z 78 M->Frag1 - Br• Br_radical Br• Frag2 [C₄H₂N]⁺ m/z 64 Frag1->Frag2 - HCN HCN_neutral HCN

Caption: Plausible EI fragmentation pathway for 4-bromopyridine.

Experimental Protocols: A Practical Comparison

Here we provide two distinct, self-validating protocols for the analysis of 4-bromopyridine derivatives.

Protocol 1: GC-MS Confirmation of Volatile 4-Bromopyridine

This method is ideal for confirming the identity of a volatile standard like 4-bromopyridine itself.

  • Objective: To confirm the identity of 4-bromopyridine using its retention time and EI fragmentation pattern.

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL solution of 4-bromopyridine in Dichloromethane.

    • Instrumentation: Use a Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

    • GC Parameters:

      • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Inlet: Split mode (20:1), 250°C.

      • Carrier Gas: Helium, constant flow 1.0 mL/min.

      • Oven Program: Start at 60°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min.

    • MS Parameters:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-200.

  • Data Analysis & Validation Criteria:

    • Retention Time: Confirm the peak elutes at the expected retention time established by a reference standard.

    • Molecular Ion: Verify the presence of the characteristic M/M+2 doublet at m/z 157 and 159 with an approximate 1:1 intensity ratio.[13][18]

    • Fragmentation Pattern: The spectrum must show the expected fragment ions, including the peak at m/z 78 (loss of Br•) and m/z 51.

    • Library Match: The acquired spectrum should yield a high-quality match (>90%) against the NIST/EPA/NIH Mass Spectral Library.[13]

Protocol 2: LC-HRMS/MS Confirmation of a Non-Volatile Derivative

This method is designed for the definitive structural confirmation of a novel or impurity derivative that is not amenable to GC.

  • Objective: To confirm the elemental composition and structure of a non-volatile 4-bromopyridine derivative using LC-HRMS/MS.

  • Methodology:

    • Sample Preparation: Prepare a 1 µg/mL solution of the derivative in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • LC Parameters:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • HRMS/MS Parameters:

      • Ionization: Electrospray Ionization (ESI), Positive Mode.

      • Full MS Scan Range: m/z 100-1000 at 60,000 resolution.

      • MS/MS: Data-dependent acquisition (DDA), selecting the top 3 most intense ions for fragmentation. Use a normalized collision energy of 20-40 eV.

  • Data Analysis & Validation Criteria:

    • Accurate Mass: The measured mass of the protonated molecular ion [M+H]+ must be within 5 ppm of the theoretical calculated mass for the proposed elemental formula.[5]

    • Isotope Pattern: The M/M+2 isotopic pattern for the [M+H]+ ion must be present and its intensity ratio must match the theoretical value.

    • Fragmentation Pathway: The MS/MS spectrum must be interpretable. The accurate mass of the fragment ions should correspond to logical losses from the parent molecule, and any fragment containing bromine must exhibit the correct isotopic pattern.[5]

Conclusion

The confirmation of 4-bromopyridine derivatives by mass spectrometry is a robust and reliable process when the correct analytical strategy is employed. The characteristic isotopic signature of bromine provides a powerful, inherent validation check. For volatile and thermally stable compounds, GC-MS with EI offers rich, library-matchable fragmentation data. For the broader range of polar and non-volatile derivatives encountered in pharmaceutical development, the combination of LC with high-resolution tandem mass spectrometry (LC-HRMS/MS) provides the highest level of confidence, delivering unambiguous confirmation of both elemental composition and molecular structure.[3][5][6] By understanding the causality behind the choice of ionization, separation, and analysis techniques, researchers can build definitive, authoritative methods to meet any analytical challenge.

References

A Comparative Guide to the Reactivity of 4-Chloropyridine vs. 4-Bromopyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 4-chloropyridine and 4-bromopyridine in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these crucial building blocks is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating drug discovery and development programs. This document synthesizes mechanistic principles with experimental observations to provide a clear, actionable framework for the practicing chemist.

The SNAr Reaction on the Pyridine Scaffold: A Mechanistic Overview

Nucleophilic aromatic substitution on pyridine is a cornerstone of heterocyclic chemistry. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it an excellent substrate for attack by nucleophiles.[1][2] This reactivity is particularly pronounced when a leaving group is situated at the 2- or 4-positions (ortho or para to the nitrogen).

The reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the attack of the nucleophile on the carbon atom bearing the halogen leaving group.[3][4][5] This step temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the key determinant of the reaction rate. For substitution at the 4-position, the negative charge is effectively delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization and facilitates the reaction.[6][8] The second step is the rapid expulsion of the halide leaving group, which restores the aromaticity of the ring to yield the final product.[7]

Figure 1. General mechanism for SNAr on 4-halopyridines (X = Cl, Br).

The "Element Effect": Deconstructing Leaving Group Reactivity in SNAr

A common point of confusion arises when comparing SNAr reactivity to the more familiar Sₙ1 and Sₙ2 reactions. In Sₙ1/Sₙ2 mechanisms, the C-X bond is broken in the rate-determining step, and thus, reactivity follows bond strength (I > Br > Cl > F). However, in SNAr, the C-X bond is not broken in the slow step.[5][9][10] Instead, the reaction rate is governed by the electrophilicity of the carbon being attacked.

This leads to a counterintuitive reactivity trend known as the "element effect," where the order of leaving group ability is often F > Cl ≈ Br > I.[11][12][13][14] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon significantly more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack. This polarization effect accelerates the rate-determining first step, making fluoroarenes surprisingly reactive.

Head-to-Head Comparison: 4-Chloropyridine vs. 4-Bromopyridine

Applying the principles of the element effect to our comparison, 4-chloropyridine is generally more reactive than 4-bromopyridine in typical SNAr reactions .

The primary reason for this is the difference in electronegativity between chlorine (3.16 on the Pauling scale) and bromine (2.96). The more electronegative chlorine atom exerts a stronger inductive electron-withdrawing effect, polarizing the C4-Cl bond to a greater extent than bromine polarizes the C4-Br bond. This increased polarization makes the C4 carbon in 4-chloropyridine more electrophilic and lowers the activation energy for the initial, rate-determining nucleophilic attack.

While the reactivity order F >> Cl is pronounced, the difference between chlorine and bromine is often more subtle, with some sources citing their reactivity as approximately equal (Cl ≈ Br).[11][12][14][15] Nevertheless, the underlying electronic factors favor a slight kinetic advantage for 4-chloropyridine. This is particularly true when the nucleophilic addition is unequivocally the rate-determining step, which is the case for the majority of SNAr reactions with common nucleophiles like amines and alkoxides.[16][17]

It is crucial to distinguish this from metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the mechanism involves oxidative addition. In those cases, reactivity is governed by C-X bond strength, and the trend is reversed, with bromopyridines being significantly more reactive than chloropyridines.[18]

Data Summary and Key Comparison Metrics

Feature4-Chloropyridine4-BromopyridineRationale
Relative Reactivity (SNAr) Higher LowerThe greater electronegativity of chlorine enhances the electrophilicity of the C4 carbon, accelerating the rate-determining nucleophilic attack.[8][13]
C-X Bond Polarity HigherLowerChlorine's higher electronegativity induces a larger partial positive charge (δ+) on the C4 carbon.
Rate-Determining Step Nucleophilic AdditionNucleophilic AdditionFor most SNAr reactions, the formation of the Meisenheimer complex is the slow step.[4][6]
Leaving Group Ability (Sₙ1/Sₙ2) LowerHigherBromide is a better leaving group than chloride in reactions where C-X bond cleavage is rate-determining. This is not the dominant factor in SNAr.
Applicability Preferred for uncatalyzed SNAr reactions where cost and availability are favorable.Preferred for metal-catalyzed cross-coupling reactions where oxidative addition is required.[18]

Experimental Protocol: Kinetic Analysis of SNAr Reactivity via UV-Vis Spectrophotometry

To quantitatively validate the reactivity difference, a kinetic study can be performed under pseudo-first-order conditions. This protocol outlines a general method for comparing the reaction rates of 4-chloropyridine and 4-bromopyridine with a nucleophile, such as piperidine, using UV-Vis spectrophotometry to monitor product formation.[7]

Objective: To determine the second-order rate constants for the reaction of 4-chloropyridine and 4-bromopyridine with piperidine in DMSO at a constant temperature.

Materials:

  • 4-Chloropyridine

  • 4-Bromopyridine

  • Piperidine (freshly distilled)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Thermostatted UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 4-halopyridine (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a series of stock solutions of piperidine in anhydrous DMSO at much higher concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M) to ensure pseudo-first-order conditions.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting 4-halopyridine and the expected N-substituted product (4-(piperidin-1-yl)pyridine).

    • Identify the wavelength of maximum absorbance (λmax) for the product where the starting material has minimal absorbance.[7]

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 50 °C).

    • Place a cuvette containing a specific concentration of the piperidine solution into the cell holder and allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small, precise volume of the 4-halopyridine stock solution into the cuvette, ensuring rapid mixing. The final concentration of the halopyridine should be significantly lower (at least 10-fold) than the piperidine concentration.

    • Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (absorbance plateaus).[7]

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.[7]

    • Repeat the experiment for each concentration of piperidine.

    • Plot kobs versus the concentration of piperidine. The slope of the resulting line will be the second-order rate constant (k2) for the reaction.

  • Comparison:

    • Repeat the entire procedure for the other 4-halopyridine under identical conditions.

    • A direct comparison of the calculated k2 values will provide a quantitative measure of the relative reactivity.

Kinetic_Workflow A Prepare Stock Solutions (Halopyridine, Nucleophile) B Determine λmax of Product A->B C Equilibrate Reagents & Spectrophotometer to Temp B->C D Initiate Reaction in Cuvette (Nucleophile >> Halopyridine) C->D E Record Absorbance vs. Time at λmax D->E F Fit Data to 1st Order Equation to get k_obs E->F G Repeat for Multiple Nucleophile Concentrations F->G H Plot k_obs vs. [Nucleophile] G->H I Determine Second-Order Rate Constant (k2) from Slope H->I J Compare k2 values for 4-Chloropyridine & 4-Bromopyridine I->J

Figure 2. Workflow for a comparative kinetic study using UV-Vis spectrophotometry.

Conclusion for the Synthetic Chemist

In the domain of nucleophilic aromatic substitution, the choice between 4-chloropyridine and 4-bromopyridine is not arbitrary. For standard, uncatalyzed SNAr reactions, 4-chloropyridine is the more reactive substrate due to the greater inductive effect of chlorine, which enhances the electrophilicity of the reaction center. While the kinetic difference may be modest compared to 4-fluoropyridine, it can be significant enough to influence reaction times, required temperatures, and overall process efficiency. Conversely, for metal-catalyzed cross-coupling reactions, 4-bromopyridine is unequivocally the superior choice. A clear understanding of the underlying mechanistic principles is therefore essential for making informed decisions in reaction design and optimization.

References

A Strategic Guide to Alternatives for 4-Bromopyridine Hydrobromide in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive analysis of strategic alternatives to 4-bromopyridine hydrobromide in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document is crafted to provide not just technical data, but also field-proven insights to empower you in making critical decisions for your synthetic chemistry challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

The Central Role of this compound

4-Bromopyridine, frequently utilized as its more stable hydrobromide salt, is a cornerstone building block in the synthesis of pharmaceuticals and advanced materials. Its significance lies in the pyridine moiety, a privileged scaffold in medicinal chemistry, combined with a reactive carbon-bromine bond at the 4-position. This C-Br bond is a versatile handle for creating new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1]

The hydrobromide salt form offers enhanced stability and ease of handling compared to the free base. However, this necessitates the use of an additional equivalent of base in the reaction to liberate the neutral pyridine for the catalytic cycle. This can sometimes complicate reaction optimization and introduce variability. While a reliable reagent, exploring alternatives can unlock advantages in reactivity, selectivity, and process efficiency.

Strategic Alternatives and Comparative Analysis

The choice of an alternative to this compound is a strategic decision dictated by the specific reaction, the nature of the coupling partners, and the desired outcome.[1]

Other 4-Halopyridines: A Tale of Reactivity

The most direct alternatives involve modifying the halogen at the 4-position. The reactivity of the C-X bond in palladium-catalyzed oxidative addition follows the general trend: I > Br > Cl.[1][2]

  • 4-Chloropyridine Hydrochloride : As the least reactive of the common halopyridines, 4-chloropyridine offers the advantage of lower cost and potentially higher selectivity in molecules with multiple reactive sites.[1] Its sluggish reactivity often requires more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), to achieve good yields.[1][3]

  • 4-Iodopyridine : Being the most reactive, 4-iodopyridine undergoes oxidative addition to palladium(0) under milder conditions and with faster kinetics.[2] This is beneficial for thermally sensitive substrates or when aiming to minimize reaction times. However, its higher cost and potential for side reactions due to increased reactivity are key considerations.

Pyridine Boronic Acids and Esters: Reversing the Polarity in Suzuki Couplings

For Suzuki-Miyaura reactions, employing a pyridine-based organoboron reagent is a powerful alternative strategy.[4]

  • Pyridine-4-boronic acid : This reagent allows the pyridine moiety to act as the nucleophilic partner, coupling with an aryl halide or triflate.[4][5] While widely used, pyridine-4-boronic acids can be prone to decomposition via protodeboronation, especially under harsh conditions.[6]

  • Pyridine-4-boronic acid pinacol ester : Boronate esters, particularly pinacol esters, offer a significant advantage in terms of stability.[6][7] They are typically crystalline, free-flowing solids that are less susceptible to decomposition, leading to more reproducible and reliable results, which is critical in process development and scale-up.[6][7][8] While the initial cost may be higher, the enhanced stability and consistency often justify the investment.

Organometallic Pyridine Derivatives: Expanding the Toolbox
  • 4-Pyridylzinc Reagents (Negishi Coupling) : Organozinc reagents are known for their high functional group tolerance and can be prepared from the corresponding bromopyridines.[9][10] The Negishi coupling often proceeds under mild conditions and is a valuable tool for complex molecule synthesis.[9]

  • 4-(Tributylstannyl)pyridine (Stille Coupling) : Organostannanes are also highly effective in palladium-catalyzed cross-couplings and tolerate a wide array of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts have made this method less favorable, particularly in pharmaceutical manufacturing.

Quantitative Performance Comparison

The following table summarizes the key performance attributes of this compound and its alternatives.

ReagentRelative Reactivity (vs. Ar-X)StabilityCostKey Advantages & DisadvantagesPrimary Applications
4-Bromopyridine HBr ModerateHigh (as salt)ModeratePro: Balanced reactivity and stability. Con: Requires extra base.Suzuki, Heck, Buchwald-Hartwig[1]
4-Chloropyridine HCl LowHigh (as salt)LowPro: Low cost, high selectivity. Con: Requires forcing conditions/specialized catalysts.[1]Suzuki, Buchwald-Hartwig[11]
4-Iodopyridine HighModerateHighPro: High reactivity, mild conditions. Con: Higher cost, potential for side reactions.[2]Suzuki, Sonogashira, Heck[2][12]
Pyridine-4-boronic acid N/A (Nucleophile)Low to ModerateModeratePro: Reverses coupling strategy. Con: Prone to protodeboronation.[6]Suzuki-Miyaura[4]
Pyridine-4-boronic acid pinacol ester N/A (Nucleophile)HighHighPro: Excellent stability and reproducibility. Con: Higher reagent cost.[6][7]Suzuki-Miyaura[13]
4-Pyridylzinc Chloride High (in Negishi)ModerateModeratePro: Excellent functional group tolerance. Con: Moisture sensitive.Negishi[9][14]

Experimental Protocols and Methodologies

Here we provide detailed, step-by-step methodologies for a comparative Suzuki-Miyaura coupling to synthesize 4-phenylpyridine, illustrating the practical differences in using an electrophilic vs. a nucleophilic pyridine source.

Protocol 1: Suzuki-Miyaura Coupling with this compound

G Experimental Workflow: 4-Bromopyridine HBr cluster_0 Reaction Setup cluster_1 Inerting & Solvent Addition cluster_2 Reaction cluster_3 Workup & Purification reagents Combine: - 4-Bromopyridine HBr (1.0 eq) - Phenylboronic Acid (1.2 eq) - K2CO3 (3.0 eq) - Pd(PPh3)4 (2 mol%) inert Evacuate & backfill with Argon (3x) reagents->inert solvent Add degassed Toluene/H2O (4:1) inert->solvent heat Heat to 100 °C for 12h solvent->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify 4-Phenylpyridine 4-Phenylpyridine purify->4-Phenylpyridine

Caption: Workflow for Suzuki-Miyaura coupling using this compound.

Methodology:

  • Reaction Setup : In an oven-dried Schlenk tube, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).[1]

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition : Add degassed 4:1 toluene/water (5 mL) via syringe.

  • Reaction : Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling, dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield 4-phenylpyridine.

Protocol 2: Suzuki-Miyaura Coupling with Pyridine-4-boronic acid pinacol ester

G2 Experimental Workflow: Pyridine-4-boronic acid pinacol ester cluster_0 Reaction Setup cluster_1 Inerting & Solvent Addition cluster_2 Reaction cluster_3 Workup & Purification reagents Combine: - Pyridine-4-boronic acid pinacol ester (1.0 eq) - Bromobenzene (1.2 eq) - K3PO4 (2.0 eq) - PdCl2(dppf) (3 mol%) inert Evacuate & backfill with Argon (3x) reagents->inert solvent Add degassed Dioxane/H2O (4:1) inert->solvent heat Heat to 90 °C for 16h solvent->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify 4-Phenylpyridine 4-Phenylpyridine purify->4-Phenylpyridine

Caption: Workflow for Suzuki-Miyaura coupling using a pyridine boronate ester.

Methodology:

  • Reaction Setup : In an oven-dried Schlenk tube, combine pyridine-4-boronic acid pinacol ester (1.0 mmol), bromobenzene (1.2 mmol), potassium phosphate (2.0 mmol), and PdCl2(dppf) (0.03 mmol).[2]

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition : Add degassed 4:1 dioxane/water (5 mL) via syringe.

  • Reaction : Heat the mixture in an oil bath at 90 °C with vigorous stirring for 16 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling, dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield 4-phenylpyridine.

Mechanistic Rationale

The choice of reagent fundamentally alters the sequence of the catalytic cycle. With 4-halopyridines, the cycle initiates with the oxidative addition of the C-X bond to the Pd(0) catalyst. When a pyridine boronate is used, the aryl halide partner undergoes oxidative addition first.

G3 Comparative Suzuki-Miyaura Catalytic Cycles cluster_left A: Using 4-Bromopyridine cluster_right B: Using Pyridine Boronate Ester Pd0_A Pd(0)L2 OA_A Oxidative Addition Pd0_A->OA_A 4-Bromopyridine Int_A Py-Pd(II)L2-Br OA_A->Int_A Trans_A Transmetalation Int_A->Trans_A ArB(OH)2 / Base Int2_A Py-Pd(II)L2-Ar Trans_A->Int2_A RE_A Reductive Elimination Int2_A->RE_A RE_A->Pd0_A Py-Ar Pd0_B Pd(0)L2 OA_B Oxidative Addition Pd0_B->OA_B Ar-Br Int_B Ar-Pd(II)L2-Br OA_B->Int_B Trans_B Transmetalation Int_B->Trans_B Py-B(pin) / Base Int2_B Ar-Pd(II)L2-Py Trans_B->Int2_B RE_B Reductive Elimination Int2_B->RE_B RE_B->Pd0_B Ar-Py

Caption: Suzuki-Miyaura cycles initiated by either halopyridine or aryl halide oxidative addition.

Concluding Recommendations

The selection of a pyridine building block for palladium catalysis is a critical parameter that influences reaction efficiency, cost, and scalability.

  • For routine applications and initial discovery phases , this compound offers a cost-effective and reliable option with a good balance of reactivity and stability.

  • For highly selective transformations in complex molecules , the less reactive 4-chloropyridine hydrochloride, paired with a modern, highly active catalyst system, is the superior choice.

  • In late-stage development and manufacturing , where process robustness, reproducibility, and reagent stability are paramount, pyridine-4-boronic acid pinacol ester is highly recommended, despite its higher initial cost.[7]

  • When mild conditions are essential for sensitive substrates , 4-iodopyridine or organozinc reagents for Negishi coupling provide excellent alternatives.

It is imperative to screen a selection of these alternatives and reaction conditions to identify the optimal system for your specific synthetic challenge. This empirical approach, guided by the principles outlined in this guide, will pave the way for successful and efficient synthesis.

References

A Researcher's Guide to the Spectroscopic Landscape of 4-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, pyridine scaffolds are indispensable building blocks. Among them, 4-bromopyridine and its derivatives offer a versatile platform for the synthesis of complex molecular architectures due to the reactivity of the bromine atom in cross-coupling reactions. A thorough understanding of the spectroscopic characteristics of these intermediates is paramount for reaction monitoring, quality control, and the unambiguous elucidation of final product structures. This guide provides a comprehensive spectroscopic comparison of 4-bromopyridine derivatives, offering insights into how various substituents modulate their spectral properties.

The Foundational Role of Spectroscopy in Characterizing 4-Bromopyridine Derivatives

Spectroscopic techniques are the cornerstone of modern chemical analysis, each providing a unique window into the molecular world. For 4-bromopyridine derivatives, a multi-spectroscopic approach is essential. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups and vibrational modes, Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. The interplay of these techniques allows for a holistic and definitive characterization of these important compounds.

dot

Caption: A typical workflow for the synthesis and spectroscopic characterization of 4-bromopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) in the pyridine ring are highly sensitive to the electronic effects of substituents.

¹H NMR Spectroscopy

In 4-bromopyridine, the protons at the 2- and 6-positions (α to the nitrogen) are the most deshielded and appear furthest downfield, while the protons at the 3- and 5-positions (β to the nitrogen) are found at a higher field. The introduction of a substituent at the 2-position breaks this symmetry, leading to distinct signals for each of the three remaining ring protons.

  • Electron-Donating Groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the pyridine ring, causing an upfield shift (lower ppm) of the ring proton signals.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups have the opposite effect, deshielding the ring protons and shifting their signals downfield (higher ppm).

¹³C NMR Spectroscopy

The trends observed in ¹H NMR are mirrored in ¹³C NMR spectroscopy. The carbons of the pyridine ring resonate in the aromatic region, with their chemical shifts influenced by both the electronegative nitrogen atom and the attached substituents. The carbon atom directly bonded to the bromine (C-4) typically shows a chemical shift in the range of 120-130 ppm.

DerivativeSubstituent at C-2¹H NMR Chemical Shifts (δ, ppm) (Predicted/Reported)¹³C NMR Chemical Shifts (δ, ppm) (Predicted/Reported)
4-Bromopyridine -HH-2,6: ~8.5C-2,6: ~150
H-3,5: ~7.6C-3,5: ~127
C-4: ~132
2-Amino-4-bromopyridine -NH₂ (EDG)H-3: ~6.75, H-5: ~6.80, H-6: ~7.85[1]C-2: ~160.5, C-3: ~122.0, C-4: ~108.0, C-5: ~118.0, C-6: ~150.0[1]
4-Bromo-2-methoxypyridine -OCH₃ (EDG)Data not readily available in a comparative format.C-2: ~164, C-3: ~110, C-4: ~139, C-5: ~117, C-6: ~149 (based on 2-methoxypyridine)
4-Bromo-2-methylpyridine -CH₃ (EDG)H-3: ~7.2, H-5: ~7.3, H-6: ~8.3, CH₃: ~2.4C-2: ~159, C-3: ~123, C-4: ~144, C-5: ~127, C-6: ~149 (based on 2-methylpyridine)
4-Bromo-2-nitropyridine -NO₂ (EWG)H-3: ~8.5, H-5: ~8.1, H-6: ~8.8C-2: ~151, C-3: ~121, C-4: ~133, C-5: ~120, C-6: ~153 (based on 2-nitropyridine)
4-Bromo-2-cyanopyridine -CN (EWG)Data not readily available in a comparative format.Data not readily available in a comparative format.

Note: The presented NMR data is a compilation from various sources and may include predicted values. For definitive structural assignment, experimental verification under consistent conditions is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of a 4-bromopyridine derivative is characterized by several key regions:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are observed in the 1600-1400 cm⁻¹ region. The positions of these bands are sensitive to the nature of the substituents.

  • C-Br Stretching: The C-Br stretching vibration is typically found in the fingerprint region, usually between 600 and 500 cm⁻¹.

  • Substituent Vibrations: Characteristic vibrations of the substituent groups will also be present, such as N-H stretching for amino groups (around 3500-3300 cm⁻¹) or the asymmetric and symmetric stretching of the nitro group (around 1560-1515 cm⁻¹ and 1360-1345 cm⁻¹, respectively)[2].

DerivativeSubstituent at C-2Key FT-IR Vibrational Frequencies (cm⁻¹)
4-Bromopyridine -HC-H (aromatic): >3000, C=N, C=C: ~1580, 1470, C-Br: ~550
2-Amino-4-bromopyridine -NH₂ (EDG)N-H stretch: ~3400, 3300, N-H bend: ~1640, C=N, C=C: ~1600, 1500
4-Bromo-2-methoxypyridine -OCH₃ (EDG)C-O stretch: ~1250, 1030
4-Bromo-2-methylpyridine -CH₃ (EDG)C-H (aliphatic): ~2950
4-Bromo-2-nitropyridine -NO₂ (EWG)NO₂ asymmetric stretch: ~1530, NO₂ symmetric stretch: ~1350
4-Bromo-2-cyanopyridine -CN (EWG)C≡N stretch: ~2230

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. Aromatic compounds like pyridine derivatives exhibit characteristic UV absorption bands arising from π → π* transitions.

The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the pyridine ring:

  • Bathochromic Shift (Red Shift): Both electron-donating and electron-withdrawing groups, when conjugated with the aromatic system, can cause a shift of the λmax to longer wavelengths. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Hypsochromic Shift (Blue Shift): In some cases, substituents that disrupt the planarity of the molecule can lead to a shift to shorter wavelengths.

DerivativeSubstituent at C-2Expected UV-Vis Absorption Trend
4-Bromopyridine -HReference λmax
2-Amino-4-bromopyridine -NH₂ (EDG)Bathochromic shift compared to 4-bromopyridine
4-Bromo-2-methoxypyridine -OCH₃ (EDG)Bathochromic shift compared to 4-bromopyridine
4-Bromo-2-methylpyridine -CH₃ (EDG)Minor bathochromic shift
4-Bromo-2-nitropyridine -NO₂ (EWG)Significant bathochromic shift due to extended conjugation
4-Bromo-2-cyanopyridine -CN (EWG)Bathochromic shift

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information.

A key feature in the mass spectra of 4-bromopyridine derivatives is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two m/z units, which is a clear indicator of the presence of a single bromine atom.

The fragmentation of 4-bromopyridine derivatives upon electron ionization typically involves the cleavage of the C-Br bond and fragmentation of the substituent at the 2-position. The stability of the resulting fragments will dictate the observed fragmentation pattern.

Fragmentation Parent [4-Bromo-2-X-Pyridine]⁺˙ Loss_Br [M-Br]⁺ Parent->Loss_Br - Br• Loss_X [M-X]⁺ Parent->Loss_X - X• Pyridine_Ring_Fragment Pyridine Ring Fragments Loss_Br->Pyridine_Ring_Fragment Loss_X->Pyridine_Ring_Fragment

References

A Senior Application Scientist's Guide to the Kinetic Landscape of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, pyridyl scaffolds are indispensable building blocks. Their unique electronic properties and biological relevance make them a cornerstone of modern synthesis. Among the vast array of functionalized pyridines, 4-Bromopyridine Hydrobromide stands out as a versatile and reactive intermediate. However, unlocking its full synthetic potential requires a deep, quantitative understanding of its reaction kinetics.

This guide provides an in-depth comparison of the kinetic behavior of this compound in two major classes of transformations critical to drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Moving beyond simple protocols, we will explore the causality behind reactivity trends and provide the frameworks necessary for you to conduct your own validated kinetic analyses.

Part 1: The Kinetics of Nucleophilic Aromatic Substitution (SNAr) on 4-Bromopyridine

Nucleophilic aromatic substitution is a fundamental pathway for functionalizing the pyridine ring. The reaction's velocity and even its feasibility are dictated by a subtle interplay between the halogen's identity, the nucleophile's nature, and the reaction conditions.

The Mechanistic Dichotomy: Why Pyridines are Special

The SNAr reaction on halo-aromatics can proceed through two primary pathways: a stepwise mechanism involving a discrete Meisenheimer intermediate, or a concerted mechanism. For pyridines, the electron-withdrawing nature of the ring nitrogen activates the C4 position towards nucleophilic attack, making these reactions particularly efficient.[1] The stability of the potential anionic intermediate is key; however, many substitutions on heterocyclic rings are now understood to proceed via a concerted or borderline mechanism.[2]

The rate-determining step (RDS) is the fulcrum upon which the reaction's kinetics balance.

  • Attack as RDS: When the initial attack of the nucleophile is the slow step, the reaction is accelerated by a more electronegative halogen at the substitution site. The strong inductive effect of the halogen stabilizes the developing negative charge in the transition state. This leads to the classic reactivity order: F > Cl > Br > I .

  • Leaving Group Expulsion as RDS: Conversely, if the Meisenheimer intermediate is formed rapidly and its collapse to products is slow, the reaction rate will depend on the leaving group's ability. In this scenario, the trend is dictated by the carbon-halogen (C-X) bond strength, leading to a reversed order of reactivity: I > Br > Cl > F .[3]

This dichotomy is the primary reason why a "one-size-fits-all" approach to selecting a halopyridine is flawed. The choice of nucleophile can invert the reactivity trend, a critical insight for experimental design.

Comparative Reactivity of 4-Halopyridines in SNAr

While extensive kinetic data for 4-bromopyridine is not consolidated in a single source, we can construct a comparative framework from studies on analogous systems. The following table illustrates the relative reactivity of 2-halopyridines with different nucleophiles, which serves as an excellent proxy for understanding the behavior of 4-halopyridines.

Table 1: Relative Reactivity of Halopyridines with Different Nucleophiles (Data collated and interpreted from studies on 2-halopyridines).[3]

Halopyridine (4-X-Py)NucleophileProbable Rate-Determining StepExpected Reactivity Order
4-FluoropyridineAlkoxides (e.g., NaOEt)Nucleophilic AttackF > Cl > Br > I
4-ChloropyridineAmines (e.g., Piperidine)Nucleophilic AttackF > Cl > Br > I
4-BromopyridineThiolates (e.g., NaSPh)Leaving Group ExpulsionI > Br > Cl > F
4-IodopyridineStrong, Localized NuLeaving Group ExpulsionI > Br > Cl > F

Expert Insight: For most common amine and alcohol nucleophiles used in drug discovery, the RDS is the initial nucleophilic attack. Therefore, 4-chloropyridine or even 4-fluoropyridine might be kinetically favored over 4-bromopyridine. However, 4-bromopyridine offers a favorable balance of reactivity, stability, and cost, alongside superior performance in subsequent cross-coupling reactions, making it a frequent choice.

Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry

To empower your research, this section provides a self-validating protocol to determine the second-order rate constant (k₂) for the reaction of this compound with an amine nucleophile. The method relies on monitoring the formation of the product, which typically has a distinct UV-Vis absorbance profile from the starting materials.[4]

Objective: To determine the second-order rate constant (k₂) for the reaction between 4-Bromopyridine and a chosen amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Non-nucleophilic base (e.g., triethylamine, to neutralize the HBr salt)

  • Appropriate solvent (e.g., Acetonitrile, DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-Bromopyridine in the chosen solvent (e.g., 10 mM).

    • Prepare a stock solution of the non-nucleophilic base (e.g., 1 M Triethylamine).

    • Prepare several stock solutions of the amine nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). Causality: Using a large excess of the amine ensures pseudo-first-order kinetics, simplifying the data analysis.

  • Determination of λmax:

    • Prepare a solution of the expected product by reacting 4-Bromopyridine with the amine until completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). The starting materials should have minimal absorbance at this wavelength.[5]

  • Kinetic Run:

    • Set the spectrophotometer to monitor absorbance at λmax at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix the solvent, the non-nucleophilic base, and the amine solution (e.g., 2.5 mL total volume). Allow it to equilibrate to the set temperature.

    • The reaction is initiated by injecting a small, known volume of the 4-Bromopyridine stock solution (e.g., 10 µL) into the cuvette. The final concentration of the pyridine should be significantly lower than the amine concentration (e.g., ~0.1 mM).

    • Immediately begin recording the absorbance as a function of time until the value plateaus, indicating reaction completion.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.

    • Repeat the experiment for each concentration of the nucleophile.

    • Plot kobs versus the concentration of the amine ([Amine]).

    • The slope of the resulting straight line is the second-order rate constant, k₂. Trustworthiness: A linear plot of kobs vs. [Amine] that passes through the origin validates the assumption of a second-order reaction.[3]

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solutions (4-BrPy HBr, Amine, Base) prep2 Determine λmax of Product prep1->prep2 run1 Equilibrate Amine/Base Solution in Cuvette at Temp T prep2->run1 run2 Inject 4-BrPy Solution to Initiate Reaction run1->run2 run3 Record Absorbance at λmax vs. Time run2->run3 ana1 Fit A vs. t to find k_obs for each [Amine] run3->ana1 ana2 Plot k_obs vs. [Amine] ana1->ana2 ana3 Determine k₂ from Slope ana2->ana3

Workflow for a UV-Vis kinetic study of an SNAr reaction.

Part 2: A Comparative Look at Palladium-Catalyzed Cross-Coupling Reactions

4-Bromopyridine is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which form the bedrock of modern medicinal chemistry. Here, the kinetic profile is dominated by a different factor: the strength of the carbon-halogen bond.

The Primacy of Oxidative Addition

In most palladium-catalyzed cross-coupling cycles, the initial oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[6][7] The catalyst must cleave the C-X bond, and the energy required for this is a major contributor to the reaction's overall activation energy.

This leads to a highly predictable reactivity trend based on bond dissociation energies: C-I < C-Br < C-Cl < C-F .[8]

Therefore, for cross-coupling reactions, 4-Bromopyridine is significantly more reactive than 4-chloropyridine and far more reactive than 4-fluoropyridine. While 4-iodopyridine would be the most reactive, its higher cost, lower stability, and potential for side reactions often make 4-bromopyridine the optimal choice for large-scale synthesis.

Comparative Performance in Suzuki-Miyaura and Buchwald-Hartwig Reactions

The following table summarizes typical conditions and expected outcomes for the coupling of 4-halopyridines, illustrating the practical consequences of the kinetic differences.

Table 2: Comparative Performance of 4-Halopyridines in Cross-Coupling Reactions (Data is representative and collated from various sources on halopyridine reactivity).[9][10][11]

ReactionHalopyridineTypical Catalyst SystemTemp (°C)Time (h)Typical YieldKinetic Considerations
Suzuki-Miyaura 4-IodopyridinePd(PPh₃)₄ / K₂CO₃80-1002-8>90%Fastest oxidative addition.
4-Bromopyridine Pd(PPh₃)₄ / K₂CO₃80-1004-1285-95%Industry standard ; balances reactivity and cost.[9]
4-ChloropyridinePd₂(dba)₃ / SPhos / K₃PO₄100-12012-2470-85%Slower oxidative addition requires stronger ligands/bases.
Buchwald-Hartwig 4-IodopyridinePd₂(dba)₃ / Xantphos / NaOtBu80-1104-12>90%Highly reactive, good for sensitive amines.
4-Bromopyridine Pd₂(dba)₃ / Xantphos / NaOtBu80-1106-1880-95%Versatile and reliable substrate.[9]
4-ChloropyridinePd₂(dba)₃ / RuPhos / K₃PO₄100-12018-3665-80%Challenging; requires specialized, electron-rich ligands.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust method for the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Objective: To synthesize a 4-arylpyridine via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or reaction vial

Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 3.0 equiv). Causality: The base is crucial not only to neutralize the HBr salt but also to activate the boronic acid for transmetalation.[12]

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

    • Add the degassed solvent system (Dioxane/Water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting 4-bromopyridine is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-arylpyridine.

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(Br) pd0->pdiil Ar-Br pdiil_b [Ar-Pd(II)L₂-O-B(OH)₂-Ar']⁻ pdiil->pdiil_b Ar'B(OH)₂ Base pdiil_c Ar-Pd(II)L₂(Ar') pdiil_b->pdiil_c - B(OH)₃Br⁻ pdiil_c->pd0 Ar-Ar' center oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Expert Recommendations

The kinetic behavior of this compound is a tale of two distinct reactivity patterns. In SNAr reactions , its reactivity is moderate and highly dependent on the nucleophile, often being outpaced by its chloro- and fluoro-analogs. In contrast, for palladium-catalyzed cross-coupling reactions , it occupies a synthetic "sweet spot," offering a near-ideal balance of high reactivity, stability, and economic viability that makes it superior to its chloro- and fluoro- counterparts for most applications.

For the practicing scientist, this means the choice of halide should be a deliberate, kinetically informed decision:

  • For rapid SNAr with amines or alcohols where no subsequent cross-coupling is planned, consider 4-chloropyridine.

  • For sequential SNAr and cross-coupling, or for standalone cross-coupling reactions, this compound is almost always the superior and more versatile choice.

By understanding the fundamental principles that govern these reaction rates and by employing rigorous kinetic analysis, researchers can accelerate discovery, optimize processes, and build molecular complexity with greater precision and control.

References

A Senior Application Scientist's Guide to Reagent Selection: The Cost-Effectiveness of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of synthetic chemistry, particularly within drug development and materials science, the choice of a reagent is rarely a matter of simple substitution. It is a strategic decision that reverberates through the entire research and development lifecycle, influencing everything from reaction efficiency and yield to purification costs and overall project timelines. This guide offers a comprehensive analysis of 4-Bromopyridine Hydrobromide, a ubiquitous building block, evaluating its performance and economic viability against common alternatives in the context of modern cross-coupling reactions.

Foundational Understanding: The Role of 4-Halopyridines in Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of new molecule discovery. Halogenated pyridines are primary gateways for this functionalization, serving as electrophilic partners in a multitude of cross-coupling reactions. 4-Bromopyridine, in particular, is a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and specialized materials.[1][2] It is most commonly supplied as a hydrobromide salt (HBr), which enhances its shelf-life and handling characteristics compared to the more hygroscopic and less stable free base.[3][4] This salt is easily neutralized in situ during the reaction setup.[4][5]

The core of this guide will focus on the palladium-catalyzed Suzuki-Miyaura coupling, a powerful and widely used method for forming carbon-carbon bonds, as our primary model for comparison.[6][7]

The Economic Equation: A Beyond-the-Bottle Cost Analysis

A naive assessment of cost-effectiveness might begin and end with the price listed in a supplier's catalog. However, a true economic analysis must account for molecular weight, reaction stoichiometry, efficiency (yield), and downstream processing costs. Here, we compare this compound with its common congeners, 4-Chloropyridine Hydrochloride and the more reactive 4-Iodopyridine.

Table 1: Illustrative Cost Comparison of 4-Halopyridine Reagents

ReagentTypical PurityPrice (USD/g)Molecular Weight ( g/mol )Cost per Mole (USD/mol)
4-Chloropyridine HCl>98%$2 - $6150.00$300 - $900
4-Bromopyridine HBr>98%$4 - $9238.91[8]$955 - $2150
4-Iodopyridine>98%$25 - $50204.99$5125 - $10250

*Prices are estimates based on common catalog listings for R&D quantities and can fluctuate significantly based on supplier, grade, and volume.

From this data, 4-Chloropyridine HCl is unequivocally the cheapest reagent on a per-mole basis. However, this advantage is only realized if its performance is comparable to the alternatives.

Performance & Reactivity: Where Cost Meets Chemistry

The central pillar of performance in cross-coupling reactions is the reactivity of the carbon-halogen bond. The established trend is C-I > C-Br > C-Cl. This difference in reactivity is not trivial; it dictates the required reaction conditions and often, the ultimate success of the transformation.

  • 4-Iodopyridine : The most reactive of the three, it readily undergoes oxidative addition to the palladium catalyst, often at lower temperatures and with lower catalyst loadings. However, its high cost restricts its use to challenging substrates or late-stage, small-scale syntheses where maximizing yield is paramount.

  • 4-Chloropyridine HCl : Its low cost is attractive, but the C-Cl bond is significantly less reactive.[6] Achieving efficient coupling often necessitates more forceful conditions: higher temperatures, longer reaction times, higher catalyst loadings, and the use of specialized, often expensive, phosphine ligands.[9] These conditions can lead to side reactions and more complex purification profiles, eroding the initial cost savings.

  • 4-Bromopyridine HBr : This reagent represents the optimal balance for many applications. It is substantially more reactive than the chloride, allowing for milder conditions and broader substrate scope, while being significantly more economical than the iodide.[6]

Experimental Workflow: A Generalized Suzuki-Miyaura Coupling

To contextualize this comparison, the following workflow outlines a typical experimental setup for coupling a 4-halopyridine with an arylboronic acid.

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine: - Halopyridine Salt (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K2CO3, 2-3 eq) - Solvent (e.g., Dioxane/H2O) degas Degas Solvent (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) degas->catalyst heating Heat to 80-100 °C catalyst->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Cool & Quench (Add H2O) monitoring->quench Upon Completion extraction Extract with Organic Solvent (e.g., EtOAc) quench->extraction purify Dry, Concentrate & Purify (Chromatography) extraction->purify product Final Product: 4-Arylpyridine purify->product G start Project Goal: Synthesize a 4-Arylpyridine q_scale What is the primary project driver? start->q_scale scale_cost Minimizing upfront raw material cost for a large, well-optimized scale. q_scale->scale_cost Cost scale_time Rapid synthesis of diverse analogs at a discovery scale. q_scale->scale_time Time/Reliability scale_yield Maximizing yield for a precious or difficult substrate. q_scale->scale_yield Yield rec_cl Default Choice: 4-Chloropyridine HCl scale_cost->rec_cl rec_br Default Choice: 4-Bromopyridine HBr scale_time->rec_br rec_i Default Choice: 4-Iodopyridine scale_yield->rec_i note_cl Note: Expect significant process optimization. Overall cost may increase due to lower efficiency. rec_cl->note_cl note_br Note: Offers the best balance of reactivity, reliability, and cost for most R&D applications. rec_br->note_br note_i Note: Use when speed and yield are non-negotiable and reagent cost is a secondary concern. rec_i->note_i

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of chemical compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. 4-Bromopyridine hydrobromide, a versatile intermediate in pharmaceutical and agrochemical synthesis, demands meticulous handling due to its significant hazard profile[1]. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.

The Hazard Profile: Understanding the "Why"

This compound is classified as a toxic and irritant substance[2]. Acknowledging its specific hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. Its toxic nature means that exposure through ingestion, skin contact, or inhalation can cause significant harm[3][4].

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, OralDangerH301: Toxic if swallowed[2][3]
Acute Toxicity, DermalDangerH311: Toxic in contact with skin[2][3]
Acute Toxicity, InhalationDangerH331: Toxic if inhaled[3][4]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[2][5]

Source: Compiled from multiple Safety Data Sheets (SDS)[2][3][4][5].

The hydrobromide salt is a solid, and any procedure that generates dust significantly increases the risk of inhalation[3][5]. Furthermore, it is incompatible with strong oxidizing agents and strong bases[6]. Contact with bases will neutralize the hydrobromide salt, releasing 4-bromopyridine freebase, which is also hazardous and potentially more volatile.

Pre-Disposal Operations: Immediate Safety Protocols

Before initiating any disposal-related task, ensure the following control measures are in place. This is a self-validating system; if any component is missing, the process should not begin.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or fumes[7][8].

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Gloves : Wear chemical-resistant nitrile gloves[7].

    • Eye Protection : Chemical safety goggles are required. If there is a splash risk, use a face shield in addition to goggles[5].

    • Lab Coat : A lab coat must be worn and kept fully buttoned[7].

    • Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a respirator is necessary.

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste through a licensed professional waste disposal service[3][9]. Do not pour this chemical down the drain or dispose of it with regular trash[7].

Step 1: Waste Segregation and Containment

The foundation of proper chemical disposal is rigorous segregation.

  • Designate a Waste Container : Use a dedicated, sealable, and clearly labeled hazardous waste container[8]. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling : The moment the first quantity of waste is added, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")[8]

    • The accumulation start date

  • Compatibility : Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents[6][8].

Step 2: Managing Different Waste Streams

Your waste will likely consist of more than just the pure chemical.

  • Unused or Expired Product : Carefully transfer the solid chemical into the designated hazardous waste container inside a chemical fume hood. Avoid any actions that could generate dust[3].

  • Contaminated Labware : Disposable items (e.g., weigh boats, pipette tips, gloves) that are grossly contaminated should be placed in the same designated solid hazardous waste container. If contamination is minimal, they can be double-bagged, sealed, labeled as hazardous waste, and placed in a solid waste container.

  • Spill Cleanup Debris : Any materials used to clean a spill, such as sand, vermiculite, or absorbent pads, must be collected and placed into the hazardous waste container[4][8].

Step 3: Spill Management Protocol

Accidents require a prepared response to mitigate exposure and environmental release.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or dust is generated.

  • Control Access : Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood[5].

  • Containment : Use an inert, dry absorbent material like sand or vermiculite to cover the spill. Do not use combustible materials[7][8].

  • Cleanup : Carefully sweep or scoop the contained material into your designated hazardous waste container. Use non-sparking tools[5]. Avoid creating dust[4][6].

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) office.

Step 4: Final Disposal Pathway
  • Storage : Keep the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area while awaiting pickup[5][8].

  • Professional Collection : Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor[3]. They will ensure the waste is transported to an appropriate treatment and disposal facility.

  • Documentation : Complete all necessary paperwork, such as a chemical collection request form, as required by your institution[8].

The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration in a specialized facility equipped with scrubbers to handle acidic gases (like hydrogen bromide) generated during combustion[10][11].

The Regulatory Framework

Disposal of this compound falls under strict regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies wastes containing halogenated organic compounds (HOCs) under specific codes (e.g., F-listed wastes) which are subject to land disposal restrictions[12][13][14]. This underscores the legal and ethical imperative to follow the prescribed disposal route via licensed professionals, as they are equipped to manage waste in compliance with these complex regulations.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G cluster_assessment Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposition start Waste Generated (4-Bromopyridine HBr or Contaminated Material) is_pure Pure/Expired Chemical or Grossly Contaminated Items start->is_pure Assess Waste Type is_trace Trace Contaminated Items (e.g., gloves, wipes) is_pure->is_trace No container Place in Designated, Compatible, Labeled Hazardous Waste Container is_pure->container Yes double_bag Double-Bag, Seal, and Label as Hazardous Waste is_trace->double_bag Yes storage Store Securely in Secondary Containment (Cool, Dry, Ventilated Area) container->storage double_bag->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor (e.g., Institutional EHS) storage->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.